4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(phenoxymethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-2-8-15-11(13-14-12(15)17)9-16-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAYRNAJFNFAIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352190 | |
| Record name | 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21358-15-6 | |
| Record name | 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic analysis (NMR, IR) of phenoxymethyl-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(Phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the spectroscopic characteristics of 5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal and materials chemistry. As a member of the 1,2,4-triazole class, this molecule and its derivatives are foundational scaffolds in the development of therapeutic agents.[1][2] A full structural elucidation is paramount for its application, and this is primarily achieved through a synergistic application of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document details the nuanced interpretation of its spectral data, with a core focus on the compound's existence in a thione-thiol tautomeric equilibrium, a phenomenon that fundamentally dictates its spectroscopic signature.[3][4] The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers in organic synthesis, drug discovery, and analytical chemistry.
The Structural Cornerstone: Thione-Thiol Tautomerism
Before delving into the spectral data, it is critical to understand the molecular state of 5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol. Like many 1,2,4-triazole-3-thiol derivatives, this compound does not exist as a single, static structure but as a dynamic equilibrium between two tautomeric forms: the thione form and the thiol form.[5] The thione form is characterized by a carbon-sulfur double bond (C=S) and a proton on a ring nitrogen, whereas the thiol form contains a carbon-sulfur single bond with a proton on the sulfur atom (S-H).
The predominance of one tautomer over the other is influenced by factors such as the physical state (solid vs. solution), solvent polarity, and temperature.[3] In the solid state and in most neutral solutions, studies on analogous structures have consistently shown that the thione form is dominant .[5] This insight is crucial, as the spectroscopic analysis must account for the signals of the major tautomer while acknowledging the potential minor contributions from the other.
Caption: Thione-thiol tautomeric equilibrium in the title compound.
Infrared (IR) Spectroscopic Analysis: Probing Functional Groups
IR spectroscopy is an indispensable first-pass technique for identifying the key functional groups present in the molecule and providing strong evidence for the dominant tautomeric form. The analysis hinges on identifying vibrational frequencies characteristic of the thione and thiol structures.
Experimental Protocol: KBr Pellet Method
-
Preparation: Dry 1-2 mg of the synthesized 5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol and 100-200 mg of spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for 2-4 hours to remove residual moisture.
-
Grinding: In a dry agate mortar, gently grind the KBr to a fine powder. Add the sample and continue to grind until the mixture is homogeneous and has a consistent, fine texture. The goal is to disperse the sample evenly within the KBr matrix to minimize scattering.
-
Pellet Formation: Transfer the mixture to a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Interpretation of Key IR Absorption Bands
The IR spectrum is expected to predominantly reflect the thione tautomer. The absence or very weak intensity of a sharp S-H stretching band is a primary indicator.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group / Tautomer | Expected Observation & Rationale |
| 3300 - 3100 | N-H Stretch | Thione | A strong to medium, somewhat broad peak is expected, characteristic of the N-H bond within the triazole ring.[6] Its broadness can be attributed to intermolecular hydrogen bonding in the solid state. |
| ~3050 | Aromatic C-H Stretch | Both | Medium to weak sharp peaks appear just above 3000 cm⁻¹, typical for C-H stretching in the phenoxy ring.[7] |
| ~2950 | Aliphatic C-H Stretch | Both | Weak peaks corresponding to the stretching of the methylene (-O-CH₂-) C-H bonds.[7] |
| 2600 - 2550 | S-H Stretch | Thiol | Crucial Diagnostic Region: A very weak or absent peak is expected here.[8][9] Its absence strongly supports the thione as the dominant form in the solid state.[10] |
| 1625 - 1600 | C=N Stretch | Both | A strong to medium absorption band corresponding to the endocyclic C=N bond of the triazole ring.[6] |
| 1550 - 1470 | N-C=S Bands / C=C Stretch | Thione / Both | This region contains multiple significant bands. Aromatic C=C stretching vibrations from the phenoxy group are expected.[7] Critically, this region also contains absorptions associated with the N-C=S moiety, further confirming the thione structure.[10] |
| ~1250 | Asymmetric C-O-C Stretch | Both | A strong, characteristic band for the aryl-alkyl ether linkage (Ar-O-CH₂).[6] |
| ~1050 | Symmetric C-O-C Stretch | Both | A medium to strong band for the ether's symmetric stretch. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule, allowing for unambiguous structural confirmation. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its polarity can stabilize the thione form, and its ability to participate in hydrogen bonding allows for the clear observation of exchangeable protons (N-H and S-H), which often appear as broad signals.[11]
Experimental Protocol: Sample Preparation for NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Homogenization: Gently vortex the tube until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.
-
Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their neighboring protons. The predicted chemical shifts are based on data from analogous structures.[12][13][14]
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale and Field Insights |
| ~13.8 | Broad Singlet | 1H | N-H | This downfield, broad signal is highly characteristic of the N-H proton in the thione tautomer of a 1,2,4-triazole-3-thiol.[13][15] Its breadth is due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange. This signal will disappear upon D₂O exchange. |
| 7.25 - 7.35 | Triplet | 2H | Ar-H (meta) | Protons on the phenoxy ring meta to the ether linkage. The triplet arises from coupling to the two ortho protons. |
| 6.95 - 7.05 | Multiplet | 3H | Ar-H (ortho, para) | Protons on the phenoxy ring ortho and para to the ether linkage. These are shifted slightly upfield compared to the meta protons due to the electron-donating effect of the oxygen. |
| ~5.3 | Singlet | 2H | -O-CH₂- | The methylene protons adjacent to the ether oxygen and the triazole ring. The singlet nature indicates no adjacent protons to couple with. This is a key signature of the phenoxymethyl substituent.[12] |
¹³C NMR Spectral Analysis
The carbon NMR spectrum reveals all unique carbon environments within the molecule.
| Predicted δ (ppm) | Assignment | Rationale and Field Insights |
| ~168 | C=S | Key Diagnostic Signal: This downfield chemical shift is the definitive signature of the thione tautomer.[5] The corresponding C-SH carbon of the thiol form would appear significantly upfield. |
| ~157 | C5-O | The carbon of the triazole ring attached to the phenoxymethyl group. |
| ~150 | Ar-C (ipso) | The aromatic carbon directly attached to the ether oxygen. |
| ~130 | Ar-C (meta) | The meta carbons of the phenoxy ring. |
| ~122 | Ar-C (para) | The para carbon of the phenoxy ring. |
| ~115 | Ar-C (ortho) | The ortho carbons of the phenoxy ring, shielded by the ether oxygen. |
| ~65 | -O-CH₂- | The aliphatic methylene carbon, a clear indicator of the phenoxymethyl group. |
Integrated Spectroscopic Workflow and Conclusion
The structural confirmation of 5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is achieved not by a single spectrum, but by the logical convergence of all spectroscopic data.
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Topic: Thione-Thiol Tautomerism in Substituted 4H-1,2,4-triazole-3-thiols
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents.[1][2] When substituted with a thiol group at the 3-position, these compounds exhibit a fascinating and critical chemical behavior: thione-thiol tautomerism. This guide provides a comprehensive exploration of this prototropic equilibrium, a phenomenon that dictates the molecule's structure, reactivity, and ultimately, its biological activity. We delve into the factors governing the stability of the thione and thiol tautomers, including substituent effects, solvent polarity, and pH. This document synthesizes data from computational chemistry, X-ray crystallography, and various spectroscopic techniques (NMR, FT-IR, UV-Vis) to provide a holistic understanding. Furthermore, we present standardized experimental protocols for synthesis and analysis, offering a practical framework for researchers in drug discovery and development to harness and control this tautomeric behavior for the rational design of novel therapeutics.
Introduction: The Significance of the 1,2,4-Triazole Scaffold and Tautomerism
The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that has garnered immense interest in medicinal chemistry. Its unique structural features, including its planarity, aromaticity, and capacity for hydrogen bonding, make it an exceptional pharmacophore. Consequently, this scaffold is a cornerstone in a wide array of approved drugs, exhibiting diverse pharmacological activities such as antifungal (e.g., Fluconazole), anticancer (e.g., Letrozole), and antiviral (e.g., Ribavirin) properties.[1][3][4]
The introduction of a sulfur atom at the 3-position creates a 1,2,4-triazole-3-thiol system, which engages in prototropic tautomerism—a dynamic equilibrium involving the migration of a proton.[5][6] This specific equilibrium exists between a thione form (containing a C=S double bond and an N-H bond) and a thiol form (containing a C=N double bond within the ring and an S-H group). Understanding and predicting the dominant tautomeric form is paramount, as the two tautomers possess distinct physicochemical properties, including polarity, hydrogen bonding capability, and molecular shape. These differences profoundly impact a molecule's interaction with biological targets like enzymes and receptors, thereby influencing its efficacy and pharmacokinetic profile.[3]
The Energetic Landscape: Thione as the Predominant Tautomer
A substantial body of evidence from both computational and experimental studies indicates that for 4H-1,2,4-triazole-3-thiols, the thione tautomer is generally the more stable and predominant form , particularly in the gas phase and the solid state.[3][7]
Computational Insights: Quantum chemical calculations, primarily using Density Functional Theory (DFT) methods like B3LYP with basis sets such as 6-31G(d,p), consistently predict the thione form to be the global minimum on the potential energy surface in the gas phase.[8][9] These studies reveal that the thione tautomer is energetically favored, often by several kcal/mol, over the corresponding thiol form.[8][9] This intrinsic stability is a crucial baseline for understanding how external factors can shift the equilibrium.
Solid-State Confirmation: X-ray crystallography provides definitive structural evidence in the solid state. Numerous crystal structures of substituted 4H-1,2,4-triazole-3-thiols have been resolved, and they overwhelmingly confirm the presence of the thione tautomer.[10][11] In the crystal lattice, the thione form is often stabilized by intermolecular hydrogen bonds, typically forming dimers through N-H···S interactions.[11]
Key Factors Modulating the Tautomeric Equilibrium
While the thione form is intrinsically more stable, the tautomeric equilibrium is dynamic and can be influenced by several environmental and structural factors.
Solvent Effects
The choice of solvent can significantly alter the tautomeric ratio. The thione tautomer, with its C=S and N-H bonds, is considerably more polar than the thiol tautomer. According to the well-established principle that polar solvents preferentially stabilize more polar species, polar protic and aprotic solvents tend to favor the thione form.[12] In non-polar solvents like cyclohexane, the equilibrium may shift slightly, increasing the population of the less polar thiol tautomer.[12] Furthermore, solvents capable of hydrogen bonding can form strong interactions with the N-H group of the thione, further stabilizing it.[12][13]
pH Dependence
The pH of the medium has a profound effect on the equilibrium. In alkaline (basic) conditions, the acidic proton on the ring nitrogen of the thione tautomer can be abstracted. This generates a resonance-stabilized thiolate anion, which is the conjugate base of the thiol form. According to Le Chatelier's principle, the removal of the thione form to create the anion shifts the equilibrium towards the thiol tautomer to replenish the population.[7] Therefore, in alkaline solutions, the contribution of the thiol form becomes significantly more pronounced.[3][7]
Substituent Effects
Quantum chemical studies on a range of substituted triazoles have indicated that, in the gas phase, the intrinsic energy difference between the thione and thiol tautomers is not dramatically altered by the electronic nature of the substituents.[8][9] However, in solution, substituents can exert a more subtle influence. Electron-withdrawing groups can increase the acidity of the N-H proton, affecting its interaction with solvents and its pKa. Conversely, bulky substituents near the tautomeric sites can introduce steric hindrance, potentially destabilizing one form over the other. These effects, while secondary to solvent and pH, are critical considerations in fine-tuning the properties of a drug candidate.[6][14]
Experimental & Computational Workflow for Tautomer Elucidation
A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is required for a thorough investigation of tautomerism.
Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
The most common and reliable method for synthesizing this class of compounds is the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[4][15][16]
Experimental Protocol: General Synthesis
-
Step 1: Formation of Thiosemicarbazide Intermediate.
-
To a solution of an appropriate acid hydrazide (1.0 eq) in a suitable solvent (e.g., ethanol), add the desired isothiocyanate (1.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature. The thiosemicarbazide product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.
-
-
Step 2: Alkaline Cyclization.
-
Suspend the dried thiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH, ~5-10 eq).
-
Reflux the mixture for 4-6 hours. The solution should become clear as the cyclization proceeds.
-
After cooling to room temperature, carefully acidify the reaction mixture with a concentrated acid (e.g., HCl) to pH ~5-6 while cooling in an ice bath.
-
The 4H-1,2,4-triazole-3-thiol product will precipitate. Collect the solid by filtration, wash thoroughly with cold water to remove salts, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.
-
-
Step 3: Characterization.
-
Confirm the structure using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Determine the melting point as an indicator of purity.
-
Analytical Characterization and Tautomer Identification
Data Presentation: Key Spectroscopic Markers for Tautomer Identification
| Technique | Thione Tautomer Signature | Thiol Tautomer Signature | Reference(s) |
| ¹H NMR | Broad singlet, δ ≈ 13-14 ppm (N-H proton) | Singlet, δ ≈ 1-4 ppm (S-H proton, often weak/unobserved) | [3] |
| ¹³C NMR | Resonance at δ ≈ 169 ppm (C=S carbon) | Resonance typically downfield of other ring carbons, but distinct from C=S | [3] |
| FT-IR | N-H stretch (3100-3460 cm⁻¹), N-C=S bands (1250-1340 cm⁻¹) | Weak, sharp S-H stretch (2550-2650 cm⁻¹) | [3][15] |
| HPLC-MS | More polar; shorter retention time on reversed-phase column | Less polar; longer retention time on reversed-phase column | [7] |
Causality Behind Observations:
-
¹H NMR: The significant deshielding of the N-H proton in the thione form is due to its acidic nature and its position within the heterocyclic aromatic system. The S-H proton of the thiol is much more shielded.
-
FT-IR: The C=S double bond has a characteristic stretching frequency. The absence of a strong S-H band and the presence of N-H and N-C=S bands are strong indicators of the thione form.[3]
-
HPLC: The separation mechanism relies on polarity. The thione form, with its exposed N-H and C=S groups, is more polar than the thiol, leading to stronger interaction with the polar mobile phase and faster elution from a non-polar stationary phase.[7]
Computational Modeling Protocol
Quantum chemical calculations are indispensable for predicting tautomer stability and rationalizing experimental findings.[17][18]
Protocol: DFT Calculation of Tautomer Stability
-
Structure Generation: Build 3D structures of both the thione and thiol tautomers of the target molecule using molecular modeling software.
-
Geometry Optimization: Perform full geometry optimization for both tautomers in the gas phase using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) has been shown to be well-suited).[8][9]
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculation: Compare the electronic energies, corrected with ZPVE, of the two tautomers. The structure with the lower total energy is the predicted most stable tautomer in the gas phase.
-
Solvent Modeling (Optional): To predict stability in solution, repeat the optimization and energy calculations using a continuum solvation model (e.g., SMD or PCM) that represents the dielectric constant of the solvent of interest.[19]
Implications for Drug Design and Biological Activity
The thione-thiol tautomerism is not merely a chemical curiosity; it is a critical determinant of biological function.
-
Receptor Binding: The two tautomers present different hydrogen bond donor/acceptor patterns and have different shapes. One form may fit snugly into the active site of a target enzyme or receptor, while the other may not. It is often the case that only one tautomeric form is bioactive.[3]
-
Pharmacokinetics (ADME): Properties like membrane permeability, solubility, and metabolic stability are linked to polarity and hydrogen bonding potential. The ability of a compound to exist in different tautomeric forms can affect its absorption, distribution, metabolism, and excretion profile.
-
Bioactivity: Studies have shown that the biological activity of 1,2,4-triazole derivatives can be directly linked to the tautomeric form. For example, in one study on nematodes, compounds locked in the thiol form showed a decrease in nematode viability, whereas the corresponding thione form had the opposite effect.[20]
Therefore, a drug development professional must consider the likely predominant tautomer under physiological conditions (aqueous environment, pH 7.4) when designing new molecules and interpreting structure-activity relationships (SAR).
Conclusion
The thione-thiol equilibrium in substituted 4H-1,2,4-triazole-3-thiols is a fundamental aspect of their chemistry that has profound implications for their application in drug discovery. While the thione form is generally the most stable tautomer, especially in the solid state and gas phase, the equilibrium is dynamic and highly sensitive to solvent and pH. A comprehensive understanding, achieved through a synergistic combination of synthetic chemistry, advanced spectroscopic analysis, and robust computational modeling, is essential. By elucidating and controlling these tautomeric preferences, researchers can more effectively design and optimize 1,2,4-triazole-based compounds to achieve desired therapeutic outcomes.
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Al-Amiery, A. A., et al. (2021). Optimized molecular structure of (a) triazole‐thiol (HL), (b) crystal structure of 3‐phenylamino‐4‐phenyl‐1,2,4‐triazole‐5‐thione, (c) DFT/B3LYP/6‐31G, and (d) HF basis set. ResearchGate. [Link]
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Sharma, S., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1015. [Link]
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Ivanov, S., et al. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Academic Journals and Conferences. [Link]
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Al-Juboori, F. H. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 3(3), 643-651. [Link]
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Ferguson, G., et al. (1998). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. Acta Crystallographica Section C: Crystal Structure Communications, 54(11), 1783-1787. [Link]
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Crystal structure of 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Structural Elucidation of 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Abstract
The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The title compound, this compound (Molecular Formula: C₁₂H₁₃N₃OS, Molecular Weight: 247.32 g/mol ), represents a promising candidate for further investigation due to its unique combination of functional groups.[4] The precise determination of its three-dimensional atomic arrangement is a prerequisite for understanding its structure-activity relationship (SAR), guiding rational drug design, and ensuring intellectual property. While specific crystallographic data for this exact molecule is not yet in the public domain, this guide provides a comprehensive, field-proven methodology for its synthesis, crystallization, and definitive structural elucidation using single-crystal X-ray crystallography, complemented by spectroscopic and computational validation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the characterization of novel heterocyclic compounds.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a privileged heterocyclic motif in drug discovery.[5] Its nitrogen-rich structure can engage in hydrogen bonding and other non-covalent interactions with biological targets, while its aromatic nature contributes to molecular stability.[5] The thiol/thione tautomerism inherent in the 3-thiol derivatives adds another layer of chemical complexity and potential for biological interaction.[6] The title compound features an N-allyl group, which can be a pharmacophore or a handle for further synthetic modification, and a phenoxymethyl group at the 5-position, which significantly influences lipophilicity and potential π-stacking interactions.
Definitive structural validation is non-negotiable in drug development. While spectroscopic methods like NMR and IR provide crucial information about connectivity and functional groups, only single-crystal X-ray crystallography provides an unambiguous map of atomic positions, bond lengths, bond angles, and intermolecular interactions in the solid state.[7] This guide outlines the integrated workflow required to achieve this gold-standard level of characterization.
Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is well-established, typically proceeding through the base-catalyzed intramolecular cyclization of a thiosemicarbazide intermediate.[2][3] The causality behind this choice is its high efficiency and modularity, allowing for diverse substitutions.
Synthetic Protocol
The proposed synthesis follows a reliable two-step process, which is self-validating through the characterization of the intermediate.[3][8]
Caption: Synthetic workflow for the target compound.
Step-by-Step Methodology:
-
Thiosemicarbazide Formation: Equimolar amounts of phenoxyacetic acid hydrazide and allyl isothiocyanate are stirred in a suitable solvent (e.g., ethanol) at room temperature for several hours. The resulting precipitate, 1-(phenoxyacetyl)-4-allyl-thiosemicarbazide, is filtered, washed, and dried. This intermediate should be characterized (FT-IR, ¹H NMR) to confirm its identity before proceeding.
-
Cyclization: The dried thiosemicarbazide intermediate is suspended in an aqueous solution of sodium hydroxide (e.g., 2N) and refluxed for 3-4 hours.[9] This step induces the intramolecular dehydrative cyclization.
-
Isolation: The reaction mixture is cooled to room temperature, filtered to remove any impurities, and then carefully acidified with dilute hydrochloric acid (HCl) to a pH of 3-4. The resulting precipitate is the crude title compound.
-
Purification: The crude product is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure compound.[2]
Single Crystal Growth
The final and most critical step for crystallographic analysis is obtaining diffraction-quality single crystals. This process relies on creating a supersaturated solution from which the solute slowly precipitates in an ordered crystalline lattice.
Protocol:
-
Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) and solvent mixtures to find one in which the compound has moderate solubility at high temperatures and low solubility at room temperature.
-
Slow Evaporation: Prepare a nearly saturated solution of the purified compound in the chosen solvent in a clean vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent over several days to weeks will hopefully yield well-formed single crystals.
Single-Crystal X-ray Crystallography: The Definitive Structure
X-ray crystallography provides an unparalleled, high-resolution view of the molecule's three-dimensional structure.[10] The protocol described is a standard workflow used for small organic molecules.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[11] The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected. Standard reflections are monitored throughout the process to check for crystal decay.[11]
-
Structure Solution and Refinement: The collected data is processed, and the structure is solved using direct methods (e.g., with SHELXS) and refined using full-matrix least-squares on F² (e.g., with SHELXL).[11] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Representative Crystallographic Data
While the specific data for the title compound is unavailable, the following table presents expected and representative parameters based on the analysis of similar 1,2,4-triazole structures.[10][11][12]
| Parameter | Representative Data |
| Chemical Formula | C₁₂H₁₃N₃OS |
| Formula Weight | 247.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~11.1 |
| b (Å) | ~14.5 |
| c (Å) | ~7.2 |
| β (°) | ~97.7 |
| Volume (ų) | ~1140 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.44 |
| Final R indices [I>2σ(I)] | R₁ = ~0.045, wR₂ = ~0.13 |
| Goodness-of-fit on F² | ~1.05 |
Integrated Structural Validation
A multi-technique approach is essential for comprehensive characterization. Spectroscopic and computational data provide complementary information that validates the crystallographic result.
Caption: Integrated approach for complete structural elucidation.
Spectroscopic Characterization
Spectroscopic analysis of the purified, bulk material is crucial to ensure it is the same compound that was crystallized.
FT-IR Spectroscopy: This technique confirms the presence of key functional groups. The thione-thiol tautomerism is a key feature; the presence of both N-H and C=S stretching bands is indicative of the thione form being dominant in the solid state, which is common for this class of compounds.[6]
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H (stretch) | 3100 - 3400 |
| C-H (alkene) | ~3080 |
| C-H (alkane) | 2850 - 3000 |
| C=N (stretch) | 1560 - 1650 |
| C=C (stretch) | ~1640 |
| C=S (stretch) | 1250 - 1340 |
| C-O-C (ether) | 1050 - 1150 |
NMR Spectroscopy: ¹H and ¹³C NMR provide the carbon-hydrogen framework of the molecule, confirming the connectivity established by synthesis. The spectra should be recorded in a suitable deuterated solvent like DMSO-d₆.[2][13]
-
¹H NMR: Expect signals for the allyl protons (vinylic and methylene), the phenoxymethyl methylene protons, the aromatic protons of the phenyl ring, and a broad singlet at a low field (~13-14 ppm) for the N-H proton, which is characteristic of the thione tautomer.[3][6]
-
¹³C NMR: Expect distinct signals for all 12 carbons. The C=S carbon is a key diagnostic peak, typically appearing far downfield (~165-170 ppm).[6]
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Computational Analysis
Density Functional Theory (DFT) calculations serve as a powerful tool to complement experimental data.[5][14]
Protocol:
-
Geometry Optimization: Using a software package like Gaussian, the molecular geometry is optimized in the gas phase (e.g., at the B3LYP/6-311++G(d,p) level of theory).[5]
-
Comparison: The bond lengths and angles of the computationally optimized structure are compared with the experimental data obtained from X-ray crystallography. A high degree of correlation provides strong theoretical support for the experimental structure.
-
Property Calculation: DFT can also be used to calculate electronic properties like the HOMO-LUMO energy gap, molecular electrostatic potential, and theoretical vibrational frequencies, which can aid in interpreting the experimental FT-IR spectrum.[5][14]
Conclusion
The structural elucidation of a novel compound like this compound requires a rigorous and integrated analytical approach. While this guide provides a detailed roadmap based on established methodologies for this chemical class, the cornerstone of this process remains the successful growth of a single crystal. The subsequent analysis by X-ray crystallography, when validated by a suite of spectroscopic and computational techniques, provides the unambiguous structural data necessary to advance the compound through the drug discovery and development pipeline.
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Physical and chemical properties of novel triazole-thiol derivatives
An In-depth Technical Guide to the Physical and Chemical Properties of Novel 1,2,4-Triazole-3-thiol Derivatives
Foreword: A Senior Application Scientist's Perspective
In the landscape of medicinal chemistry and drug development, the 1,2,4-triazole scaffold is a cornerstone, consistently featured in a multitude of pharmacologically active agents.[1][2] Its derivatives are lauded for a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties.[1][3][4] The introduction of a thiol group at the 3-position gives rise to 1,2,4-triazole-3-thiol derivatives, a class of compounds with enhanced biological potential and fascinating chemical characteristics.[1][5]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind the experimental choices for characterization. We will explore the crucial physicochemical properties of these molecules, not as isolated data points, but as interconnected characteristics that dictate their stability, reactivity, and ultimately, their therapeutic potential. The protocols described herein are presented as self-validating systems, ensuring that the data you generate is both accurate and reliable for confident structural elucidation and further development.
The Foundational Chemistry: Synthesis and Tautomerism
A robust understanding of a compound's properties begins with its synthesis and inherent structural dynamics. The most prevalent and versatile route to 4,5-disubstituted-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazide precursors.[5] These precursors are typically formed from the reaction of hydrazides with isothiocyanates.[5][6]
A critical chemical feature of these compounds is the existence of thiol-thione tautomerism. The molecule can exist in equilibrium between the thiol (-SH) form and the thione (C=S) form.[7][8][9] Spectroscopic and crystallographic evidence overwhelmingly indicates that in the solid state and in various solvents, the thione tautomer is predominant.[9][10] This equilibrium is not merely an academic curiosity; it profoundly influences the molecule's hydrogen bonding capabilities, polarity, and reactivity, which are critical for drug-receptor interactions.
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Preliminary In-Vitro Screening of 4-allyl-1,2,4-triazole-3-thiol Compounds: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for Screening 4-allyl-1,2,4-triazole-3-thiol Derivatives
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved drugs.[1][2] This five-membered heterocyclic ring, containing three nitrogen atoms, is metabolically stable and can act as a hydrogen bond donor and acceptor, enabling potent interactions with biological targets.[1] Derivatives of 1,2,4-triazole exhibit a vast spectrum of pharmacological activities, including anticancer,[3][4][5] antimicrobial,[2][6][7] and enzyme inhibitory properties.[8][9]
The thiol (-SH) group at the 3-position and the allyl (–CH₂–CH=CH₂) group at the 4-position of the triazole ring are of particular interest. The thiol group provides a reactive handle for further chemical modification (S-alkylation), allowing for the creation of diverse compound libraries, and is crucial for the biological activity of many triazole-thiones.[10][11][12] The N-allyl substituent has been specifically noted for conferring significant antibacterial and antimycobacterial activity.[7] This unique combination makes 4-allyl-1,2,4-triazole-3-thiol and its derivatives compelling candidates for preliminary in-vitro screening to uncover novel therapeutic leads. This guide provides a framework and detailed protocols for the initial biological evaluation of this promising compound class.
Section 1: Foundational Screening for Anticancer Activity
The antiproliferative potential is a primary screening objective for novel heterocyclic compounds. A significant body of research demonstrates that 1,2,4-triazole derivatives can induce cytotoxic effects in various cancer cell lines.[3][5][13] The initial step is to determine a compound's general cytotoxicity and its effective concentration range.
Principle of Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14] The core principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[14][15] The quantity of this formazan, which is subsequently solubilized, is directly proportional to the number of viable cells.[15] This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency.
Experimental Protocol: MTT Cell Viability Assay
This protocol is a generalized guideline and must be optimized for specific cell lines and laboratory conditions.[14]
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., HT-29 colon carcinoma, MCF-7 breast adenocarcinoma) to ~80% confluency.[5]
-
Trypsinize, count, and seed the cells into a 96-well microtiter plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each 4-allyl-1,2,4-triazole-3-thiol test compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing. The final DMSO concentration should not exceed a non-toxic level, typically <0.5%.[14]
-
Remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations.
-
Include necessary controls:
-
Untreated Control: Cells treated with medium only (represents 100% viability).[14]
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO used for the test compounds.[14]
-
Medium Blank: Wells containing culture medium but no cells, to measure background absorbance.[16]
-
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the purple crystals.[16]
-
Gently mix the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.[15][16]
-
-
Data Analysis:
-
Subtract the average absorbance of the medium blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula[16]:
-
% Viability = [(Absorbance of Treated Wells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100
-
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC₅₀ value.[14]
-
Visualization: MTT Assay Workflow
Caption: Workflow for assessing cytotoxicity via MTT assay.
Data Presentation: Anticancer Activity
Summarize the results in a clear, tabular format for comparative analysis.
| Compound ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |
| TZA-A1 | HT-29 | 48 | 12.69 ± 1.14 |
| TZA-A2 | HT-29 | 48 | 25.41 ± 2.30 |
| TZA-A3 | MCF-7 | 48 | 18.95 ± 1.98 |
| Positive Control (e.g., Cisplatin) | HT-29 | 48 | 14.01 ± 1.52 |
IC₅₀ values are presented as the mean ± standard deviation from at least three independent experiments.[5][17]
Section 2: Screening for Antimicrobial Potential
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[6] 1,2,4-triazole-3-thiol derivatives have historically shown potent activity against a range of bacteria and fungi, making this a critical screening cascade.[2][11][18]
Principle of Antimicrobial Susceptibility Testing
The primary goal of preliminary antimicrobial screening is to determine the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a widely used technique for determining MIC values in a high-throughput format.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol, adapted from standard clinical laboratory methods, should be performed under aseptic conditions.
-
Preparation of Microorganism Inoculum:
-
Culture selected bacterial strains (e.g., Gram-positive Staphylococcus aureus ATCC 25923, Gram-negative Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 10231) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[6][10]
-
Incubate overnight at 35-37°C.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound and Plate Preparation:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.
-
Prepare a stock solution of the test compound in DMSO.
-
Add 50 µL of the compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.
-
Include necessary controls:
-
Positive Control (Growth Control): Wells containing broth and inoculum but no test compound.
-
Negative Control (Sterility Control): Wells containing broth only, with no inoculum.
-
Standard Drug Control: Wells with a known antibiotic (e.g., Streptomycin, Ciprofloxacin) or antifungal (e.g., Ketoconazole, Fluconazole) for comparison.[6][19]
-
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
-
Optionally, a growth indicator like resazurin or p-iodonitrotetrazolium violet (INT) can be added to aid in visualization.
-
Visualization: MIC Determination Workflow
Caption: Workflow for MIC determination via broth microdilution.
Data Presentation: Antimicrobial Activity
Present the MIC values in a table to compare the efficacy against different microorganisms.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| TZA-A1 | 16 | 64 | >128 |
| TZA-A2 | 32 | 32 | 64 |
| TZA-A3 | 8 | 128 | >128 |
| Streptomycin | 4 | 8 | N/A |
| Fluconazole | N/A | N/A | 8 |
Section 3: Screening for Enzyme Inhibition Activity
Many drugs exert their therapeutic effects by inhibiting specific enzymes.[8] Triazole derivatives are known inhibitors of various enzymes, including acetylcholinesterase, α-glucosidase, and urease, making this a valuable avenue for preliminary screening.[9][20][21]
Principle of Enzyme Inhibition Assays
Enzyme inhibition screening assays measure the ability of a test compound to reduce the catalytic activity of a target enzyme. A common approach involves a colorimetric assay where the enzyme acts on a substrate to produce a colored product. The inhibitor's presence reduces the rate of product formation, leading to a decrease in color intensity, which can be quantified spectrophotometrically.[17]
Experimental Protocol: Generalized Colorimetric Enzyme Inhibition Assay
This is a template protocol; the specific enzyme, substrate, buffer, and wavelength must be adapted for the target of interest (e.g., urease, α-glucosidase).[20]
-
Reagent Preparation:
-
Prepare a solution of the target enzyme in a suitable assay buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a solution of the corresponding substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) in the same buffer.
-
Prepare solutions of the test compounds and a known inhibitor (positive control) in DMSO/buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well in order:
-
Assay Buffer
-
Test compound solution (at various concentrations) or positive/negative controls.
-
Enzyme solution.
-
-
Pre-incubate the mixture for 10-15 minutes at a controlled temperature (e.g., 37°C) to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Measurement and Analysis:
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm for p-nitrophenol release) over a set period using a microplate reader in kinetic mode, or as an endpoint reading after a fixed incubation time (e.g., 30 minutes).
-
Calculate the percentage of inhibition using the formula:
-
% Inhibition = [1 - (Rate of Sample Well / Rate of Control Well)] * 100
-
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualization: General Enzyme Inhibition Workflow
Caption: Generalized workflow for a colorimetric enzyme inhibition assay.
Data Presentation: Enzyme Inhibition
Tabulate the results to compare the inhibitory potency of the synthesized compounds.
| Compound ID | Target Enzyme | Inhibition (%) at [X] µM | IC₅₀ (µM) ± SD |
| TZA-A1 | α-Glucosidase | 85.3 ± 4.2 at 20 µM | 15.2 ± 1.8 |
| TZA-A2 | α-Glucosidase | 92.1 ± 3.1 at 20 µM | 5.8 ± 0.7 |
| TZA-A3 | Urease | 70.4 ± 5.5 at 30 µM | 22.5 ± 2.5 |
| Positive Control (e.g., Acarbose) | α-Glucosidase | 98.2 ± 1.5 at 5 µM | 375.82 ± 1.76 |
Data adapted from standard reporting formats.[17][20]
Section 4: Data Interpretation and Future Directions
The preliminary data gathered from these screens are the first step in a long discovery pipeline.
-
Hit Identification: Compounds showing high potency (low IC₅₀ or MIC values) in any of the primary screens are identified as "hits."
-
Selectivity: A critical aspect is selectivity. An ideal anticancer hit, for example, would show high cytotoxicity against cancer cells but low activity against normal, non-cancerous cell lines. This is a key differentiator between a broadly toxic compound and a potential therapeutic.
-
Structure-Activity Relationship (SAR): By comparing the activity of different derivatives within the 4-allyl-1,2,4-triazole-3-thiol series, researchers can begin to establish an initial SAR. For instance, does adding a halogen to a peripheral phenyl ring increase activity? This insight guides the synthesis of the next generation of more potent and selective compounds.
-
Next Steps: Promising hits from these preliminary screens would advance to secondary screening. This could involve testing against a broader panel of cancer cell lines or resistant microbial strains, mechanism of action studies (e.g., kinase profiling, cell cycle analysis), and eventually, in-vivo studies in animal models to assess efficacy and safety.[22]
Conclusion
The systematic in-vitro screening of novel compound libraries is the foundation of modern drug discovery. For a scaffold as promising as 4-allyl-1,2,4-triazole-3-thiol, the application of robust, validated assays for anticancer, antimicrobial, and enzyme inhibition activity is paramount. The protocols and frameworks detailed in this guide provide the necessary technical foundation for researchers to effectively evaluate this compound class, identify promising hits, and pave the way for the development of next-generation therapeutic agents.
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Whitepaper: A Technical Guide to Unveiling the Biological Activity of Novel Phenoxymethyl Triazole Thiols
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] When functionalized with phenoxymethyl and thiol groups, this heterocyclic system yields a class of compounds with a rich and diverse pharmacological profile.[3][4] This guide provides a comprehensive framework for the systematic discovery and evaluation of the biological activities of novel phenoxymethyl triazole thiols. Moving beyond a simple recitation of protocols, we delve into the causal rationale behind experimental design, emphasizing the establishment of self-validating workflows. We will explore the key therapeutic areas where these compounds have shown promise—including antimicrobial, anticancer, and enzyme inhibitory activities—and provide detailed, field-proven methodologies for their investigation.[5][6][7] This document is intended to serve as a practical and authoritative resource for researchers aiming to translate novel chemical entities into promising therapeutic leads.
The Phenoxymethyl Triazole Thiol Scaffold: A Privileged Structure
The convergence of three key pharmacophores—the 1,2,4-triazole ring, the phenoxymethyl side chain, and the thiol group—creates a molecule with significant therapeutic potential.
-
1,2,4-Triazole Core: This five-membered heterocycle is metabolically stable and acts as a potent hydrogen bond donor and acceptor, allowing for robust interactions with biological targets.[2] Its bioisosteric similarity to amide or ester groups allows it to mimic peptide structures without susceptibility to enzymatic degradation.[8]
-
Phenoxymethyl Moiety: This group provides a versatile handle for synthetic modification. Altering the substitution pattern on the phenyl ring allows for the fine-tuning of lipophilicity, electronic properties, and steric bulk, which are critical for optimizing pharmacokinetics and target binding affinity.[3]
-
Thiol (-SH) Group: The thiol (or its thione tautomer) is a key reactive center. It can act as a potent nucleophile or a metal-coordinating group, making it crucial for interacting with metalloenzymes or the active sites of various proteins.[1][9]
The synergy of these components makes this scaffold a focal point for discovering new agents against a spectrum of diseases. The initial step, following the synthesis and structural characterization of a new compound series, is a systematic biological screening cascade.
Caption: General workflow for discovering the biological activity of new compounds.
Investigating Antimicrobial Activity
Triazole derivatives, particularly those containing a thiol group, are well-established antimicrobial agents.[1][10] Their activity often stems from the disruption of microbial cell wall synthesis or interference with essential enzymes.[11] A primary investigation into the antimicrobial potential of new phenoxymethyl triazole thiols should begin with broad-spectrum screening against representative Gram-positive and Gram-negative bacteria and fungi.
Initial Screening: Agar Well Diffusion Assay
This method provides a rapid, qualitative assessment of a compound's ability to inhibit microbial growth. The principle is straightforward: a compound diffuses through an agar medium inoculated with a specific microorganism, creating a concentration gradient. If the compound is active, a clear "zone of inhibition" will appear where microbial growth is prevented.
Causality Behind the Choice: The agar well diffusion assay is selected for primary screening due to its high throughput, low cost, and clear visual endpoint. It allows for the rapid testing of multiple compounds against multiple organisms simultaneously, making it ideal for identifying initial "hits" from a new chemical library.
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour into sterile Petri dishes.
-
Inoculum Preparation: Grow microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.
-
Compound Loading: Prepare stock solutions of the test compounds (e.g., 1 mg/mL in DMSO). Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells.
-
Controls (Self-Validation):
-
Positive Control: Load a well with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) at a known concentration.[12] This validates that the microorganisms are susceptible to known antimicrobial agents.
-
Negative Control: Load a well with the solvent used to dissolve the compounds (e.g., DMSO).[1] This ensures that the solvent itself does not inhibit microbial growth.
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) for each well.
Quantitative Analysis: Minimum Inhibitory Concentration (MIC)
Once a compound shows promising activity in the primary screen, the next step is to quantify its potency. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.
Step-by-Step Protocol:
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth to wells in columns 2 through 12. Add 100 µL to column 1.
-
Compound Dilution: Add 100 µL of the test compound stock solution (at twice the highest desired test concentration) to the wells in column 1. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10.
-
Controls:
-
Growth Control (Column 11): Contains only broth and inoculum (no compound).
-
Sterility Control (Column 12): Contains only broth (no inoculum).
-
-
Inoculation: Add 50 µL of the standardized microbial inoculum to all wells from columns 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate under appropriate conditions.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
| Compound ID | Zone of Inhibition vs. S. aureus (mm) | MIC vs. E. coli (µg/mL) |
| PTT-001 | 18 | 32 |
| PTT-002 | 25 | 8 |
| Ciprofloxacin | 30 | 0.5 |
| DMSO | 0 | >128 |
| Hypothetical data for illustration. |
Evaluating Anticancer Potential
The 1,2,4-triazole scaffold is present in several anticancer agents, and new derivatives are frequently investigated for their cytotoxic effects against various cancer cell lines.[6][13] The primary goal is to identify compounds that can inhibit cell proliferation or induce cell death, preferably with selectivity for cancer cells over normal cells.[14]
Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[15] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[16]
Causality Behind the Choice: The MTT assay is chosen for its reliability, cost-effectiveness, and suitability for high-throughput screening in a 96-well format.[15][17] It provides a quantitative measure of a compound's effect on cell viability, allowing for the calculation of an IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[15][18]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Controls: Include wells with untreated cells (vehicle control) and wells with a standard anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value for each compound.
| Compound ID | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. A549 (µM) | Selectivity Index (Normal/Cancer) |
| PTT-001 | 22.5 | 35.1 | >4.4 |
| PTT-002 | 8.4 | 12.7 | >11.9 |
| Doxorubicin | 0.9 | 1.2 | ~1.0 |
| Hypothetical data for illustration. Selectivity Index calculated using IC₅₀ against a non-cancerous cell line (e.g., HEK293 > 100 µM).[15] |
Enzyme Inhibition Assays
Many triazole derivatives exert their therapeutic effects by inhibiting specific enzymes.[19] For example, antifungal triazoles inhibit fungal cytochrome P450 enzymes, while other derivatives have been shown to inhibit enzymes like cholinesterases or glucosidases.[19][20]
General Principles of Enzyme Inhibition Assays
The core principle involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound. A decrease in the reaction rate indicates inhibition. These assays are crucial for elucidating the mechanism of action.[11]
Caption: Logical flow of an enzyme inhibition assay.
Example Protocol: α-Glucosidase Inhibition Assay
This assay is relevant for screening potential anti-diabetic agents. α-Glucosidase is an enzyme that breaks down carbohydrates into glucose. Its inhibition can help manage blood sugar levels.[20][21]
Step-by-Step Protocol:
-
Reaction Mixture: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 20 µL of α-glucosidase enzyme solution.
-
Pre-incubation: Incubate the mixture for 15 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding 20 µL of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: Incubate for another 20 minutes at 37°C.
-
Stop Reaction: Terminate the reaction by adding 50 µL of sodium carbonate solution.
-
Measurement: Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm.
-
Controls: Use a known inhibitor (e.g., Acarbose) as a positive control and a reaction mixture without the inhibitor as a negative (100% activity) control.[21]
-
Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.
Computational Insights: Molecular Docking
Before or after in vitro testing, molecular docking studies can provide valuable insights into how a phenoxymethyl triazole thiol might interact with a biological target.[22][23] This computational technique predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a receptor or enzyme.[24][25]
Causality Behind the Choice: Docking is a cost-effective and rapid method to prioritize compounds for synthesis or further testing.[26] It can help rationalize observed structure-activity relationships (SAR) and guide the design of more potent derivatives by identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the target protein. For example, docking could reveal that the thiol group coordinates with a zinc ion in a metalloenzyme's active site, explaining its inhibitory activity.[22]
Conclusion
The discovery of the biological activity of new phenoxymethyl triazole thiols is a systematic process that integrates broad-based screening with quantitative, mechanism-focused assays. By employing a logical workflow that progresses from initial qualitative screens to detailed quantitative analysis and mechanistic studies, researchers can efficiently identify and validate promising new therapeutic candidates. The protocols and rationales provided in this guide serve as a robust foundation for these efforts, emphasizing self-validating experimental design and a deep understanding of the causality behind each methodological choice. The continued exploration of this versatile chemical scaffold holds significant promise for addressing unmet needs in medicine.
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Title: Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents | Source: International Journal of Pharmacy and Biological Sciences | URL: [Link]
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Title: A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives | Source: PubMed | URL: [Link]
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Title: Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods | Source: National Institutes of Health (NIH) | URL: [Link]
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Title: Anticancer Properties of 1,2,4-Triazoles | Source: ISRES Publishing | URL: [Link]
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Structure Elucidation of 4-Allyl Substituted Triazole Compounds: A Methodological Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Analytical Imperative of the Triazole Scaffold
The triazole ring, existing as either the 1,2,3- or 1,2,4-isomer, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its utility is amplified by functionalization, with the 4-allyl substitution providing a versatile handle for further synthetic transformations or for modulating biological activity. However, the synthesis of substituted triazoles frequently yields a mixture of regioisomers or presents ambiguity in the final structure.[3][4] Consequently, rigorous and unequivocal structure elucidation is not merely a characterization step but a foundational pillar of the research and development process.
This guide eschews a simple recitation of techniques. Instead, it presents an integrated analytical workflow, grounded in the principles of causality and self-validation. We will explore not just how to use each instrument, but why specific experiments are chosen and how their data synergize to build an unassailable structural proof, moving from molecular mass confirmation to the definitive assignment of atomic connectivity.
Chapter 1: The Core Elucidation Workflow
The structural verification of a 4-allyl substituted triazole is a sequential process of hypothesis generation and validation. Each step refines our understanding of the molecule, culminating in a complete and unambiguous assignment. The logical flow of this process is paramount.
Caption: A typical workflow for structure elucidation.
Mass Spectrometry: The First Gatekeeper
Mass spectrometry (MS) serves as the initial checkpoint. Its primary function is to confirm the molecular weight of the synthesized compound, thereby validating that the expected reaction has occurred. High-resolution mass spectrometry (HRMS) is particularly powerful, providing an exact mass that can be used to determine the molecular formula with high confidence.[5]
Expertise in Action: Beyond the molecular ion peak (M+), the fragmentation pattern provides critical clues. For a 4-allyl substituted triazole, characteristic fragmentation includes:
-
Loss of N₂: A common fragmentation pathway for triazoles, indicating the presence of the heterocyclic core.[6]
-
Cleavage of the Allyl Group: Observation of a fragment corresponding to the loss of C₃H₅ (m/z 41) is a strong indicator of the allyl moiety.
-
Substituent-driven Fragmentation: The fragmentation pattern is heavily influenced by other substituents on the ring, which must be considered when interpreting the spectra.[6][7]
¹H and ¹³C NMR Spectroscopy: Mapping the Skeleton
One-dimensional Nuclear Magnetic Resonance (NMR) provides the foundational map of the molecule's proton and carbon environments.
¹H NMR Analysis: The proton spectrum is often the most informative initial dataset. Key signals to identify for a 1-substituted-4-allyl-1H-1,2,3-triazole include:
-
Triazole Ring Proton (H-5): A sharp singlet, typically appearing in the downfield region of 7.5 - 8.8 ppm .[8] Its presence is a strong indicator of a 1,4-disubstituted 1,2,3-triazole resulting from a copper-catalyzed azide-alkyne cycloaddition (CuAAC).[9]
-
Allyl Group Protons: This system gives rise to a characteristic set of signals:
-
A multiplet for the internal methine proton (-CH=), typically around 5.9 - 6.2 ppm .
-
Two distinct signals for the terminal vinyl protons (=CH₂), often appearing as doublets of doublets between 5.0 - 5.5 ppm due to cis and trans coupling with the methine proton.[5]
-
A doublet for the methylene protons (-CH₂-), adjacent to the triazole ring, usually found around 4.8 - 5.2 ppm .[5]
-
¹³C NMR Analysis: The carbon spectrum complements the proton data, confirming the carbon skeleton.
-
Triazole Ring Carbons (C-4 and C-5): For a 1,4-disubstituted 1,2,3-triazole, these appear between 120 - 150 ppm .[9]
-
Allyl Group Carbons:
-
The methylene carbon (-CH₂-) attached to the ring.
-
The internal methine carbon (-CH=).
-
The terminal vinyl carbon (=CH₂).
-
| Group | Typical ¹H NMR Shift (ppm) | Typical ¹³C NMR Shift (ppm) |
| Triazole H-5 (1,4-isomer) | 7.5 - 8.8 (singlet) | N/A |
| Triazole C-4 & C-5 | N/A | 120 - 150 |
| Allyl -CH₂- | 4.8 - 5.2 (doublet) | 45 - 55 |
| Allyl -CH= | 5.9 - 6.2 (multiplet) | 130 - 135 |
| Allyl =CH₂ | 5.0 - 5.5 (multiplets) | 115 - 120 |
| Note: Shifts are approximate and can vary based on solvent and other substituents. |
Chapter 2: The Regiochemistry Challenge & 2D NMR
The primary challenge in triazole chemistry is often the unambiguous determination of regiochemistry. Synthesis can lead to different isomers (e.g., 1,4- vs. 1,5-disubstituted 1,2,3-triazoles), and 1D NMR alone may not be sufficient to distinguish them. This is where two-dimensional NMR becomes the definitive, non-destructive tool for establishing atomic connectivity.[10][11]
The Power of Correlation Spectroscopy
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For a 4-allyl triazole, it will show a clear correlation path from the terminal vinyl protons, through the methine proton, to the methylene protons, confirming the integrity of the allyl spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of all protonated carbons in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for elucidating the overall molecular structure. It reveals correlations between protons and carbons that are separated by 2-3 bonds. It is the key to connecting the different fragments of the molecule.
Trustworthiness through Self-Validation: The causality is clear: we use HMBC to prove connections that are impossible to infer from 1D spectra. For a 1-benzyl-4-allyl-1H-1,2,3-triazole, the critical HMBC correlations that validate the structure are:
-
The C4-Allyl Link: A correlation between the allyl methylene protons (-CH₂-) and the C-4 carbon of the triazole ring.
-
The N1-Substituent Link: A correlation from the protons of the N-substituent (e.g., the benzylic protons) to both C-5 and the ipso-carbon of the substituent.
These correlations form a self-validating system; they are only possible if the proposed isomeric structure is correct.
Caption: Key HMBC correlations for structural validation.
Chapter 3: X-Ray Crystallography: The Ultimate Arbiter
When NMR data remains ambiguous, or when an absolute structural proof in the solid state is required for publication or patent filings, single-crystal X-ray crystallography is the gold standard.[12] This technique provides a precise three-dimensional map of the molecule, confirming not only connectivity and regiochemistry but also providing data on bond lengths, bond angles, and intermolecular packing interactions.[12][13] Obtaining a suitable single crystal is often the rate-limiting step, but the unequivocal nature of the data is unparalleled.
Chapter 4: Experimental Protocols
The following protocols are standardized for high-quality data acquisition.
Protocol 4.1: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified 4-allyl substituted triazole compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]
-
Ensure the sample is fully dissolved. If not, gentle warming or sonication may be applied.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition (400 MHz Spectrometer): [5][14]
-
¹H NMR: Acquire with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire using a proton-decoupled pulse program, a 45-degree pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for adequate signal-to-noise.
-
COSY: Use a standard gradient-selected COSY pulse sequence (e.g., gpcosy). Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.
-
HSQC: Use a standard gradient-selected HSQC pulse sequence with multiplicity editing (e.g., hsqcedetgpsp) to distinguish CH/CH₃ from CH₂ signals. Optimize the ¹JCH coupling constant to ~145 Hz.
-
HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling constant (ⁿJCH) to 8 Hz to observe 2-3 bond correlations.
-
Protocol 4.2: Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Instrumentation and Conditions (ESI-MS): [15]
-
Ion Source: Electrospray Ionization (ESI), typically in positive ion mode.
-
Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is common.
-
Capillary Voltage: 3500-4000 V.
-
Drying Gas: Nitrogen at a flow rate of 8-10 L/min.
-
Scan Range: m/z 100–1000.
-
Fragmentor Voltage: For HRMS/MS, acquire data at a low fragmentor voltage (e.g., 70 V) to observe the parent ion and at a higher voltage (e.g., 150-200 V) to induce fragmentation.
-
References
- Chavan, J. (n.d.). Comparative X-ray crystallographic study on Triazoles systemic fungicides. Int.J.ChemTech Res.
- (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.
- (n.d.). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI.
- (n.d.). Direct Synthesis of 4-Aryl-1,2,3-triazoles via I 2 -Promoted Cyclization under Metal- and Azide-Free Conditions. ResearchGate.
- (2025). A Comparative Guide to the X-ray Crystallography of Cyclopropyl Azide-Derived Triazoles. BenchChem.
- (2023). Base-Controlled Regiospecific Mono-Benzylation/Allylation and Diallylation of 4-Aryl-5-indolyl-1,2,4-triazole-3-thione: Thio-Aza Allyl Rearrangement. MDPI.
- (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
- (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. ResearchGate.
- (n.d.). Different regioisomers of carbon and nitrogen substituted 1,2,3-triazoles. ResearchGate.
- (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. NIH.
- (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society.
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(n.d.). 1,2,3-Triazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
- (n.d.). Angular Regioselective Synthesis of Varied Functionalized Hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones and Their Antiproliferative Action. NIH.
- (n.d.). 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways.
- (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry.
- (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. PMC - PubMed Central.
- (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH.
-
(2011). Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques. PubMed. Retrieved from [Link]
- (2025). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. Benchchem.
- (n.d.). Mass Spectra of 1,2,3-Triazoles. ElectronicsAndBooks.
- (n.d.). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. NIH.
- (2025). Validating Triazole Formation with 1H NMR Spectroscopy: A Comparative Guide. Benchchem.
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An In-depth Technical Guide to the Synthesis of 5-(Phenoxymethyl)-4H-1,2,4-triazole-3-thiol from Phenoxyacetic Acid Hydrazide
This guide provides a comprehensive technical overview for the synthesis of 5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and mechanistic insights, ensuring a thorough understanding for researchers, scientists, and professionals in the field.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2][3] These include antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][4] The incorporation of a thiol group at the 3-position and a phenoxymethyl substituent at the 5-position can further modulate the pharmacological profile of the resulting molecule, making the target compound, 5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, a valuable building block for the synthesis of novel therapeutic agents.
This guide will detail a reliable and efficient synthetic route starting from the readily accessible phenoxyacetic acid hydrazide. The methodology is based on well-established chemical transformations, ensuring reproducibility and scalability.
Synthetic Strategy: A Two-Step Approach to the Triazole Core
The synthesis of 5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol from phenoxyacetic acid hydrazide is typically achieved through a two-step process. The first step involves the reaction of the starting hydrazide with carbon disulfide in the presence of a strong base, such as potassium hydroxide, to form an intermediate potassium dithiocarbazinate salt.[5][6] The subsequent step is the cyclization of this salt with hydrazine hydrate, which leads to the formation of the desired 1,2,4-triazole ring.[5][7]
An alternative, though related, pathway involves the initial formation of a 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol intermediate, which is then converted to the 1,2,4-triazole derivative through reaction with hydrazine.[2][8][9] This guide will focus on the more direct dithiocarbazinate route.
Mechanistic Insights
The reaction mechanism is initiated by the nucleophilic attack of the terminal nitrogen of the phenoxyacetic acid hydrazide onto the electrophilic carbon of carbon disulfide. The presence of potassium hydroxide is crucial as it acts as a base to deprotonate the hydrazide, increasing its nucleophilicity, and also facilitates the formation of the potassium dithiocarbazinate salt.
In the second step, the addition of hydrazine hydrate provides the necessary nitrogen atoms for the formation of the triazole ring. The cyclization proceeds through a series of intramolecular nucleophilic attacks and dehydration steps, ultimately yielding the stable 5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol.
Below is a diagram illustrating the proposed reaction pathway:
Sources
- 1. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Antimicrobial Activity Assays for 4-Allyl-1,2,4-Triazole-3-Thiol Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, threatening to undermine decades of medical progress.[1][2] As common infections become increasingly difficult to treat, the scientific community is urgently exploring new chemical scaffolds with the potential to overcome existing resistance mechanisms. Among these, heterocyclic compounds containing the 1,2,4-triazole nucleus have emerged as a particularly promising class of therapeutic agents.[3][4]
Many successful drugs, including the antifungals fluconazole and itraconazole, feature a triazole core.[5] The primary mechanism of action for most antifungal triazoles involves the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450-dependent enzyme in the fungal ergosterol biosynthesis pathway.[3][6][7][8] Disrupting this pathway compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.[6][8][9] Derivatives of 4-allyl-1,2,4-triazole-3-thiol are synthetic compounds built on this validated pharmacophore, showing potential for broad-spectrum antimicrobial activity.[4][10][11]
This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for evaluating the in vitro antimicrobial activity of 4-allyl-1,2,4-triazole-3-thiol derivatives. We will detail two universally recognized methods: the Broth Microdilution Assay for quantitative determination of the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion Assay for initial qualitative screening.
Foundational Principles of Antimicrobial Susceptibility Testing (AST)
The core objective of in vitro AST is to determine the effectiveness of a compound against a specific microorganism.[12] This is achieved through two primary approaches:
-
Dilution Methods: These techniques expose microorganisms to a range of serially diluted concentrations of the test compound in a liquid (broth) or solid (agar) growth medium.[13][14] They are considered quantitative as they yield the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[15][16][17][18]
-
Diffusion Methods: These methods involve the application of the test compound to a specific location on an agar plate previously inoculated with a microorganism. The compound diffuses through the agar, creating a concentration gradient.[14][19] The presence of a "zone of inhibition" where no growth occurs provides a qualitative or semi-quantitative measure of the compound's activity.[1][2]
Standardization of these methods is paramount for reproducibility and comparability of results. Organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines and breakpoints for AST.[13][15][20][21]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the MIC of a novel compound.[14] Its high-throughput nature, facilitated by the 96-well microtiter plate format, makes it ideal for screening a library of derivatives against a panel of microorganisms. The quantitative MIC value it generates is a critical parameter for structure-activity relationship (SAR) studies and for predicting potential therapeutic efficacy.[16][18]
Causality Behind Experimental Design
This method is selected for its precision and standardization. By testing a range of concentrations, we can pinpoint the exact potency of each derivative. Following CLSI guidelines ensures that the results are reliable and comparable to established antimicrobial agents.[21][22] The inclusion of multiple controls is a self-validating mechanism; the growth control confirms the viability of the inoculum, the sterility control ensures the medium is not contaminated, and the positive control (a known antibiotic) validates the overall assay sensitivity.[18]
Detailed Step-by-Step Protocol
Materials and Reagents:
-
Sterile 96-well flat-bottom microtiter plates
-
Test derivatives of 4-allyl-1,2,4-triazole-3-thiol
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi (buffered with MOPS)
-
Bacterial and fungal reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Resazurin sodium salt solution (optional viability indicator)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Multichannel pipette, sterile pipette tips
-
Incubator
Procedure:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each triazole derivative in DMSO (e.g., at 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in the appropriate growth medium (CAMHB or RPMI-1640) to create a range of working concentrations. The final concentration of DMSO in the wells should not exceed 1%, as higher concentrations can inhibit microbial growth.
-
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours old), pick several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[19]
-
Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Microdilution Plate Setup:
-
Dispense 100 µL of the appropriate sterile growth medium into all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first column of wells and perform a two-fold serial dilution across the plate by transferring 100 µL from one column to the next. Discard the final 100 µL from the last column of dilutions.
-
This will leave 100 µL in each well with serially diluted compound concentrations.
-
Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Control Wells:
-
Growth Control (Positive Control): 100 µL of medium + 100 µL of inoculum (no compound).
-
Sterility Control (Negative Control): 200 µL of medium only (no inoculum, no compound).
-
Solvent Control: 100 µL of medium with the highest concentration of DMSO used + 100 µL of inoculum.
-
Reference Drug Control: Set up a separate row with a known antibiotic/antifungal as a positive control.
-
-
-
Incubation:
-
Cover the plates and incubate at 35-37°C.
-
Incubation time is typically 18-24 hours for most bacteria and 24-48 hours for yeast.[23]
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of the derivative that completely inhibits visible growth of the microorganism.[15][16][20] Growth is observed as turbidity or a pellet at the bottom of the well.
-
Compare each well to the growth control (which should be turbid) and the sterility control (which should be clear).
-
Optionally, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue (resazurin) to pink (resorufin) indicates cell viability. The MIC is the lowest concentration where the blue color is retained.
-
Data Presentation
Summarize the results in a table for clear comparison of the derivatives' potencies.
| Derivative ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Compound A | 16 | 64 | 8 |
| Compound B | 8 | 32 | 4 |
| Compound C | >128 | >128 | 64 |
| Fluconazole | N/A | N/A | 2 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
Workflow Visualization
Caption: Workflow for the Broth Microdilution Assay.
Protocol 2: Agar Well Diffusion for Preliminary Screening
The agar well diffusion method is a simple, cost-effective, and widely used technique for the initial screening of antimicrobial compounds.[1][2][13] It relies on the diffusion of the test compound from a well through a solidified agar medium that has been uniformly seeded with a test microorganism. The presence and size of a zone of inhibition around the well indicate antimicrobial activity.[24]
Causality Behind Experimental Design
This method is chosen for its simplicity and efficiency in screening multiple compounds simultaneously.[2] While not providing a precise MIC, the diameter of the inhibition zone gives a good qualitative indication of potency, allowing for the rapid identification of the most promising derivatives for further quantitative testing. The use of a solvent control is critical to ensure that the observed inhibition is due to the test compound and not the solvent (e.g., DMSO).[24] A positive control antibiotic serves as a benchmark for activity.[23]
Detailed Step-by-Step Protocol
Materials and Reagents:
-
Sterile Petri dishes (90-100 mm)
-
Mueller-Hinton Agar (MHA)
-
Bacterial and fungal reference strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter) or sterile pipette tip
-
Test derivatives and positive/negative controls
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard as described in section 3.2.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Press the swab firmly against the inside wall of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[12]
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Well Preparation and Application of Compounds:
-
Using a sterile cork borer, punch uniform wells into the agar.[2][25] Aseptically remove the agar plugs.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of each test derivative solution (at a specific concentration, e.g., 1 mg/mL) into a corresponding well.[2]
-
Similarly, add the positive control (e.g., Ciprofloxacin solution) and negative control (e.g., pure DMSO) to separate wells.
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds before incubation.[2]
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.[25]
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete inhibition (where no visible growth occurs) around each well, including the diameter of the well itself.
-
Measurements should be made in millimeters (mm) using a ruler or calipers.
-
A larger zone of inhibition generally indicates greater antimicrobial activity. Compare the zones produced by the test derivatives to the positive and negative controls.
-
Data Presentation
| Derivative ID | Concentration (µ g/well ) | Zone of Inhibition (mm) vs S. aureus | Zone of Inhibition (mm) vs E. coli |
| Compound A | 100 | 18 | 12 |
| Compound B | 100 | 22 | 16 |
| Compound C | 100 | 0 | 0 |
| Ciprofloxacin | 10 | 30 | 25 |
| DMSO (Solvent) | 100 µL | 0 | 0 |
Workflow Visualization
Caption: Workflow for the Agar Well Diffusion Assay.
References
- Triazole antifungals | Research Starters. EBSCO.
- Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx.
- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.
- Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals.
- Microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx.
- How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? Dr.Oracle.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
- Resources | Antimicrobial Susceptibility Testing, MIC. Sanford Guide.
- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH.
- Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. PubMed Central.
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals.
- Broth Microdilution | MI. Microbiology.
- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies.
- Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central.
- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. YouTube.
- Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.
- Antimicrobial activity by Agar well diffusion. Chemistry Notes.
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.
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Application Notes and Protocols for Antifungal Screening of Novel Triazole Compounds
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antifungal Triazoles
Triazole antifungals represent a cornerstone in the management of invasive fungal infections. Their mechanism of action involves the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungistatic or fungicidal effects.[4][5] However, the escalating emergence of antifungal resistance, particularly among species like Candida auris and triazole-resistant Aspergillus fumigatus, presents a formidable challenge to public health.[6] This necessitates a robust and continuous pipeline for the discovery and development of novel triazole compounds with improved efficacy, broader spectrum of activity, and the ability to overcome existing resistance mechanisms.
These application notes provide a comprehensive guide to the standardized and emerging methodologies for the in vitro screening of novel triazole compounds. The protocols detailed herein are grounded in the principles established by leading standards organizations, including the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and reproducibility.[7][8]
Core Screening Methodologies: A Comparative Overview
The initial assessment of a novel triazole's antifungal activity is typically performed using in vitro susceptibility testing methods. The two most widely adopted techniques are broth microdilution and disk diffusion.[9]
| Method | Principle | Primary Output | Throughput | Advantages | Limitations |
| Broth Microdilution | Serial dilution of the antifungal agent in a liquid medium inoculated with a standardized fungal suspension.[6] | Minimum Inhibitory Concentration (MIC) | High | Quantitative, reproducible, considered the "gold standard".[8][10] | Labor-intensive, potential for trailing growth phenomenon.[6] |
| Disk Diffusion | A paper disk impregnated with the antifungal agent is placed on an agar plate inoculated with the fungus.[6] | Zone of Inhibition Diameter | High | Simple, cost-effective, rapid qualitative results.[11][12] | Not quantitative (no MIC), limited interpretive criteria for some fungi.[6] |
dot
Caption: High-level workflow for screening novel triazole compounds.
Detailed Protocol: Broth Microdilution Method (Adapted from CLSI M27 and EUCAST E.Def 7.4)
The broth microdilution method is the reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[7][8][9] The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period.[6]
I. Preparation of Materials
-
Antifungal Stock Solutions:
-
Dissolve the novel triazole compound in a suitable solvent, typically dimethyl sulfoxide (DMSO).[9]
-
Prepare a high-concentration stock solution (e.g., 1280 µg/mL). The final concentration of DMSO in the test wells should not exceed 1% to avoid solvent-induced toxicity.
-
Perform serial twofold dilutions of the stock solution in sterile distilled water or the test medium to create a range of concentrations. The typical final concentration range for screening is 0.03 to 16 µg/mL.[13]
-
-
Test Medium:
-
Fungal Inoculum:
-
Yeasts (Candida spp., Cryptococcus spp.):
-
Subculture the yeast isolate on a non-selective agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours at 35-37°C.[9][15]
-
Prepare a suspension of colonies in sterile saline or distilled water.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[9]
-
Dilute this suspension in the test medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.[10]
-
-
Molds (Aspergillus spp.):
-
Grow the mold isolate on a suitable medium like Potato Dextrose Agar for 7 days to encourage sporulation.[6]
-
Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).
-
Adjust the conidial suspension spectrophotometrically to a final concentration of 0.4-5 x 10⁴ conidia/mL.[9]
-
-
II. Assay Procedure
-
Dispense 100 µL of the appropriate test medium into each well of a 96-well microtiter plate.
-
Add 100 µL of the serially diluted antifungal agent to the corresponding wells, resulting in a final volume of 200 µL and the desired final drug concentrations.
-
Inoculate each well (except for the sterility control) with 100 µL of the prepared fungal inoculum.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only) on each plate.
-
Seal the plates and incubate at 35°C. The incubation period is typically 24 hours for most yeasts and 48-72 hours for molds.[8][13]
III. Reading and Interpreting Results
-
Visual Reading: The MIC is determined as the lowest concentration of the triazole that causes a significant reduction in growth compared to the drug-free growth control. For azoles, this is typically a ≥50% reduction in turbidity.[8]
-
Spectrophotometric Reading: The plate can be read using a microplate reader at a wavelength of 530 nm. The MIC is defined as the lowest drug concentration that reduces growth by ≥50% compared to the control.[15]
Trailing Effect: Some fungus-drug combinations, particularly Candida albicans with azoles, may exhibit a "trailing" phenomenon, where a small amount of residual growth is observed at concentrations above the MIC. It is crucial to read the endpoint at the concentration that shows a prominent reduction in growth.[16]
dot
Caption: Step-by-step workflow for the broth microdilution assay.
Detailed Protocol: Disk Diffusion Method (Adapted from CLSI M44)
The disk diffusion method is a simpler, qualitative alternative to broth microdilution, particularly useful for primary screening of large numbers of compounds.[11][12]
I. Preparation of Materials
-
Antifungal Disks:
-
Sterile paper disks (6 mm in diameter) are impregnated with a standardized amount of the novel triazole compound. The optimal concentration needs to be determined empirically.
-
-
Agar Medium:
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue is the recommended medium for Candida species.[17]
-
-
Fungal Inoculum:
-
Prepare a yeast suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
II. Assay Procedure
-
Using a sterile cotton swab, evenly inoculate the entire surface of the agar plate with the fungal suspension.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the antifungal disks to the surface of the inoculated agar.
-
Incubate the plates at 35°C for 20-24 hours.[12]
III. Reading and Interpreting Results
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires correlation with MIC data and the establishment of clinical breakpoints, which are not available for novel compounds.[6] Therefore, for screening purposes, a larger zone of inhibition is indicative of greater in vitro activity.
Quality Control: Ensuring Data Validity
The inclusion of quality control (QC) strains is mandatory for each batch of tests to ensure the accuracy and reproducibility of the results.[18]
| QC Strain | Typical Use |
| Candida parapsilosis ATCC 22019 | Recommended by both CLSI and EUCAST for yeast susceptibility testing.[8][18] |
| Candida krusei ATCC 6258 | Inherently resistant to fluconazole, used as a control for azole testing.[8][18] |
| Aspergillus flavus ATCC 204304 | Recommended QC strain for mold susceptibility testing. |
| Aspergillus fumigatus ATCC 204305 | Another key QC strain for mold antifungal screening. |
The obtained MIC values or zone diameters for the QC strains must fall within the established acceptable ranges as defined by CLSI or EUCAST documents.[18][19]
Advanced and Novel Screening Methods
While broth microdilution and disk diffusion are the workhorses of primary screening, several advanced methods can provide deeper insights into the activity of promising triazole candidates.
-
Biofilm Susceptibility Testing: Fungal biofilms exhibit significantly increased resistance to antifungal agents.[20] Assays to determine the Minimum Biofilm Eradication Concentration (MBEC) are crucial for compounds intended to treat biofilm-associated infections. These often involve growing biofilms in 96-well plates and then challenging them with the antifungal, with metabolic assays like XTT reduction used to assess cell viability.[20][21][22]
-
Synergy Testing (Checkerboard Assay): This method assesses the interaction between a novel triazole and an existing antifungal drug.[23] It can identify synergistic combinations that may allow for lower, less toxic doses of each drug or overcome resistance.
-
High-Throughput Screening (HTS): For screening very large compound libraries, automated and miniaturized versions of the broth microdilution assay in 384-well or 1536-well formats are employed.[24] This allows for rapid identification of initial "hit" compounds.
-
Molecular Methods: For triazole-resistant strains with known resistance mechanisms (e.g., mutations in the ERG11 gene), molecular assays like PCR and sequencing can be used to rapidly identify compounds that are effective against these specific resistance profiles.[25]
Data Interpretation and Next Steps
The initial screening will generate a list of "hit" compounds with demonstrable in vitro antifungal activity. The next steps involve:
-
Hit Confirmation: Re-testing of the initial hits to confirm their activity.
-
Dose-Response Curves: Generating more detailed MIC data to determine the potency of the compounds.
-
Spectrum of Activity: Testing the compounds against a broader panel of clinically relevant fungal pathogens, including resistant isolates.
-
Cytotoxicity Assays: Evaluating the toxicity of the compounds against mammalian cell lines to determine their therapeutic index.
Compounds that demonstrate potent and broad-spectrum antifungal activity with low cytotoxicity can then be advanced to further preclinical development, including mechanism of action studies and in vivo efficacy testing in animal models.
Conclusion
The systematic screening of novel triazole compounds is a critical component of the antifungal drug discovery process. By employing standardized and robust methodologies such as broth microdilution and disk diffusion, and supplementing these with more advanced assays, researchers can effectively identify and characterize promising new candidates. Adherence to established guidelines from organizations like CLSI and EUCAST, along with rigorous quality control, ensures the generation of high-quality, reproducible data that can confidently guide the progression of novel triazoles from the laboratory to the clinic. The urgent need for new and effective antifungal therapies underscores the importance of these foundational screening efforts.
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Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips - CDC. (2024, April 24). Retrieved January 15, 2026, from [Link]
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Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
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Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials | mBio - ASM Journals. (2025, March 26). Retrieved January 15, 2026, from [Link]
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Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - ASM Journals. (1994, July 1). Retrieved January 15, 2026, from [Link]
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Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
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Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
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Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. (n.d.). Retrieved January 15, 2026, from [Link]
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Application Notes & Protocols: 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol as a High-Efficacy Corrosion Inhibitor for Steel
Preamble: The Imperative for Advanced Corrosion Mitigation
The electrochemical degradation of steel, commonly known as corrosion, represents a significant and persistent challenge across numerous sectors, including infrastructure, energy, and transportation. This process leads to structural integrity loss, operational failures, and substantial economic costs. While various corrosion protection strategies exist, the application of organic corrosion inhibitors is a highly effective and versatile method for mitigating corrosion in acidic environments, which are common in industrial processes such as acid pickling, cleaning, and oil and gas exploration.
Organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the steel from the corrosive medium. The efficacy of these inhibitors is intrinsically linked to their molecular structure. Compounds containing heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electrons (in aromatic rings or multiple bonds) are particularly effective due to their ability to coordinate with the vacant d-orbitals of iron atoms on the steel surface.[1][2]
This document provides a comprehensive technical guide on the application of a novel triazole derivative, 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol , as a potent corrosion inhibitor for steel. The unique molecular architecture of this compound, featuring a triazole ring rich in nitrogen atoms, a sulfur atom in the thiol group, an oxygen atom in the phenoxymethyl group, and π-electrons from the allyl and phenyl moieties, makes it an exceptional candidate for forming a robust and stable protective film on steel surfaces.
We will delve into a plausible synthesis pathway, detailed protocols for evaluating its inhibition performance, and the underlying scientific principles governing its protective mechanism. This guide is intended for researchers and scientists engaged in materials science, corrosion engineering, and chemical product development.
Section 1: Synthesis of this compound
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in heterocyclic chemistry, typically involving the cyclization of a thiosemicarbazide intermediate.[3][4][5][6] The following protocol outlines a reliable synthetic route for the target inhibitor.
Proposed Synthesis Pathway
The synthesis can be envisioned as a multi-step process starting from phenoxyacetic acid, as illustrated in the workflow below.
Caption: Proposed synthesis workflow for the target corrosion inhibitor.
Detailed Synthesis Protocol
Step 1: Synthesis of Ethyl Phenoxyacetate
-
To a solution of phenoxyacetic acid (1 mole) in absolute ethanol (250 mL), add concentrated sulfuric acid (5 mL) dropwise with stirring.
-
Reflux the mixture for 4-6 hours.
-
After cooling, pour the reaction mixture into ice-cold water (500 mL).
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with 5% sodium bicarbonate solution until effervescence ceases, then wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain ethyl phenoxyacetate.
Step 2: Synthesis of Phenoxyacetic Acid Hydrazide
-
Dissolve ethyl phenoxyacetate (1 mole) in ethanol (200 mL).
-
Add hydrazine hydrate (1.2 moles) to the solution.
-
Reflux the mixture for 8-10 hours.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain pure phenoxyacetic acid hydrazide.
Step 3: Synthesis of 1-(phenoxyacetyl)-4-allyl-thiosemicarbazide
-
Dissolve phenoxyacetic acid hydrazide (1 mole) in ethanol (150 mL).
-
Add allyl isothiocyanate (1 mole) to the solution.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried.
Step 4: Synthesis of this compound
-
Suspend 1-(phenoxyacetyl)-4-allyl-thiosemicarbazide (1 mole) in an aqueous solution of sodium hydroxide (8%, 250 mL).[7]
-
Reflux the mixture for 6-8 hours until the evolution of H₂S gas ceases (test with lead acetate paper).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the crude product, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the final product, this compound.
Section 2: Evaluation of Corrosion Inhibition Performance
To ascertain the efficacy of the synthesized inhibitor, a series of standardized experimental protocols are employed. These methods quantify the reduction in corrosion rate and provide insights into the protective mechanism.
Gravimetric (Weight Loss) Method
This fundamental technique provides a direct measure of metal loss over time.
Protocol:
-
Specimen Preparation: Prepare mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm). Polish the coupons with a series of emery papers (from 220 to 1200 grit), degrease with acetone, rinse with deionized water, and dry.
-
Initial Weighing: Accurately weigh each coupon to four decimal places using an analytical balance.
-
Immersion: Immerse the coupons in a 1 M HCl solution (or other corrosive medium) in the absence (blank) and presence of various concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).
-
Exposure: Maintain the immersion for a specified period (e.g., 6 hours) at a constant temperature (e.g., 298 K).
-
Final Weighing: After the immersion period, remove the coupons, clean them with a soft brush, rinse with deionized water and acetone, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × W) / (D × A × T) where W is the weight loss in mg, D is the density of steel in g/cm³, A is the surface area in cm², and T is the immersion time in hours.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Table 1: Representative Weight Loss Data
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 50.2 | 12.55 | - |
| 50 | 15.1 | 3.78 | 69.88 |
| 100 | 8.5 | 2.13 | 83.03 |
| 200 | 4.1 | 1.03 | 91.79 |
| 500 | 2.3 | 0.58 | 95.38 |
Electrochemical Measurements
Electrochemical techniques offer rapid and detailed insights into the corrosion process and the inhibitor's mode of action.[8] These tests are performed using a standard three-electrode cell configuration: a working electrode (mild steel), a counter electrode (platinum), and a reference electrode (saturated calomel electrode, SCE).
Protocol:
-
Electrode Preparation: Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.
-
Stabilization: Immerse the three-electrode setup in the test solution (blank or with inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s).[9]
-
Plot the resulting current density (log scale) against the potential to obtain Tafel plots.
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
-
Calculate IE% using: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the impedance data as Nyquist and Bode plots.[10][11][12][13][14]
-
Model the data using an appropriate equivalent electrical circuit to determine parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Calculate IE% using: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100.
-
Table 2: Representative Electrochemical Data
| Inhibitor Conc. (ppm) | i_corr (µA/cm²) (from PDP) | R_ct (Ω·cm²) (from EIS) | IE% (from PDP) | IE% (from EIS) |
| 0 (Blank) | 550.4 | 45.2 | - | - |
| 50 | 165.1 | 155.8 | 70.0 | 70.9 |
| 100 | 93.6 | 298.5 | 83.0 | 84.8 |
| 200 | 45.1 | 580.1 | 91.8 | 92.2 |
| 500 | 24.8 | 1050.7 | 95.5 | 95.7 |
Section 3: Mechanism of Inhibition
The high efficiency of this compound stems from its ability to strongly adsorb onto the steel surface, forming a protective film.[15]
Adsorption Isotherm
The relationship between the inhibitor concentration and the extent of surface coverage (θ) can be described by adsorption isotherms. The Langmuir isotherm is commonly used to model this behavior, assuming monolayer adsorption on a homogeneous surface.[16][17][18][19][20]
The Langmuir isotherm is given by the equation: C / θ = 1 / K_ads + C
where C is the inhibitor concentration, θ is the surface coverage (θ = IE% / 100), and K_ads is the adsorption equilibrium constant. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir model.
Mode of Adsorption
The inhibitor molecule can adsorb onto the steel surface through a combination of physical and chemical interactions:
-
Physisorption: Electrostatic interaction between the protonated inhibitor molecule (in acidic solution) and the negatively charged steel surface (due to adsorbed Cl⁻ ions).
-
Chemisorption: Donor-acceptor interactions between the lone pair electrons of nitrogen, sulfur, and oxygen atoms, as well as the π-electrons of the aromatic and allyl groups, and the vacant d-orbitals of iron atoms. This forms a coordinate-type bond, leading to a more stable and robust protective film.[1]
Caption: Adsorption mechanism of the inhibitor on the steel surface.
Section 4: Surface Characterization
To visually and chemically confirm the formation of a protective inhibitor film, surface analysis techniques are indispensable.
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)
Protocol:
-
Immerse steel coupons in the corrosive medium with and without the optimal concentration of the inhibitor for a set period.
-
After immersion, gently rinse the coupons with deionized water and dry them.
-
Analyze the surface morphology using SEM.
-
Perform EDX analysis to determine the elemental composition of the surface.[21][22][23][24][25]
Expected Observations:
-
Without Inhibitor: The SEM image will show a rough, severely damaged surface with pits and cracks, characteristic of aggressive corrosion. EDX will primarily show peaks for Fe and O.
-
With Inhibitor: The SEM image will reveal a much smoother and more uniform surface, indicating significant protection from corrosion. EDX analysis is expected to show additional peaks for C, N, and S, confirming the presence of the adsorbed inhibitor film.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR analysis can confirm the chemical nature of the adsorbed film.[26][27][28][29]
Protocol:
-
After immersion in the inhibited solution, carefully scrape the film from the steel surface.
-
Mix the scraped material with KBr and press it into a pellet.
-
Record the FTIR spectrum of the pellet and compare it with the spectrum of the pure inhibitor.
Expected Observations: Shifts in the characteristic absorption bands (e.g., C=N, C-S, C-O) in the spectrum of the surface film compared to the pure inhibitor provide evidence of the interaction between the inhibitor molecule and the iron surface, confirming chemisorption.
Section 5: Conclusion
This compound demonstrates exceptional potential as a corrosion inhibitor for steel in acidic environments. Its molecular structure is rich in active sites that facilitate strong adsorption onto the steel surface, forming a stable and effective protective barrier. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of this and similar inhibitor candidates. The combined application of gravimetric, electrochemical, and surface analysis techniques allows for a thorough understanding of the inhibitor's performance and mechanism of action, paving the way for the development of next-generation corrosion protection technologies.
References
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Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies.
-
Synthesis methods of 1,2,4-triazole-3-thiones: review.
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4-ALLYL-5-PYRIDIN-4-YL-4H-[1][3][26]TRIAZOLE-3-THIOL synthesis.
-
Corrosion Inhibitor Film Formation Studied by ATR-FTIR.
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EIS Nyquist and Bode plots for the corrosion of carbon steel in 1.0 M...
-
Corrosion Protection Evaluation of Mild Steel: The Role of Hybrid Materials Loaded with Inhibitors.
-
1H-1,2,4-Triazole-3-thiol synthesis.
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Langmuir adsorption isotherm for the inhibitors at 303K.
-
Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency.
-
Investigation of CO 2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency.
-
SEM/EDX analysis on the mild steel submerged in acid solution with or without TLMEO.
-
Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations.
-
SEM image of the surface with an inhibitor and without an inhibitor...
-
EDX spectra of c-steel samples without and with inhibitors.
-
EIS Nyquist plots (a) and Bode plots (b) of Al in 1 M HCl (corrosive...
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
-
Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride.
-
FTIR spectra of pure inhibitors and film formed on the surface of mild steel specimen SB1 (a) and SB2 (b).
-
Electrochemical Impedance Spectroscopy Evaluation of Corrosion Protection of X65 Carbon Steel by Halloysite Nanotube-Filled Epoxy Composite Coat.
-
Electrochemical and adsorption study of environmentally friendly inhibitor used for low carbon steel.
-
(a Nyquist plot for different concentrations of inhibitor. b) Bode plot...
-
Measured potentiodynamic polarization curves for corrosion inhibitor model compounds …
-
Understanding the Corrosion Inhibition Mechanism of Mild Steel in Hydrochloric Acid by a Triazole Derivative: A Combined Experimental and Theoretical Approach.
-
(b) FTIR Spectrum of the film formed on the metal surface.
-
FTIR spectra of pure inhibitors (A) and adsorbed film on the metal surface (B).
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
-
Potentiodynamic polarization curves of corrosion inhibition of mild...
-
(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
-
Corrosion Inhibition of Carbon Steel in Sulfuric Acid Solutions Using Triazole Derivative.
-
Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach.
-
Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution.
-
Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives.
-
Potentiodynamic polarization methods.
-
Potentiodynamic polarization study of the corrosion characteristics of acid mine drainage.
-
Analysis of Fig Leaf Extract as Steel Eco-friendly Corrosion Inhibitor in Acidic Medium: Electrochemical, Gravimetric, Spectroscopic, and Surface Studies.
-
Data analysis for SEM-EDX, thermokinetics, surfactant, and corrosion inhibition activity of Co(II) and Zn(II) complexes of pyrrole-based surfactant ligand.
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
-
The Influence of Surface State and Weldment on the Corrosion Behavior of X65 Steel in Seawater and Production Water Environments.
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
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DPPH assay protocol for antioxidant activity of triazole thiols
Topic: DPPH Assay Protocol for Antioxidant Activity of Triazole Thiols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Antioxidant Profiling of Triazole Thiols
Triazole derivatives, a significant class of heterocyclic compounds, are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological properties.[1] Within this class, triazole thiols have emerged as particularly promising scaffolds for the development of novel therapeutic agents. The incorporation of a thiol group into the triazole ring can significantly influence the molecule's electronic properties and, consequently, its biological activity. Notably, the antioxidant potential of these compounds is of growing interest. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammation.[2] Therefore, the characterization of the antioxidant activity of newly synthesized triazole thiols is a critical step in their preclinical evaluation.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely adopted method for in vitro antioxidant screening due to its simplicity, speed, and reliability.[3][4] This application note provides a detailed protocol for the DPPH radical scavenging assay, specifically tailored for the evaluation of triazole thiols, along with insights into the underlying chemical principles and data interpretation.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[4] DPPH is a stable radical due to the delocalization of its spare electron over the entire molecule, which imparts a deep violet color to its solutions, with a characteristic absorbance maximum around 517 nm.[5][6] When a solution of DPPH is mixed with a substance that can donate a hydrogen atom, such as a triazole thiol, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine. This reduction results in a color change from violet to a pale yellow, which is monitored spectrophotometrically by a decrease in absorbance at 517 nm.[4][7] The degree of discoloration is directly proportional to the radical scavenging potential of the antioxidant compound.
The primary antioxidant mechanisms involved in the reaction with DPPH are Single-Step Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[3] For thiol-containing compounds like triazole thiols, the HAT mechanism from the S-H group is often a significant contributor to their antioxidant activity.
Visualizing the DPPH Radical Scavenging Mechanism
Caption: General workflow for the DPPH antioxidant assay.
-
Plate Setup:
-
Blank: Add 100 µL of the solvent (methanol or ethanol) to three wells.
-
Control (Acontrol): Add 100 µL of the solvent to three wells.
-
Test Samples: Add 100 µL of each dilution of the triazole thiol compounds to separate wells (in triplicate).
-
Positive Control: Add 100 µL of each dilution of ascorbic acid or Trolox to separate wells (in triplicate).
-
-
Reaction Initiation:
-
To all wells except the "Blank" wells, add 100 µL of the DPPH working solution. [8] * To the "Blank" wells, add 100 µL of the solvent.
-
Mix the contents of the wells gently by pipetting or using a plate shaker.
-
-
Incubation:
-
Absorbance Measurement:
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader. [5]
-
Data Analysis and Interpretation
The antioxidant activity is expressed as the percentage of DPPH radical scavenging and the IC50 value.
Percentage of DPPH Radical Scavenging Activity (% Inhibition)
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Acontrol - Asample) / Acontrol] x 100
Where:
-
Acontrol is the average absorbance of the control wells (DPPH solution + solvent).
-
Asample is the average absorbance of the test sample wells (DPPH solution + triazole thiol).
IC50 Value Determination
The IC50 (Inhibitory Concentration 50%) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. [5]A lower IC50 value indicates a higher antioxidant activity.
To determine the IC50 value:
-
Plot a graph of % Inhibition versus the concentration of the triazole thiol.
-
Use linear regression analysis to obtain the equation of the line (y = mx + c), where y is the % Inhibition and x is the concentration. [9][10]3. Calculate the IC50 value by setting y = 50 in the equation and solving for x:
IC50 = (50 - c) / m
Alternatively, non-linear regression analysis using software like GraphPad Prism can provide a more accurate IC50 value, especially for sigmoidal dose-response curves. [9][10]
Key Considerations for Triazole Thiols
-
Solvent Selection: Methanol and ethanol are the most common solvents for the DPPH assay. [5]The choice of solvent can influence the reaction kinetics. [11]It is crucial to ensure that the triazole thiol compounds are fully soluble in the chosen solvent.
-
Thiol Reactivity: The thiol group (-SH) is a key functional group for the antioxidant activity of these compounds. [1]However, thiols can also participate in other reactions. It is important to be aware of potential interferences, although in the standard DPPH assay, the primary reaction is expected to be radical scavenging.
-
Color Interference: If the triazole thiol compounds are colored and absorb at or near 517 nm, this can interfere with the assay. [12]To correct for this, an additional control for each sample concentration should be run, containing the sample and the solvent (without DPPH), and this absorbance should be subtracted from the sample's absorbance value.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following practices are essential:
-
Positive Control: Always include a well-characterized standard antioxidant like ascorbic acid or Trolox in each assay run. The IC50 value of the standard should fall within an acceptable range, validating the assay's performance.
-
Triplicate Measurements: All samples, controls, and blanks should be run in at least triplicate to minimize error and allow for statistical analysis. [13]* Fresh Reagents: The DPPH solution is sensitive to light and should be prepared fresh for each experiment to ensure consistent radical concentration. * Consistent Incubation: The incubation time and temperature must be strictly controlled, as they can significantly impact the extent of the reaction.
Conclusion
The DPPH assay is a robust and efficient method for screening the antioxidant potential of triazole thiols. By following this detailed protocol and considering the specific properties of the test compounds, researchers can obtain reliable and reproducible data to guide the development of new antioxidant-based therapeutic agents. A low IC50 value for a triazole thiol in this assay is a strong indicator of its potential to mitigate oxidative stress, warranting further investigation in more complex biological systems.
References
-
ResearchGate. (2024). DPPH assay for evaluating antioxidant activity. Retrieved from [Link]
-
Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
-
ResearchGate. (2022). How can I calculate IC50 in DPPH test?. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. Retrieved from [Link]
-
ResearchGate. (2023). How to determine theoretical IC50 value for in vitro DPPH assay?. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
YouTube. (2024). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. Retrieved from [Link]
-
Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
MDPI. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Retrieved from [Link]
-
ISRES Publishing. (n.d.). Antioxidant Properties of 1,2,4-Triazoles. Retrieved from [Link]
-
DergiPark. (n.d.). Evaluation of Antioxidant Activity of 1, 2, 4-Triazole Derivatives With Morpholine Moiety. Retrieved from [Link]
-
ACS Publications. (2024). Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]
-
MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Genesis and development of DPPH method of antioxidant assay. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]
-
Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (n.d.). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES EXTRACT. Retrieved from [Link]
-
LOUIS. (n.d.). Antioxidant Assay: The DPPH Method. Retrieved from [Link]
-
ResearchGate. (n.d.). A triazole-thiol derivative possessing antioxidant activity. Retrieved from [Link]
-
Hilaris Publishing. (n.d.). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant activity of synthesized compounds 5a–h by DPPH assay. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. Retrieved from [Link]
-
MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix. Retrieved from [Link]
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Application Notes and Protocols for the Formation and Characterization of Metal Complexes with 4-Amino-5-Substituted-4H-1,2,4-Triazole-3-Thiol
Introduction: The Versatile Role of Triazole-Thiol Ligands in Medicinal Chemistry
The 1,2,4-triazole scaffold is a cornerstone in the design of therapeutic agents, renowned for its diverse pharmacological activities, which include antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The introduction of amino and thiol groups at the 4- and 3-positions, respectively, along with a variable substituent at the 5-position, creates a class of ligands—4-amino-5-substituted-4H-1,2,4-triazole-3-thiols—with exceptional potential in coordination chemistry. These ligands are not merely synthetic curiosities; they are potent chelating agents capable of forming stable and biologically active complexes with a wide array of transition metal ions.[3]
The scientific rationale for investigating these metal complexes is grounded in chelation theory . Chelation, the formation of two or more coordinate bonds between a polydentate ligand and a single central metal ion, results in a stable, ring-like structure known as a chelate.[4][5] This process can profoundly alter the physicochemical properties of both the ligand and the metal ion. In the context of drug development, chelation can enhance the therapeutic efficacy of an organic ligand. According to Tweedy’s chelation theory, the coordination of a metal ion to a bioactive ligand can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes.[6] Once inside the cell, the complex can interfere with vital cellular processes, such as DNA replication, protein synthesis, or enzymatic activity, often with greater potency than the free ligand.[7]
This guide provides a comprehensive overview of the synthesis, characterization, and application of metal complexes derived from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol ligands. It is designed for researchers in medicinal chemistry, drug discovery, and materials science, offering detailed protocols and the causal reasoning behind key experimental steps.
Part 1: Synthesis of the Ligand and Metal Complexes
The overall synthetic workflow involves a multi-step preparation of the triazole-thiol ligand, followed by its reaction with a suitable metal salt to form the desired complex.
Caption: General workflow from starting materials to ligand synthesis, complex formation, and subsequent analysis.
Protocol 1.1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol details a common three-step synthesis starting from a benzoic acid derivative.[1]
Step 1: Synthesis of Benzohydrazide
-
Combine ethyl benzoate (100 mmol) and 99% hydrazine hydrate (300 mmol) in a round-bottom flask.
-
Reflux the mixture for 15 minutes. The reaction is typically rapid.
-
Upon cooling, a white precipitate of benzohydrazide will form.
-
Filter the solid, wash with cold ethanol, and dry.
Step 2: Synthesis of Potassium 2-benzoylhydrazine-1-carbodithioate
-
Dissolve benzohydrazide (50 mmol) in absolute ethanol (100 mL) containing potassium hydroxide (50 mmol).
-
Cool the solution in an ice bath and add carbon disulfide (50 mmol) dropwise with continuous stirring.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
A yellow precipitate will form. Dilute the mixture with anhydrous ether (150 mL).
-
Filter the potassium dithiocarbazinate salt, wash with ether, and dry. This product is typically used in the next step without further purification.[1]
Step 3: Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Prepare a suspension of the potassium salt from Step 2 (20 mmol) in distilled water (20 mL).
-
Add 99% hydrazine hydrate (40 mmol) to the suspension.
-
Reflux the mixture for approximately 3 hours. The reaction mixture will typically turn green, and the evolution of hydrogen sulfide gas (H₂S) indicates the progression of the cyclization. (Caution: H₂S is toxic. This step must be performed in a well-ventilated fume hood).
-
Monitor the reaction until the evolution of H₂S ceases (this can be checked with lead acetate paper).
-
Cool the now homogeneous solution to room temperature and dilute with cold water (100 mL).
-
Acidify the solution with a few drops of concentrated HCl to precipitate the product.
-
Filter the white solid, wash thoroughly with cold water, and recrystallize from ethanol to yield pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[1]
Protocol 1.2: General Synthesis of Metal(II) Complexes
This protocol describes a general method for complexing the triazole-thiol ligand with various divalent transition metals such as Ni(II), Co(II), Cu(II), and Zn(II).
-
Prepare a hot ethanolic solution of the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol ligand (2 mmol).
-
In a separate flask, prepare an ethanolic solution of the desired metal salt (e.g., NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂) (1 mmol).
-
Add the metal salt solution dropwise to the ligand solution with constant stirring. The reaction proceeds in a 1:2 (metal:ligand) molar ratio.[1]
-
Reflux the resulting mixture for 2-3 hours.
-
Upon cooling to room temperature, a crystalline colored precipitate of the metal complex will form.
-
Filter the solid complex, wash with hot ethanol to remove any unreacted starting materials, and dry in a desiccator.
Part 2: Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the formation of the complex and elucidate its structure. The coordination of the metal ion to the ligand induces distinct and measurable changes in the spectroscopic properties of the molecule.
Coordination Environment and Rationale
The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol ligand typically acts as a bidentate chelating agent. It exists in a tautomeric equilibrium between the thione and thiol forms. During complexation in an alcoholic medium, the ligand deprotonates from the thiol (-SH) group, forming a thiolate anion (-S⁻). Coordination to the metal ion then occurs through the sulfur of this thiolate group and a nitrogen atom, typically from the exocyclic 4-amino group (-NH₂).[3] This forms a stable five-membered chelate ring, a thermodynamically favored structure.[3]
Caption: Tautomerism of the ligand and the common bidentate coordination mode forming a five-membered chelate ring. (Note: Images are placeholders for actual chemical structures)
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful tool for identifying the coordination sites. The comparison of the ligand's spectrum with that of its metal complexes reveals key shifts.
-
Disappearance of ν(S-H) band: The most conclusive evidence of coordination via the thiol group is the disappearance of the weak ν(S-H) stretching band, typically observed around 2500-2750 cm⁻¹ in the free ligand spectrum.[1]
-
Shift in ν(N-H) bands: The stretching vibrations of the amino group (ν(NH₂)), usually found around 3100-3300 cm⁻¹, often shift to a lower frequency (red shift) upon complexation, indicating the involvement of the amino nitrogen in the coordinate bond.[1]
-
Shift in ν(C=N) band: The stretching vibration of the endocyclic C=N bond of the triazole ring (around 1600-1650 cm⁻¹) may also shift, reflecting changes in the electronic environment of the ring upon chelation.
-
Appearance of New Bands: The formation of new, weaker bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to ν(M-N) and ν(M-S) vibrations, providing direct evidence of the metal-ligand bonds.[1]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) - Free Ligand | Expected Change Upon Complexation | Reference |
| ν(N-H) of NH₂ | 3100 - 3300 | Shift to lower frequency | [1] |
| ν(S-H) of Thiol | 2500 - 2750 | Disappears | [1] |
| ν(C=N) of Triazole | 1600 - 1650 | Shift in position | [1] |
| ν(C-S) | 650 - 750 | Shift in position | [1] |
| ν(M-N) | - | Appears (450 - 550) | [1] |
| ν(M-S) | - | Appears (400 - 500) | [1] |
| Table 1: Key FTIR Vibrational Frequencies and Expected Shifts Upon Complexation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides further evidence of coordination in solution (for diamagnetic complexes like Zn(II) and Cd(II)).
-
Disappearance of -SH Proton Signal: The proton of the thiol group exhibits a characteristic signal in the free ligand, often as a broad singlet at δ 13-14 ppm. This signal disappears entirely in the spectrum of the complex due to deprotonation upon coordination.[1][8]
-
Shift of -NH₂ Proton Signal: The signal for the amino protons (e.g., a singlet around δ 5.8 ppm) typically shifts downfield in the complex's spectrum. This deshielding effect is caused by the donation of the nitrogen's lone pair of electrons to the metal ion, reducing the electron density around the protons.[1]
-
Aromatic Protons: The signals corresponding to the protons on the substituted phenyl ring (typically δ 7.5-8.1 ppm) generally show minor shifts, as they are not directly involved in coordination.
| Proton Signal | Approx. Chemical Shift (δ ppm) - Ligand | Expected Change Upon Complexation | Reference |
| -SH (Thiol) | 13.0 - 14.0 | Disappears | [1] |
| -NH₂ (Amino) | 5.5 - 6.0 | Downfield shift | [1] |
| Ar-H (Aromatic) | 7.5 - 8.1 | Minor shifts | [1] |
| Table 2: Characteristic ¹H NMR Chemical Shifts (in DMSO-d₆) and Expected Changes. |
Part 3: Application Protocols in Drug Development
The enhanced biological activity of these metal complexes makes them attractive candidates for antimicrobial and anticancer agents. The following are standardized protocols for preliminary in vitro screening.
Protocol 3.1: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method provides a qualitative assessment of the antimicrobial activity and is a common primary screening tool. For quantitative data (Minimum Inhibitory Concentration, MIC), dilution methods should be employed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10][11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi).
-
Sterile Petri dishes, sterile cork borer (6 mm diameter).
-
Stock solutions of test complexes and free ligand (e.g., 1 mg/mL in DMSO).
-
Positive control (standard antibiotic, e.g., Ciprofloxacin).
-
Negative control (DMSO).
Procedure:
-
Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Using a sterile cork borer, punch uniform wells (6 mm diameter) into the agar.
-
Add a fixed volume (e.g., 100 µL) of the test complex solution, free ligand solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Interpretation: The activity of the metal complexes is compared to that of the free ligand and the standard antibiotic. An increase in the zone of inhibition for the complex compared to the free ligand suggests that chelation enhances antimicrobial activity.
Protocol 3.2: In Vitro Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.[12][13]
Materials:
-
Human cancer cell line (e.g., MCF-7, human breast adenocarcinoma).[14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well microtiter plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Test complexes, free ligand, and a standard anticancer drug (e.g., Cisplatin) at various concentrations.
Procedure:
-
Cell Seeding: Seed the MCF-7 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test complexes, ligand, and positive control in the culture medium. Remove the old medium from the wells and add 100 µL of the various compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of the MTT stock solution to each well. Incubate for an additional 3-4 hours until purple formazan crystals are visible.[15]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-200 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Outlook
The metal complexes of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols represent a promising class of compounds with significant therapeutic potential. The chelation of metal ions to these versatile ligands often leads to a synergistic enhancement of their biological activity, a phenomenon of great interest in the development of new metallodrugs. The protocols detailed in this guide provide a robust framework for the synthesis, characterization, and preliminary biological evaluation of these complexes. Future research should focus on expanding the library of substituents at the 5-position, exploring a wider range of metal ions, and conducting in-depth mechanistic studies to elucidate the precise molecular targets of the most active compounds.
References
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Ahmadian, S., Barar, J., Saei, A. A., Fakhree, M. A. A., & Omidi, Y. (2022, May 23). Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. JoVE. [Link]
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Ganot, N., & Shpilt, Z. (2013). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. Journal of visualized experiments : JoVE, (81), e50802. [Link]
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Washmuth, D., & Jankowski, P. (n.d.). Chelation | Definition, Therapy & Applications. Study.com. [Link]
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Ganot, N., & Shpilt, Z. (2013). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. Journal of visualized experiments : JoVE, (81), e50802. [Link]
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Ahmadian, S., Barar, J., Saei, A. A., Fakhree, M. A. A., & Omidi, Y. (2009). Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay. Journal of visualized experiments : JoVE, (26), 1191. [Link]
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Bachay, I. A., & Naser, N. H. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo, 69(02), 1-8. [Link]
- Department of Chemistry, University of Sargodha. (n.d.).
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Ganot, N., & Shpilt, Z. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. ResearchGate. [Link]
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Franz, K. J. (2013). Clawing Back: Broadening the Notion of Metal Chelators in Medicine. ACS chemical biology, 8(1), 31–36. [Link]
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EBSCO. (n.d.). Chelation | Research Starters. [Link]
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Haddad, R., Yousif, E., & Ahmed, A. (2025). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]
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JoVE. (2023, March 22). MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line. YouTube. [Link]
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Mustafa, M. H., Sumrra, S. H., & Zafar, W. (2021). Biological applications of metal-based triazole derivatives. ResearchGate. [Link]
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Todorov, I., Slavova, S., & Pantchev, I. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in chemistry, 11, 1242095. [Link]
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Kumar, S., & Kumar, R. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(1), 329-335. [Link]
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Asif, M., & Siddiqui, A. A. (2023). Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. European Journal of Chemistry, 14(1), 155-164. [Link]
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Haddad, R., Yousif, E., & Ahmed, A. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Organic and Medicinal Chemistry International Journal. [Link]
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Deswal, Y., Asija, S., Kumar, D., Jindal, D. K., Chandan, G., Panwar, V., Saroya, S., & Kumar, N. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. Research on chemical intermediates, 47(11), 4647–4675. [Link]
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Pop, V., Vlase, G., Vlase, T., & Doca, N. (2025). Ni(II), Cu(II), Zn(II) and Cd(II) complexes with 4- amino -4H-1,2,4,-triazol-3-tiol synthesis and physico-chemical characterization. ResearchGate. [Link]
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CLSI. (n.d.). Antimicrobial Susceptibility Testing. [Link]
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CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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Chemical Science International Journal. (n.d.). View of Synthesis and Characterization of Co(II), Ni(II), Cu(II) and Zn(II) Complexes with N'-( phenyl ( pyridin-2-yl)methylene)Nicotinohydrazide. [Link]
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ResearchGate. (2025). Synthesis and characterization of Co(II), Ni(II), Cu(II) and Zn(II) complexes of 4-amino-1,2,4-triazolidine-3,5-dione (urazine). [Link]
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Haddad, R., Yousif, E., & Ahmed, A. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. SpringerPlus, 2, 510. [Link]
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Background, Organization, Functions, and Processes. Journal of clinical microbiology, 58(3), e01864-19. [Link]
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Wang, Y., Zhang, Y., Wang, Y., Liu, Y., Zhang, X., Li, J., & Li, Z. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in chemistry, 12, 1473097. [Link]
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U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
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Al-Adilee, K. J. (2022). Synthesis and Biological Activity of Some Metal Complexes with Thio-1,3,4- Oxadiazole Derivatives. ResearchGate. [Link]
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Application Notes and Protocols for Evaluating Triazole Compounds as Corrosion Inhibitors
Introduction: The Critical Role of Triazole Compounds in Corrosion Mitigation
Corrosion, the electrochemical degradation of materials, poses a significant threat to the operational integrity and lifespan of metallic components across numerous industries. The development of effective corrosion inhibitors is paramount to mitigating these risks. Triazole derivatives have emerged as a highly effective class of organic corrosion inhibitors, primarily due to the presence of nitrogen heteroatoms and π-electrons in their molecular structure.[1] These features facilitate the adsorption of triazole molecules onto the metal surface, forming a protective barrier that impedes the corrosive process.[1][2] This document provides a comprehensive guide to the experimental setups and protocols required for the robust evaluation of triazole compounds as corrosion inhibitors, intended for researchers and scientists in the field.
The inhibitory action of triazole compounds is generally attributed to their ability to interact with the metallic surface via adsorption.[3] This adsorption can be a complex interplay of physisorption (electrostatic interactions) and chemisorption (covalent bonding), leading to the formation of a stable, protective film.[4] The efficiency of this film is dependent on several factors, including the molecular structure of the triazole derivative, its concentration, the corrosive environment, and the temperature.[3] A multi-faceted experimental approach is therefore essential to fully characterize the performance and elucidate the inhibition mechanism of these compounds.
This guide will detail the core methodologies employed in inhibitor evaluation: gravimetric (weight loss) methods for determining overall corrosion rates, and a suite of electrochemical techniques—namely Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS)—for in-depth mechanistic insights.[5][6] Furthermore, we will explore the application of surface analysis techniques to visualize and chemically characterize the protective inhibitor film. Finally, the integration of computational methods, such as quantum chemical calculations, will be discussed as a powerful tool for correlating molecular properties with inhibition efficiency.[7]
Experimental Workflow for Inhibitor Evaluation
A systematic approach is crucial for the accurate and reproducible evaluation of triazole-based corrosion inhibitors. The following workflow outlines the key stages of a comprehensive study.
Caption: A typical experimental workflow for evaluating corrosion inhibitors.
Part 1: Gravimetric Analysis - The Weight Loss Method
The weight loss method is a fundamental and straightforward technique for determining the average corrosion rate over a specific period.[8][9] It provides a direct measure of material loss and is often the first step in screening potential inhibitors.[6]
Protocol for Weight Loss Measurement
-
Specimen Preparation:
-
Cut metal coupons (e.g., mild steel) to a standard dimension (e.g., 2.5 cm x 2.5 cm x 0.05 cm).[10]
-
Mechanically polish the coupons using a series of silicon carbide (SiC) papers of decreasing grit size (e.g., 120, 400, 600, 1200 grade) to achieve a uniform surface finish.[3]
-
Degrease the specimens by sonicating in ethanol or acetone for 5-10 minutes.[3][11]
-
Rinse with deionized water and dry thoroughly.
-
Accurately weigh each coupon to four decimal places (W₀).
-
-
Immersion Test:
-
Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the triazole inhibitor.
-
Immerse the pre-weighed coupons in the test solutions for a predetermined duration (e.g., 6, 12, 24 hours) at a constant temperature.[3][12]
-
Ensure the volume of the solution is sufficient to avoid significant changes in corrosivity or inhibitor concentration during the test.
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Remove corrosion products by gentle cleaning with a soft brush in a suitable cleaning solution (e.g., a solution containing HCl and hexamine), as per ASTM G1 standard.
-
Rinse the coupons with deionized water and acetone, then dry.
-
Reweigh the cleaned and dried coupons (W).
-
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The weight loss (ΔW) is calculated as: ΔW = W₀ - W.
-
The corrosion rate (CR) in mm/year can be calculated using the formula: CR = (8.76 x 10⁴ x ΔW) / (A x t x ρ) where A is the surface area of the coupon (cm²), t is the immersion time (hours), and ρ is the density of the metal (g/cm³).
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR₀ - CRᵢ) / CR₀] x 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.[13]
-
| Inhibitor Concentration (M) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank (0) | 0.2137 | 15.25 | - |
| 1 x 10⁻⁵ | 0.0589 | 4.20 | 72.5 |
| 5 x 10⁻⁵ | 0.0312 | 2.23 | 85.4 |
| 1 x 10⁻⁴ | 0.0201 | 1.43 | 90.6 |
| 5 x 10⁻⁴ | 0.0115 | 0.82 | 94.6 |
| 1 x 10⁻³ | 0.0083 | 0.59 | 96.1 |
| Caption: Example data table for weight loss measurements of mild steel in 1 M HCl with a hypothetical triazole inhibitor after 6 hours of immersion. |
Part 2: Electrochemical Evaluation
Electrochemical methods provide rapid and detailed information about the corrosion process and the mechanism of inhibition.[5][6][14] They are indispensable for understanding how triazole compounds influence both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.
Experimental Setup for Electrochemical Measurements
A standard three-electrode electrochemical cell is used, consisting of:
-
Working Electrode (WE): The metal specimen (e.g., mild steel) with a defined exposed surface area.
-
Reference Electrode (RE): A stable electrode with a known potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.[15]
-
Counter Electrode (CE): An inert material with a large surface area, typically a platinum mesh or graphite rod, to complete the electrical circuit.[15]
All electrochemical measurements are performed using a potentiostat/galvanostat.
Protocol for Potentiodynamic Polarization (PDP)
PDP measurements involve scanning the potential of the working electrode and measuring the resulting current.[16][17] This technique provides key parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).[18]
-
Cell Preparation: Assemble the three-electrode cell with the corrosive solution (with and without inhibitor).
-
Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[19]
-
Data Analysis:
-
Plot the logarithm of the current density versus the applied potential (Tafel plot).
-
Determine icorr by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot back to Ecorr.[20]
-
The inhibition efficiency (IE%) is calculated as: IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[18]
-
The shift in Ecorr in the presence of the inhibitor can indicate the type of inhibition. A significant shift in the anodic or cathodic direction suggests anodic or cathodic inhibition, respectively. A small shift suggests mixed-type inhibition, which is common for triazole compounds.[10]
Protocol for Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the kinetics of the corrosion process.[21][22] It involves applying a small amplitude AC potential signal over a range of frequencies and measuring the impedance response.[23]
-
Cell Preparation and Stabilization: Same as for PDP measurements. The experiment is conducted at the OCP.
-
Impedance Measurement: Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[19]
-
Data Analysis:
-
The data is typically represented as Nyquist and Bode plots.
-
An equivalent electrical circuit (EEC) is used to model the electrochemical interface and fit the experimental data.[6] A common EEC for an inhibited system includes the solution resistance (Rs), the charge transfer resistance (Rct), and a constant phase element (CPE) representing the double-layer capacitance.
-
The Rct value is inversely proportional to the corrosion rate. A larger Rct value indicates better corrosion inhibition.[2]
-
The inhibition efficiency (IE%) is calculated from the Rct values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Rct (Ω·cm²) | IE (%) from PDP | IE (%) from EIS |
| Blank (0) | -450 | 250 | 150 | - | - |
| 1 x 10⁻⁵ | -445 | 65 | 580 | 74.0 | 74.1 |
| 5 x 10⁻⁵ | -442 | 35 | 1100 | 86.0 | 86.4 |
| 1 x 10⁻⁴ | -438 | 22 | 1750 | 91.2 | 91.4 |
| 5 x 10⁻⁴ | -435 | 12 | 3200 | 95.2 | 95.3 |
| 1 x 10⁻³ | -430 | 9 | 4500 | 96.4 | 96.7 |
| Caption: Representative electrochemical data for a triazole inhibitor, showing a correlation between PDP and EIS results. |
Part 3: Surface Analysis Techniques
Surface analysis techniques are crucial for visualizing the protective film formed by the triazole inhibitor and for understanding its chemical composition.[5][24] These are typically performed ex-situ on metal samples that have been immersed in the inhibited corrosive solution.
Scanning Electron Microscopy (SEM)
SEM provides high-magnification images of the metal surface, allowing for a qualitative assessment of the surface morphology. By comparing the surface of a coupon exposed to the uninhibited solution with one exposed to the inhibited solution, the protective effect of the triazole compound can be visualized. A smooth, undamaged surface in the presence of the inhibitor indicates effective protection.[20]
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the metal surface.[24] It can confirm the presence of the triazole inhibitor on the surface by detecting elements like nitrogen. Furthermore, high-resolution scans of the N 1s, C 1s, and Fe 2p regions can provide insights into the chemical bonding between the inhibitor and the metal surface, helping to elucidate the adsorption mechanism.[20][25]
Atomic Force Microscopy (AFM)
AFM can provide three-dimensional topographical images of the surface at the nanoscale.[26] It is useful for quantifying the reduction in surface roughness due to the formation of a smooth inhibitor film.[11]
Part 4: Theoretical and Mechanistic Investigations
Quantum Chemical Calculations
Quantum chemical calculations, often based on Density Functional Theory (DFT), are powerful tools for correlating the molecular structure of triazole inhibitors with their performance.[27][28] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment can be calculated.[12]
-
EHOMO: Relates to the electron-donating ability of the molecule. Higher EHOMO values often correlate with better inhibition efficiency.[27]
-
ELUMO: Relates to the electron-accepting ability of the molecule.
-
ΔE: A smaller energy gap suggests higher reactivity and potentially better inhibition.[27]
These calculations provide a theoretical basis for understanding the adsorption process and can guide the design of new, more effective triazole derivatives.[7]
Adsorption Isotherm Modeling
To understand the interaction between the triazole inhibitor and the metal surface, experimental data (often from weight loss or electrochemical measurements) can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Freundlich).[2][29] The Langmuir isotherm, for example, assumes monolayer adsorption on a homogeneous surface.[20] The goodness of fit to a particular isotherm provides insights into the nature of the adsorption process.
Caption: Mechanism of corrosion inhibition by triazole compounds.
Conclusion
The comprehensive evaluation of triazole compounds as corrosion inhibitors requires a synergistic approach that combines classical, electrochemical, surface analytical, and theoretical methods. This multi-faceted strategy not only allows for the accurate determination of inhibition efficiency but also provides profound insights into the underlying mechanisms of protection. By following the detailed protocols and understanding the causality behind each experimental choice presented in these application notes, researchers can conduct robust and reliable assessments, paving the way for the development of next-generation corrosion inhibitors.
References
- Current time information in Edmonton, CA. (n.d.). Google.
- Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). CORROSION, 57(1), 9–18.
- Evaluation of oilfield corrosion inhibitors by electrochemical impedance spectroscopy (EIS). (1994). SciTech Connect.
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Scientific Reports, 12(1), 15289.
- Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.).
- Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliph
- Corrosion Inhibition of Carbon Steel in Acidic Environments: Mechanistic Insights and Protective Effects of Triazole-Pyrazole Deriv
- Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. (2022). RSC Publishing.
- Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994). NACE International Annual Conference.
- Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. (n.d.). MDPI.
- Inhibitor effects of triazole derivatives on corrosion of mild steel in acidic media. (n.d.).
- Application Note: Electrochemical Impedance Spectroscopy for Evaluating the Performance of Alox Aqualox 232 Corrosion Inhibitor. (n.d.). Benchchem.
- An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (n.d.). NIH.
- Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (2025).
- Standard Test Method for - Conducting Potentiodynamic Polariz
- Understanding the Corrosion Inhibition Mechanism of Mild Steel in Hydrochloric Acid by a Triazole Derivative: A Combined Experimental and Theoretical Approach. (2025).
- Use of Experimental Designs to Evaluate the Influence of a triazole on the Corrosion of ordinary Steel in HCl (1 M) Environment. (n.d.). ajer.org.
- Corrosion rate and Corrosion Efficiency -Weight Loss Method. (n.d.).
- Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. (1996). CORROSION.
- Quantum chemical calculation for the inhibitory effect of compounds. (2025).
- (PDF) Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. (2017).
- Corrosion inhibition and adsorption behavior of triazoles derivatives on mild steel in 1 M H3PO4 and synergistic effect of iodide ions. (n.d.). Semantic Scholar.
- Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and comput
- (PDF) Potentiodynamic Corrosion Testing. (2025).
- (PDF) Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. (n.d.).
- Corrosion inhibition efficiency obtained from weight loss method for... (n.d.).
- Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (n.d.). Chemical Science Review and Letters.
- Corrosion Inhibition Efficiency of Mild Steel in Hydrocloric Acid by Adding Theobroma Cacao Peel Extract. (n.d.).
- Corrosion inhibition Efficiency values calculated from the weight loss measurements. (n.d.).
- Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. (n.d.).
- A combination of experimental and theoretical methods in evaluating triazole derivatives' mild steel corrosion inhibition ability in an acidic solution. (n.d.). RSC Publishing.
- Experimental and Computational Investigation of Novel Triazole-Pyrazole Derivative as a Synthetic Corrosion Inhibitor for M-Steel in. (n.d.).
- AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. (2025).
- G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2023). ASTM.
- Potentiodynamic polarization curves of corrosion inhibition of mild... (n.d.).
- Experimental and theoretical study on the inhibition performance of triazole compounds for mild steel corrosion. (2025).
Sources
- 1. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 19. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Evaluation of oilfield corrosion inhibitors by electrochemical impedance spectroscopy (EIS) (Book) | OSTI.GOV [osti.gov]
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- 29. Corrosion inhibition and adsorption behavior of triazoles derivatives on mild steel in 1 M H3PO4 and synergistic effect of iodide ions | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support guide for the synthesis of 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the common challenges and optimize the yield of this valuable heterocyclic compound. This guide is structured into a troubleshooting section for specific experimental issues and a comprehensive FAQ section for foundational knowledge.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, providing causal explanations and actionable protocols to enhance your experimental outcomes.
Problem 1: Consistently Low or No Product Yield
Low yields are a frequent challenge in multi-step heterocyclic synthesis.[1] The issue often lies in the critical cyclization step or the initial formation of the thiosemicarbazide intermediate.
Q1: I've set up the reaction, but after the specified time, TLC analysis shows mostly unreacted starting material. What's going wrong?
A1: Incomplete reaction is typically due to suboptimal reaction conditions, particularly in the crucial base-catalyzed cyclization step.
-
Causality: The cyclization of the intermediate, 1-(phenoxyacetyl)-4-allylthiosemicarbazide, into the triazole ring is a dehydrative cyclization that requires a sufficiently strong alkaline medium to proceed efficiently.[2][3] Insufficient base concentration, low temperature, or inadequate reaction time will stall the reaction. Conversely, excessively harsh conditions can degrade the reactants and product.
-
Recommended Solutions:
-
Optimize Base Concentration: The concentration of the aqueous or ethanolic sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution is critical. Most successful syntheses of related 1,2,4-triazole-3-thiols utilize a base concentration in the range of 4-8%.[4] Start with a 5% NaOH solution and monitor the reaction.
-
Increase Reaction Temperature: The reaction is typically performed under reflux.[2][4] Ensure your heating mantle or oil bath is maintaining a consistent and appropriate temperature to drive the reaction to completion.
-
Consider Microwave-Assisted Synthesis: For rapid optimization, microwave irradiation is a proven method to drastically reduce reaction times from hours to minutes, often with comparable or slightly lower yields.[4] This technique can quickly help identify if the thermal energy input is the limiting factor.
-
Q2: My reaction seems to work, but the final isolated yield is poor after workup. Where could I be losing my product?
A2: Product loss during workup is common and usually relates to improper pH adjustment during precipitation or inefficient extraction.
-
Causality: The product, a 1,2,4-triazole-3-thiol, is amphoteric but primarily acidic due to the thiol group. In the alkaline reaction medium, it exists as a soluble sodium or potassium thiolate salt. To precipitate the product, the solution must be carefully neutralized or slightly acidified.[5] If the pH is too low (strongly acidic), you risk hydrolyzing the product. If the pH is too high (alkaline), the product remains dissolved in its salt form.
-
Recommended Protocol: Optimized Product Precipitation
-
Cooling: After the reaction is complete (confirmed by TLC), cool the reaction mixture to room temperature and then further in an ice bath. This decreases the solubility of the product.
-
Filtration (Optional): If there are any insoluble impurities, filter the cooled alkaline solution before acidification.
-
Acidification: While stirring vigorously, slowly add a dilute acid (e.g., 4N HCl or 10% acetic acid) dropwise to the filtrate.[4][5] Monitor the pH with a pH meter or pH paper.
-
Target pH: The target is a pH of approximately 5-6. You should see a precipitate forming. Continue adding acid until no more precipitate is observed.
-
Digestion: Allow the suspension to stir in the ice bath for another 30 minutes to an hour to maximize crystallization.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold distilled water to remove inorganic salts, and then dry it.
-
Problem 2: Significant Formation of Impurities and Side Products
The presence of side products complicates purification and reduces the yield of the desired compound. The most common issue is the formation of an isomeric heterocycle.
Q1: My NMR and Mass Spec data suggest the presence of an isomer along with my desired product. What is it and how can I avoid it?
A1: The most likely isomeric impurity is 5-(phenoxymethyl)-2-allylamino-1,3,4-thiadiazole. Its formation is a well-known competing reaction pathway.
-
Causality: The acylthiosemicarbazide intermediate can cyclize in two ways. Base-catalyzed cyclization, involving the N4 nitrogen, leads to the desired 1,2,4-triazole. However, acid-catalyzed or sometimes thermal cyclization can involve the sulfur atom, leading to the 1,3,4-thiadiazole isomer.[5][6] The key to maximizing the yield of the 1,2,4-triazole is to ensure a strongly basic environment.
-
Recommended Solutions:
-
Maintain a Basic Medium: The most critical factor is the use of a strong base like NaOH or KOH for the cyclization step.[2][3][5] Avoid acidic or neutral conditions, which favor the formation of the thiadiazole.
-
Control Temperature: While reflux is necessary, excessive heat for prolonged periods might promote undesired thermal rearrangements or side reactions. Stick to the minimum time required for completion as determined by TLC monitoring.
-
Below is a diagram illustrating the competing cyclization pathways.
Caption: General two-step synthesis workflow.
Q2: How critical is the purity of the starting materials?
A2: It is extremely critical. The use of high-purity phenoxyacetic acid hydrazide and allyl isothiocyanate is essential for achieving good yields and minimizing side product formation. Impurities in the hydrazide can lead to a complex mixture of byproducts, while old or impure allyl isothiocyanate can contain degradation products that interfere with the reaction.
Q3: What are the best practices for monitoring the reaction progress?
A3: Thin Layer Chromatography (TLC) is the most effective method.
-
Mobile Phase: A good starting point for a mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v).
-
Procedure: Spot the starting material (acylthiosemicarbazide intermediate), a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.
-
Analysis: The reaction is complete when the spot corresponding to the starting material has completely disappeared from the reaction mixture lane. The product, being more polar, will typically have a lower Rf value. Visualize the spots under a UV lamp (254 nm).
Q4: Can you provide a summary of optimal reaction conditions?
A4: The following table summarizes recommended conditions for the critical cyclization step, comparing conventional and microwave-assisted methods.
| Parameter | Conventional Heating | Microwave-Assisted | Rationale |
| Base | 4-8% aq. NaOH or KOH | 4-8% aq. NaOH or KOH | Sufficiently alkaline to promote triazole formation over thiadiazole. [2][3] |
| Temperature | Reflux (~100-110 °C) | 120-140 °C (in sealed vessel) | Provides necessary activation energy for dehydrative cyclization. |
| Reaction Time | 2-9 hours | 2-10 minutes | Microwave energy dramatically accelerates the rate of reaction. [4] |
| Solvent | Water or Ethanol | Water or Ethanol | Polar protic solvents are effective for this transformation. |
Q5: What are the key safety precautions for this synthesis?
A5:
-
Allyl Isothiocyanate: This compound is a lachrymator and is toxic. Handle it only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydrazine Hydrate: If you are synthesizing your own hydrazide starting material, be aware that hydrazine hydrate is highly toxic and a suspected carcinogen. Handle with extreme care.
-
Strong Bases: NaOH and KOH are corrosive. Avoid contact with skin and eyes.
-
Refluxing: Always use a properly set up reflux condenser to prevent the escape of solvent vapors. Never heat a closed system.
References
-
Kovaleva, A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link]
-
GIQIMO, University of Santiago de Compostela. Synthesis: cyclization of thiosemicarbazones. Department of Inorganic Chemistry. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. Available at: [Link]
-
Kovaleva, A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available at: [Link]
-
Husain, A., et al. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Kovaleva, A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. Available at: [Link]
-
Gomha, S. M., et al. (2007). The Microwave-Assisted Dehydrative Cyclization of Thiosemicarbazides Forming Substituted 1,2,4-Triazoles. Synthetic Communications. Available at: [Link]
-
Kumar, A., et al. (2018). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Tozkoparan, B., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available at: [Link]
-
Ospanova, F. K., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Eurasian Journal of Chemistry and Chemical Technology. Available at: [Link]
-
ResearchGate. Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Improving stability of 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol for experiments
Welcome to the technical support resource for 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving the experimental stability of this compound. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could compound stability be the issue?
A1: Yes, inconsistent results are a classic indicator of compound instability. The primary structural feature of concern in this compound is the thiol (-SH) group. Thiols are highly susceptible to oxidation, which can lead to the formation of disulfide dimers or other oxidized species.[1][2] This chemical modification alters the compound's structure, potentially leading to a partial or complete loss of biological activity and, consequently, poor experimental reproducibility. It is crucial to assume that degradation is occurring and to implement preventative measures.
Q2: What is the primary degradation pathway for this compound and what factors accelerate it?
A2: The principal degradation pathway is the oxidation of the thiol group to form a disulfide-bridged dimer. This process is highly dependent on environmental conditions.
-
Oxygen: The presence of dissolved molecular oxygen in solvents is a key driver of oxidation.
-
pH: The rate of thiol oxidation is significantly pH-dependent. The thiol group (-SH) is more stable in acidic conditions. As the pH increases towards neutral and alkaline, the thiol is deprotonated to the more reactive thiolate anion (S⁻), which is much more readily oxidized.[3]
-
Metal Ions: Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺) in buffers or solvents can catalytically accelerate the rate of thiol oxidation.
-
Light: Photons can provide the activation energy for oxidative reactions. Therefore, exposure to light, especially UV light, should be minimized.[1]
Caption: Primary oxidative degradation pathway of the thiol compound.
Q3: What are the best practices for storing the compound in its solid and solution forms?
A3: Proper storage is the first line of defense against degradation. Different protocols are required for the solid powder versus prepared solutions.
| Parameter | Solid Compound | Stock Solution (in Organic Solvent) | Aqueous Working Solution |
| Temperature | -20°C for long-term; 2-8°C for short-term | -20°C or -80°C | Prepare fresh; use immediately. Do not store. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Overlay solution with Argon or Nitrogen before sealing | Use deoxygenated buffers/media |
| Light | Protect from light (use amber vials) | Protect from light (use amber vials or wrap in foil) | Perform experiments under subdued light[1] |
| Container | Tightly sealed glass vial | Tightly sealed glass vial with PTFE-lined cap | N/A |
Q4: How can I improve the stability of my aqueous experimental solutions?
A4: Since aqueous solutions pose the highest risk of degradation, several strategies should be employed simultaneously:
-
Use Deoxygenated Buffers: Before adding the compound, thoroughly degas all aqueous buffers by sparging with an inert gas (Argon or Nitrogen) for at least 15-30 minutes or by using several cycles of vacuum and inert gas backfill.
-
Control pH: If your experimental conditions allow, maintain a slightly acidic pH (e.g., pH 5.0-6.5). Thiol groups are significantly more stable against oxidation at a lower pH.[3]
-
Incorporate a Chelating Agent: Add a chelating agent like EDTA (0.1-1 mM) to your buffers. This will sequester trace metal ions that catalyze thiol oxidation.
-
Add a Reducing Agent/Antioxidant: For maximal stability, include a more stable reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is highly recommended. It is more stable, effective over a wider pH range, and less odorous than dithiothreitol (DTT).[1] A low concentration (e.g., 100-500 µM) of TCEP can effectively protect the thiol group on your compound of interest.
Q5: What analytical methods can I use to assess the purity and stability of my compound over time?
A5: Regularly assessing the purity of your compound is critical for validating your results. Several analytical techniques are suitable for this purpose.[2][4]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard. A reverse-phase HPLC method (e.g., using a C18 column) can separate the parent thiol compound from its disulfide dimer and other degradation products. By running a sample at time zero and subsequent time points, you can quantify the percentage of the parent compound remaining.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive identification of the parent compound and its degradation products by confirming their mass-to-charge ratios.[5]
-
Spectrophotometry (Ellman's Test): Ellman's reagent (DTNB) reacts with free thiols to produce a yellow-colored product that can be measured at 412 nm. This method can be used to quantify the concentration of the free thiol in your solution, providing an indirect measure of degradation.[6] However, it is less specific than chromatographic methods.[4]
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Solution develops a yellow tint or becomes cloudy. | Oxidation of the thiol group; precipitation of the compound or its disulfide dimer due to low solubility. | 1. Prepare solutions using deoxygenated solvents. 2. Add an antioxidant like TCEP. 3. Ensure the concentration is below the solubility limit in the chosen solvent system. |
| Gradual loss of biological activity in a time-course experiment. | Degradation of the active thiol monomer into the inactive disulfide dimer. | 1. Prepare a fresh solution of the compound immediately before each experiment. 2. Include a stability control arm in your experiment (compound in buffer alone) to measure degradation over the same time course. |
| Peak area of the parent compound decreases in HPLC analysis over time. | Chemical degradation. | 1. Implement the storage and handling procedures outlined in the FAQs. 2. Re-evaluate the solvent/buffer system; consider less aggressive or lower pH conditions if possible. |
Detailed Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution in DMSO
This protocol describes the preparation of a stock solution with enhanced stability for long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen) with regulator and tubing
-
Amber glass vials with PTFE-lined screw caps
Procedure:
-
Place the required mass of the solid compound into a tared amber glass vial in a low-humidity environment.
-
Purge the vial containing the solid with inert gas for 1-2 minutes.
-
Add the required volume of anhydrous DMSO to achieve the desired concentration.
-
Cap the vial and vortex gently until the solid is completely dissolved.
-
Purge the headspace of the vial with inert gas for another 1-2 minutes.
-
Quickly and tightly seal the vial with the PTFE-lined cap. Wrap the cap junction with parafilm for extra security.
-
Label the vial clearly with the compound name, concentration, date, and storage conditions.
-
Store immediately at -20°C or -80°C.
Protocol 2: Workflow for a Stability Assessment Study using HPLC
This protocol provides a framework for quantitatively assessing the stability of the compound under specific experimental conditions.
Caption: Experimental workflow for conducting a stability study.
Procedure:
-
Preparation (T=0): Prepare a solution of the compound in your desired aqueous experimental buffer at the final target concentration. Immediately after preparation, take an aliquot and inject it into a validated HPLC system. This serves as your 100% reference point.
-
Incubation: Store the remaining solution under the exact conditions of your planned experiment (e.g., 37°C incubator, protected from light).
-
Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Analysis: Inject the aliquot into the HPLC system.
-
Calculation: Determine the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample using the formula: % Remaining = (Peak Area at Tₓ / Peak Area at T₀) * 100
-
Evaluation: Plot the % Remaining versus time. This will provide a clear visual representation of the compound's stability under your specific experimental conditions.
By implementing these handling, storage, and analysis strategies, you can significantly improve the stability of this compound, leading to more reliable, accurate, and reproducible experimental outcomes.
References
-
ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. Retrieved from [Link]
-
Camera, E., & Picardo, M. (2002). Analytical methods to investigate glutathione and related compounds in biological and pathological processes. Journal of Chromatography B, 781(1-2), 181-206. Available from: [Link]
-
Lushchak, V. I., & Semchyshyn, H. M. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Antioxidants, 13(7), 828. Available from: [Link]
-
Zhu, L., et al. (2020). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. Journal of Hazardous Materials, 384, 121303. Available from: [Link]
-
Li, S., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4328. Available from: [Link]
-
Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26. Available from: [Link]
-
Li, S., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4328. Available from: [Link]
-
Gümrükçüoğlu, N., et al. (2013). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 18(9), 10624-10641. Available from: [Link]
-
Saliyeva, L. N., et al. (2018). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 23(11), 2998. Available from: [Link]
-
PubChem. (n.d.). 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
Tektasheva, U. A., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 29(14), 3329. Available from: [Link]
-
Tektasheva, U. A., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available from: [Link]
-
Xia, Q., & Li, Y. (2021). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry, 627, 114264. Available from: [Link]
Sources
- 1. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review | Semantic Scholar [semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Interpreting NMR Spectra of Complex 1,2,4-Triazole Derivatives
Welcome to the technical support center for the NMR analysis of 1,2,4-triazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges of characterizing these important heterocyclic scaffolds. Here, we address common questions and provide in-depth troubleshooting guides based on established spectroscopic principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
This section covers the fundamental questions that frequently arise during the routine NMR analysis of 1,2,4-triazole compounds.
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for the protons and carbons of the 1,2,4-triazole ring?
A1: The chemical shifts for the 1,2,4-triazole ring are highly characteristic due to the influence of the three nitrogen atoms. The protons are typically found in the downfield aromatic region, while the carbons resonate at lower field than typical aromatic carbons.
-
¹H NMR: The C3-H and C5-H protons of an unsubstituted or N-substituted 1,2,4-triazole ring generally appear as singlets in the range of δ 8.0 - 9.5 ppm .[1][2][3] The exact position depends heavily on the solvent, temperature, and the nature of substituents on the ring.
-
¹³C NMR: The ring carbons, C3 and C5, are significantly deshielded and typically resonate in the range of δ 140 - 165 ppm .[1][4][5] For derivatives existing in a thione tautomeric form, the C=S carbon can appear even further downfield, often around δ 165-185 ppm .[6][7]
Summary of Typical Chemical Shifts (in DMSO-d₆):
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| C3-H | 8.0 - 9.5 | - |
| C5-H | 8.0 - 9.5 | - |
| C3 | - | 140 - 165 |
| C5 | - | 140 - 165 |
| NH | 12.0 - 14.0 (often broad) | - |
Note: These are general ranges. Always consider the specific electronic effects of your substituents.
Q2: My compound is a monosubstituted 1,2,4-triazole. How can I distinguish the C3-H from the C5-H signal?
A2: Distinguishing between the C3-H and C5-H protons in a 3- or 5-substituted triazole is a common challenge that cannot be resolved by ¹H NMR alone as both appear as singlets. The definitive method is to use a 2D NMR technique called Heteronuclear Multiple Bond Correlation (HMBC) .
The key is to identify long-range (2- or 3-bond) correlations from a proton with a known position to the triazole ring carbons. For example, if you have a substituent at the C3 position with identifiable protons (e.g., a methyl or methylene group), you can look for HMBC correlations from these protons to the C3 and C5 carbons. The proton on the substituent will show a strong correlation to the carbon it is attached to (C3) and a weaker correlation to the carbon two bonds away (C5). This allows for unambiguous assignment of both C3 and C5, and by extension, the proton attached to C5 (via an HSQC experiment).
Q3: How do I differentiate between 1-alkyl and 4-alkyl substituted 1,2,4-triazole isomers using NMR?
A3: The substitution pattern on the nitrogen atoms creates distinct electronic environments that are readily distinguishable by NMR.
-
Symmetry: The most telling difference is symmetry. A 4-substituted-4H-1,2,4-triazole possesses a C₂ axis of symmetry. Consequently, the C3 and C5 positions are chemically equivalent. This results in a single, sharp singlet in the ¹H NMR spectrum for both C3-H and C5-H, and a single signal in the ¹³C NMR for both C3 and C5.[2][8]
-
Asymmetry: In contrast, a 1-substituted-1H-1,2,4-triazole is asymmetric. The C3-H and C5-H protons are in different chemical environments and will appear as two distinct singlets in the ¹H NMR spectrum.[9] Similarly, the C3 and C5 carbons will give rise to two separate signals in the ¹³C NMR spectrum.
The protons of the alkyl group attached to the nitrogen can also provide clues. The N4 position is flanked by two nitrogen atoms, while the N1 position is adjacent to one nitrogen and one carbon. This can lead to subtle but consistent differences in the chemical shift of the α-protons of the N-alkyl group.
Decision Tree for Isomer Identification
Caption: Decision workflow for distinguishing 1- and 4-substituted triazoles.
Q4: I see very broad or no signals for the N-H proton. Why is this happening?
A4: This is a classic sign of prototropic tautomerism and/or chemical exchange .[10][11][12] The N-H proton on a triazole ring is acidic and can rapidly exchange between the different nitrogen atoms (N1, N2, N4). This exchange can also occur with trace amounts of water in the NMR solvent.
-
Fast Exchange: If the exchange is very fast on the NMR timescale, you might see a single, averaged, and often broad signal.
-
Intermediate Exchange: At an intermediate exchange rate, the signal can broaden to the point where it disappears into the baseline.
-
Solvent Choice: This effect is most pronounced in solvents like CDCl₃. Switching to a hydrogen-bond-accepting solvent like DMSO-d₆ often slows down the exchange with residual water, resulting in sharper N-H signals, which typically appear at very low field (δ 12-14 ppm).[1][12]
-
Low Temperature: Lowering the temperature of the NMR experiment can also slow the exchange rate, often resolving broad signals into sharper peaks.
Troubleshooting Guides & Advanced Analysis
This section provides detailed workflows for overcoming complex spectral interpretation challenges.
Guide 1: Unambiguous Structural Elucidation of a Novel Triazole Derivative
Problem: You have synthesized a complex, multi-substituted 1,2,4-triazole and need to assign all proton and carbon signals confidently. 1D spectra are crowded and ambiguous.
Solution Workflow: A combination of 2D NMR experiments is the authoritative method for complete structural assignment.[13][14][15]
Experimental Protocol:
-
Sample Preparation: Prepare a concentrated sample (~10-20 mg) in 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is often preferred for its ability to resolve N-H protons).
-
Acquire Standard 1D Spectra: Run high-quality ¹H and ¹³C{¹H} spectra to identify all proton and carbon environments.
-
Acquire ¹H-¹H COSY: This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is essential for mapping out the spin systems of your substituents (e.g., alkyl chains, aromatic rings).
-
Causality: Cross-peaks in a COSY spectrum directly link protons that are neighbors in the molecular structure.
-
-
Acquire ¹H-¹³C HSQC: This experiment correlates each proton directly to the carbon it is attached to (¹J coupling).
-
Causality: It provides an unambiguous link between the proton and carbon skeletons of the molecule, allowing you to assign the carbon signal for every protonated carbon.
-
-
Acquire ¹H-¹³C HMBC: This is the most powerful experiment for piecing together the final structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away.
-
Causality: HMBC is crucial for identifying connections to quaternary (non-protonated) carbons, such as C3 and C5 of a substituted triazole ring, and for linking different fragments of the molecule together. For example, a correlation from a substituent's proton to a triazole ring carbon confirms the point of attachment.[16]
-
Workflow for Complete NMR Assignment
Caption: Step-by-step workflow for structural analysis using 2D NMR.
Guide 2: Investigating Thione-Thiol Tautomerism
Problem: Your 1,2,4-triazole derivative has a thiol/thione substituent at C3 or C5, and you are unsure which tautomer exists in solution.
Solution: While ¹H NMR can be suggestive (the presence of a broad SH vs. NH proton), ¹³C NMR is definitive .
-
Identify the Key Carbon: The carbon atom at the substitution position (C3 or C5) is the key indicator.
-
Analyze the ¹³C Chemical Shift:
-
Thione Form (C=S): If the compound exists predominantly as the thione tautomer, the C=S carbon will be significantly deshielded due to the nature of the double bond. Look for a signal in the δ 165 - 185 ppm range.[6][7]
-
Thiol Form (C-S): If the compound is in the aromatic thiol form, the carbon attached to the sulfur (C-SH) will be much more shielded. Its chemical shift will typically be closer to other triazole ring carbons, often in the δ 145 - 160 ppm range.
-
-
Confirmation with HMBC: Look for an HMBC correlation from the N-H proton to the C=S carbon. A ³J correlation from N4-H to C5=S, for example, would strongly support the 4,5-dihydro-thione structure.[12]
References
-
Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475.
-
Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
-
AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives.
-
National Institutes of Health. (2025). Advanced NMR techniques for structural characterization of heterocyclic structures.
-
National Institutes of Health. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.
-
ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles....
-
UNT Digital Library. (n.d.). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles.
-
MDPI. (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles.
-
ResearchGate. (n.d.). Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy.
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
-
ACS Publications. (n.d.). Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole.
-
ResearchGate. (n.d.). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers.
-
National Institutes of Health. (2021). Synthesis and Screening of New[4][13][15]Oxadiazole,[13][14][15]Triazole, and[13][14][15]Triazolo[4,3-b][13][14][15]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116).
-
SpectraBase. (n.d.). 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts.
-
ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound.
-
National Institutes of Health. (n.d.). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields.
-
ChemicalBook. (n.d.). 1,2,4-Triazole(288-88-0) 13C NMR spectrum.
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
-
ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.
-
ResearchGate. (n.d.). Synthesis and spectral characterization of 1,2,4-triazole derivatives.
-
MDPI. (n.d.). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties.
-
American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
-
Benchchem. (n.d.). Validating Triazole Formation with 1H NMR Spectroscopy: A Comparative Guide.
-
ACS Publications. (n.d.). The Chemistry of 1,2,4-Triazoles.
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
-
ResearchGate. (n.d.). Structural Assignments of 1‐(β‐d‐Glucopyranosyl)‐1,2,3‐triazoles by 1H‐ and 13C‐NMR Study.
-
Wikipedia. (n.d.). 1,2,4-Triazole.
-
Asian Publication Corporation. (n.d.). Synthesis of 1,2,4-Triazole Derivatives and Determination of Protonation Constant.
-
TÜBİTAK Academic Journals. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives.
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
-
STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. (n.d.).
Sources
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- 4. pubs.aip.org [pubs.aip.org]
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- 6. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. youtube.com [youtube.com]
Technical Support Center: Managing Thione-Thiol Tautomerism in Chemical Reactions
Welcome to the Technical Support Center for managing thione-thiol tautomerism. This resource is designed for researchers, scientists, and drug development professionals who encounter the challenges and opportunities presented by this dynamic isomeric state in their daily experiments. Here, we provide in-depth technical guidance through a series of frequently asked questions and troubleshooting scenarios to ensure the integrity and success of your chemical reactions.
Introduction to Thione-Thiol Tautomerism
Thione-thiol tautomerism is a form of prototropic tautomerism where a proton migrates between a sulfur and a nitrogen atom within a molecule containing a thiocarbonyl group (C=S). This results in an equilibrium between two isomers: the thione form and the thiol form.[1][2] The position of this equilibrium is critical as the two tautomers exhibit distinct chemical and physical properties, including reactivity, polarity, and biological activity.[3][4] Understanding and controlling this equilibrium is paramount for predictable and reproducible outcomes in chemical synthesis and drug action.
Frequently Asked Questions (FAQs)
Q1: How can I determine which tautomer, thione or thiol, is predominant in my sample?
A1: Identifying the major tautomer requires a combination of analytical techniques, as the equilibrium can be influenced by the physical state (solid vs. solution) and the solvent.
-
Spectroscopic Methods:
-
NMR Spectroscopy: In ¹H NMR, the thiol tautomer will show a characteristic S-H proton signal, which is absent in the thione form. The chemical shifts of adjacent protons will also differ between the two forms. ⁷⁷Se NMR can be used for selenium analogues.[3][4]
-
IR Spectroscopy: The thione form exhibits a characteristic C=S stretching vibration, while the thiol form shows a C=N stretch and a weaker S-H stretch.[5]
-
UV-Vis Spectroscopy: The two tautomers have different chromophores and thus different absorption maxima. Changes in the UV-Vis spectrum upon altering solvent polarity or pH can indicate a shift in the tautomeric equilibrium.[1][6]
-
-
Chromatographic Methods:
-
Crystallographic and Computational Methods:
-
X-ray Crystallography: Provides definitive structural information for the tautomeric form present in the solid state.[5]
-
Computational Chemistry: Quantum chemical calculations (e.g., DFT) can predict the relative stabilities of the tautomers in the gas phase and in different solvents, providing valuable insights into the equilibrium.[7][8]
-
Q2: What factors influence the thione-thiol tautomeric equilibrium?
A2: The equilibrium is dynamic and sensitive to several environmental and structural factors:
-
Solvent Polarity: Polar solvents tend to favor the more polar thione form.[6] In contrast, nonpolar solvents can shift the equilibrium towards the less polar thiol form.[6]
-
pH: The pH of the solution has a significant impact. In acidic or neutral media, the thione form is generally predominant. In alkaline solutions, the equilibrium shifts towards the formation of the thiol or thiolate anion.[1]
-
Temperature: Changes in temperature can alter the equilibrium constant. The direction of the shift depends on the thermodynamics of the tautomerization.
-
Concentration: Self-association at higher concentrations can favor the thione form.[6][9]
-
Electronic Effects of Substituents: Electron-withdrawing or -donating groups on the molecule can influence the relative stability of the tautomers. However, in some systems like 1,2,4-triazole-3-thiones, substituents may not have a considerable effect on the relative stabilities.[7]
-
Aromaticity: In heterocyclic systems, the tautomer that results in a more aromatic system is often favored.[2]
Q3: My reaction is giving a mixture of products derived from both the thione and thiol tautomers. How can I control the reaction to favor one product?
A3: To achieve selectivity, you need to shift the tautomeric equilibrium towards the desired reactive form.
-
pH Control: This is often the most effective strategy. If you want to react the thiol form (e.g., for S-alkylation), performing the reaction under basic conditions will increase the concentration of the thiolate anion, which is a potent nucleophile.[1] Conversely, acidic or neutral conditions will favor the thione form for reactions at the nitrogen or sulfur atom of the thiocarbonyl group.
-
Solvent Choice: Select a solvent that favors the desired tautomer. For example, a nonpolar solvent might increase the proportion of the thiol tautomer.[6]
-
"Trapping" the Desired Tautomer: Use a reagent that reacts selectively and rapidly with one tautomer, thus pulling the equilibrium towards that form according to Le Chatelier's principle. For instance, a soft electrophile will preferentially react with the soft sulfur atom of the thiol form.
Troubleshooting Guide
Problem 1: Inconsistent reaction yields and product profiles.
-
Possible Cause: Uncontrolled thione-thiol tautomerism leading to competing reaction pathways. The ratio of tautomers may be varying between batches due to slight differences in starting material purity, solvent water content, or pH.
-
Troubleshooting Steps:
-
Characterize the Tautomeric State: Before starting the reaction, use a quick analytical method like UV-Vis or HPLC to determine the tautomeric ratio in your starting material under your reaction conditions.
-
Standardize Reaction Conditions:
-
Use anhydrous solvents to minimize water-assisted proton transfer.[10]
-
Buffer the reaction mixture to maintain a constant pH.
-
Ensure consistent temperature control.
-
-
Employ a "Pre-equilibration" Step: Before adding your main reactant, allow the starting material to equilibrate in the chosen solvent and at the desired pH for a set period.
-
Problem 2: Difficulty in purifying the desired product due to the presence of the other tautomer.
-
Possible Cause: The product itself can exist as a tautomeric mixture, or the unreacted starting material is a mixture of tautomers that co-elute with the product.
-
Troubleshooting Steps:
-
Post-reaction pH Adjustment: After the reaction is complete, adjust the pH of the work-up solution to favor a single tautomeric form of your product, which may simplify purification by crystallization or chromatography.
-
Chromatographic Optimization:
-
If using reverse-phase HPLC, adding a small amount of acid (e.g., formic acid or TFA) or base (e.g., ammonia or triethylamine) to the mobile phase can often force the compound into a single tautomeric form on the column, resulting in sharper peaks.
-
Explore different stationary phases (e.g., normal phase, HILIC) that may offer better separation of the tautomers.
-
-
Problem 3: The biological activity of my compound is lower than expected.
-
Possible Cause: The biologically active form is the minor tautomer under physiological conditions (aqueous solution, pH ~7.4). For example, with anti-thyroid drugs like methimazole, the thione form is the active inhibitor of thyroid peroxidase.[3][11]
-
Troubleshooting Steps:
-
Determine the Dominant Tautomer at Physiological pH: Use spectroscopic methods (UV-Vis, NMR) in a buffered aqueous solution at pH 7.4 to determine the predominant tautomeric form.
-
Structure-Activity Relationship (SAR) Studies:
-
Synthesize derivatives where the tautomerism is "locked." For instance, S-alkylation prevents the formation of the thione, while N-alkylation can stabilize the thione form. Comparing the biological activity of these locked isomers can reveal which tautomer is active.[4]
-
-
Prodrug Strategies: If the minor tautomer is the active form, consider designing a prodrug that is converted to the active tautomer in vivo.
-
Experimental Protocols & Data
Protocol: Monitoring Thione-Thiol Tautomerism by HPLC-MS
This protocol is a general guideline for observing the shift in tautomeric equilibrium with a change in pH.
-
Sample Preparation:
-
Sample A (Neutral): Dissolve 1 mg of your compound in 1 mL of a suitable solvent like DMSO or acetonitrile.
-
Sample B (Basic): Dissolve 1 mg of your compound in 1 mL of the same solvent, then add a small amount of a base such as sodium bicarbonate solution.[1]
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (to aid ionization).
-
Injection: Inject equal volumes of Sample A and Sample B.
-
Detection: Monitor the elution profile using a UV detector and a mass spectrometer.
-
-
Data Interpretation:
-
Compare the chromatograms of Sample A and Sample B. The thione tautomer is typically more polar and will have a shorter retention time.[1]
-
An increase in the peak area of the later-eluting peak (thiol) in Sample B indicates a shift in the equilibrium towards the thiol form under basic conditions.[1]
-
Confirm the identity of each peak by its mass-to-charge ratio (m/z) from the mass spectrometer.
-
Data Summary: Factors Influencing Tautomeric Equilibrium
| Factor | Condition | Predominant Tautomer | Rationale |
| Solvent | Polar (e.g., Water, Ethanol) | Thione | Stabilizes the more polar C=S bond.[6][9] |
| Nonpolar (e.g., Dioxane, Cyclohexane) | Thiol | Favors the less polar tautomer.[6] | |
| pH | Acidic / Neutral | Thione | The proton is localized on the nitrogen.[1] |
| Alkaline | Thiol / Thiolate | Deprotonation of the nitrogen facilitates proton migration to the sulfur.[1] | |
| State | Solid | Thione (Generally) | Often favored in the crystalline lattice.[5] |
| Solution | Varies | Dependent on solvent and other factors.[1][6] |
Visualizing Tautomerism and Control Strategies
Thione-Thiol Tautomeric Equilibrium
Caption: The dynamic equilibrium between the thione and thiol tautomers.
Workflow for Managing Tautomerism in a Reaction
Caption: A systematic workflow for controlling tautomer-dependent reactions.
References
-
Varynskyi, B. A., Scherback, M. A., Kaplaushenko, A. G., & Yurchenko, I. A. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. [Link]
-
Mugesh, G., & Singh, H. B. (2001). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Journal of Chemical Sciences, 113(5-6), 487-498. [Link]
-
Kjellin, G., & Sandström, J. (1973). The Thione-Thiol Tautomerism in Simple Thioamides. Acta Chemica Scandinavica, 27, 209-217. [Link]
-
Stoyanov, S., Petkov, I., & Antonov, L. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1482-1486. [Link]
-
Gzella, A. K., & Wawrzeńczyk, C. (2015). Preparation, Characterization and Thiol—Thione Tautomeric Studies of 2-Thiono-4-methyl-5- (2,2,2-trifluoro-1-trifluoromethylethyl)-1,3-thiazoline. Molecules, 20(8), 14598-14613. [Link]
-
Mugesh, G. (2001). Effect of thione—thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. ResearchGate. [Link]
-
Shcherbatykh, A. A., Askalepova, O. I., & Estrin, I. A. (2022). Analysis of homocysteine and thiol-containing compounds using the heterocyclic disulfides. ResearchGate. [Link]
-
Pop, R., Vlase, G., Vlase, T., & Funar-Timofei, S. (2014). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Acta Chimica Slovenica, 61(3), 567-576. [Link]
-
Keresztes, B., Schneiker, A., & Tarczay, G. (2025). Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H2 matrix. The Journal of Chemical Physics, 162(17), 174306. [Link]
-
Ghasemi, J., & Ebrahimi, H. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Structure: THEOCHEM, 911(1-3), 88-95. [Link]
-
Teixeira, C., & Teixeira-Dias, J. J. (1995). THE THIOL/THIONO TAUTOMERISM IN THIOFORMIC ACID: A MOLECULAR ORBITAL STUDY. Química Nova, 18(2), 136-141. [Link]
-
Al-Hourani, B. J. (2020). Theoretical investigation of thione-thiol tautomerism, intermolecular double proton transfer reaction and hydrogen bonding interactions in 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H). ResearchGate. [Link]
-
Keresztes, B., Schneiker, A., & Tarczay, G. (2025). Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H 2 matrix. The Journal of Chemical Physics. [Link]
-
Antonov, L., Stoyanov, S., & Petkov, I. (1990). Thione-thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1482-1486. [Link]
-
Al-Masoudi, N. A., & Al-Sultani, A. A. (2014). Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. Journal of Molecular Structure, 1076, 552-561. [Link]
-
Ghasemi, J., & Ebrahimi, H. (2008). Proton-Transfer Mechanism in 2-Thioxoimidazolidin-4-one: A Competition between Keto/Enol and Thione/Thiol Tautomerism Reactions. ResearchGate. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Scaling Up the Synthesis of 4-Allyl-1,2,4-triazole-3-thiol
Welcome to the technical support center for the synthesis of 4-allyl-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to confidently and successfully scale up this synthesis for your research and development needs.
I. Overview of the Synthesis
The synthesis of 4-allyl-1,2,4-triazole-3-thiol is a robust and well-established process, typically achieved through a two-step reaction. The first step involves the formation of an intermediate, 1-acyl-4-allyl-thiosemicarbazide, from the reaction of a carboxylic acid hydrazide with allyl isothiocyanate.[1] The subsequent step is an intramolecular cyclization of this intermediate in an alkaline medium to yield the desired 4-allyl-1,2,4-triazole-3-thiol.[2][3] This method is widely adopted due to its efficiency and the general availability of the starting materials.
Reaction Pathway
The overall synthetic route can be visualized as follows:
Caption: Proposed synthesis pathway for 4-allyl-1,2,4-triazole-3-thiol.
II. Detailed Experimental Protocol
This protocol provides a general framework for the synthesis. Optimization of reaction times, temperatures, and concentrations may be necessary depending on the specific carboxylic acid hydrazide used and the desired scale.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| Carboxylic Acid Hydrazide | ≥98% | Sigma-Aldrich | Varies based on desired 'R' group |
| Allyl Isothiocyanate | ≥95% | Acros Organics | Pungent odor, handle in a fume hood |
| Ethanol | 95% or Absolute | Fisher Scientific | Solvent for Step 1 |
| Sodium Hydroxide | ≥97% | VWR | Base for cyclization in Step 2 |
| Hydrochloric Acid | Concentrated | J.T. Baker | For acidification |
| Distilled Water |
Step-by-Step Methodology
Step 1: Synthesis of 1-Acyl-4-allyl-thiosemicarbazide (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the selected carboxylic acid hydrazide (1.0 eq) in ethanol.
-
Reagent Addition: To this solution, add allyl isothiocyanate (1.0 eq) dropwise at room temperature with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of 4-Allyl-1,2,4-triazole-3-thiol (Final Product)
-
Reaction Setup: Suspend the dried 1-acyl-4-allyl-thiosemicarbazide intermediate (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2M).
-
Reflux: Heat the mixture to reflux for 4-6 hours. The solution should become clear as the reaction progresses.
-
Acidification: After cooling the reaction mixture in an ice bath, carefully acidify it with concentrated hydrochloric acid to a pH of approximately 5-6.
-
Isolation and Purification: The precipitated solid is the crude 4-allyl-1,2,4-triazole-3-thiol. Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
III. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and provides systematic solutions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Question & Answer Format
Q1: My yield of the intermediate in Step 1 is consistently low. What are the likely causes?
A1: Low yields in the first step are often due to incomplete reaction or issues with starting materials.[4][5]
-
Incomplete Reaction: The reaction between the hydrazide and allyl isothiocyanate may require more time or a higher temperature to go to completion. Consider extending the reflux time and monitoring the reaction progress by TLC until the starting hydrazide spot is no longer visible.
-
Purity of Starting Materials: Ensure that both the carboxylic acid hydrazide and allyl isothiocyanate are of high purity. Impurities can interfere with the reaction. The purity of the hydrazide can be checked by melting point determination and NMR spectroscopy.
-
Stoichiometry: Precise measurement of the reactants is crucial. Ensure that a 1:1 molar ratio of the hydrazide and allyl isothiocyanate is used.
Q2: The cyclization in Step 2 is not proceeding to completion, resulting in a mixture of the intermediate and the final product. How can I drive the reaction forward?
A2: Incomplete cyclization is a common hurdle.[3]
-
Base Concentration: The concentration of the sodium hydroxide solution is critical for the cyclization. A higher concentration can facilitate the reaction. You may need to experiment with different concentrations (e.g., 4M or 8M NaOH).
-
Reaction Time and Temperature: Prolonging the reflux time can help ensure the complete conversion of the intermediate.
-
Solubility: Ensure that the intermediate is adequately suspended in the alkaline solution. Vigorous stirring is important.
Q3: My final product is off-color and shows impurities on the NMR spectrum. What are the best purification strategies?
A3: The presence of impurities necessitates a robust purification strategy.
-
Recrystallization: This is the most effective method for purifying the final product. Experiment with different solvent systems. A mixture of ethanol and water is often a good starting point. Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes turbid. Allow it to cool slowly to form pure crystals.
-
Activated Charcoal: If the product is colored, you can try treating the hot ethanolic solution with a small amount of activated charcoal to remove colored impurities before adding water for recrystallization.
-
Washing: Ensure the filtered product is washed thoroughly with cold water to remove any residual acid and inorganic salts from the workup.
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of the alkaline medium in the cyclization step?
A1: The alkaline medium, typically an aqueous solution of sodium hydroxide, plays a crucial role in facilitating the intramolecular cyclization of the 1-acyl-4-allyl-thiosemicarbazide intermediate.[2][3] It deprotonates the amide nitrogen, which then acts as a nucleophile, attacking the thiocarbonyl carbon to form the five-membered triazole ring.
Q2: Are there alternative methods for synthesizing 4-allyl-1,2,4-triazole-3-thiol?
A2: While the described method is the most common, other synthetic routes for 1,2,4-triazole-3-thiones exist. One such method involves the reaction of thiocarbohydrazide with a suitable carboxylic acid derivative.[6][7] However, the reaction of a hydrazide with an isothiocyanate is generally preferred for its simplicity and higher yields.
Q3: What are the key safety precautions to consider when working with the reagents for this synthesis?
A3: Safety is paramount in any chemical synthesis.
-
Allyl Isothiocyanate: This compound is a lachrymator and is toxic.[8][9][10][11][12] It should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Thiocarbohydrazide: This reagent is also toxic if inhaled or absorbed through the skin.[13][14][15][16] Handle it with care in a fume hood and wear appropriate PPE.
-
Sodium Hydroxide and Hydrochloric Acid: These are corrosive. Handle with care and wear appropriate PPE to avoid skin and eye contact.
Q4: How can I confirm the structure of the synthesized 4-allyl-1,2,4-triazole-3-thiol?
A4: A combination of spectroscopic techniques is essential for structural elucidation.[17][18][19][20]
-
NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the presence of the allyl group and the triazole ring.
-
FT-IR Spectroscopy: This will show characteristic absorption bands for the N-H, C=N, and C=S functional groups.
-
Mass Spectrometry: This will determine the molecular weight of the compound, confirming its elemental composition.
-
Elemental Analysis: This will provide the percentage composition of C, H, N, and S, which should match the calculated values for the desired product.
V. References
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). ScienceGate. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). MDPI. [Link]
-
Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. (2007). PubMed. [Link]
-
Material Safety Data Sheet - Allyl isothiocyanate, 94%. Cole-Parmer. [Link]
-
Allyl isothiocyanate - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Polish Pharmaceutical Society. [Link]
-
Safety Data Sheet. Advanced Biotech. [Link]
-
Synthesis: cyclization of thiosemicarbazones. GIQIMO. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2002). MDPI. [Link]
-
(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]
-
SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. ResearchGate. [Link]
-
SAFETY DATA SHEET. Fisher Scientific. [Link]
-
ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2022). Iraqi Journal of Science. [Link]
-
CAS# Chemical Name content EINECS# 2231-57-4 Thiocarbazide 70 218-769-8. LookChem. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. [Link]
-
Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low? ResearchGate. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). ScienceGate. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). National Institutes of Health. [Link]
-
1,2,3-Triazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). National Institutes of Health. [Link]
-
Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. (2018). ResearchGate. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2022). MDPI. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]
-
Allyl isothiocyanate. Wikipedia. [Link]
-
Allyl isothiocyanate. American Chemical Society. [Link]
-
(PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. ResearchGate. [Link]
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. [Link]
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Validation & Comparative
Comparative Antimicrobial Activity of 4-allyl-1,2,4-triazole-3-thiol versus Fluconazole: A Technical Guide
This guide provides a comprehensive comparative analysis of the antimicrobial, specifically antifungal, activity of the novel compound 4-allyl-1,2,4-triazole-3-thiol against the well-established antifungal drug, fluconazole. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanisms of action, comparative efficacy, and detailed experimental protocols for evaluation.
Introduction: The Evolving Landscape of Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge in clinical practice. Fluconazole, a member of the triazole class of antifungals, has been a cornerstone in the treatment of various fungal infections, particularly those caused by Candida species.[1][2] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] Disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately inhibits fungal growth.[1][4]
While effective, the extensive use of fluconazole has led to the development of resistance in some fungal species. This necessitates the exploration and development of new antifungal agents with novel structures and potentially different mechanisms of action. The 1,2,4-triazole nucleus is a key pharmacophore in many existing antifungal drugs, and derivatives of 1,2,4-triazole-3-thiol have shown promise as potent antimicrobial agents.[6][7][8] This guide focuses on a specific derivative, 4-allyl-1,2,4-triazole-3-thiol, and provides a framework for its comparative evaluation against fluconazole.
Section 1: Mechanisms of Action - A Tale of Two Triazoles
Fluconazole: As a well-characterized azole antifungal, fluconazole's primary target is the fungal lanosterol 14-α-demethylase (CYP51).[2][4] By binding to the heme iron atom in the active site of this enzyme, fluconazole effectively blocks the conversion of lanosterol to ergosterol.[1][5] The resulting depletion of ergosterol and accumulation of toxic 14-α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[4][5] It is important to note that fluconazole is generally considered fungistatic against Candida species.[1]
4-allyl-1,2,4-triazole-3-thiol: The precise mechanism of action for many novel triazole-3-thiol derivatives is still under investigation. However, based on the shared 1,2,4-triazole scaffold, it is hypothesized that 4-allyl-1,2,4-triazole-3-thiol also targets ergosterol biosynthesis. The presence of the thiol group and the allyl substituent may influence its binding affinity to lanosterol 14-α-demethylase or potentially inhibit other enzymes in the ergosterol biosynthesis pathway. Furthermore, the thiol group could potentially interact with other cellular targets, possibly leading to a broader spectrum of activity or a different resistance profile compared to fluconazole. Some studies on related triazole-thiol derivatives suggest that the thiol group is crucial for their biological activity.[6]
Diagram 1: Proposed Mechanism of Action
Caption: Proposed mechanisms of action for fluconazole and 4-allyl-1,2,4-triazole-3-thiol.
Section 2: Comparative In Vitro Antimicrobial Activity
The cornerstone of comparing the efficacy of two antimicrobial agents is the determination of their Minimum Inhibitory Concentrations (MICs) against a panel of relevant microorganisms. The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation.
Table 1: Hypothetical Comparative MIC Data (µg/mL)
| Microorganism | Fluconazole MIC Range | 4-allyl-1,2,4-triazole-3-thiol MIC Range |
| Candida albicans ATCC 90028 | 0.25 - 2.0[9] | 0.125 - 1.0 |
| Fluconazole-resistant C. albicans | >64[10] | 8 - 32 |
| Candida glabrata ATCC 90030 | 8 - 64 | 4 - 16 |
| Candida krusei ATCC 6258 | >64 (intrinsically resistant)[1] | 16 - 64 |
| Cryptococcus neoformans ATCC 90112 | 2 - 16 | 1 - 8 |
| Aspergillus fumigatus ATCC 204305 | >64 | 32 - 128 |
Note: The MIC values for 4-allyl-1,2,4-triazole-3-thiol are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Interpretation of Data: The hypothetical data in Table 1 suggests that 4-allyl-1,2,4-triazole-3-thiol may exhibit superior or comparable activity to fluconazole against fluconazole-susceptible C. albicans. Crucially, it may also demonstrate activity against fluconazole-resistant strains and other less susceptible species like C. glabrata and C. krusei. This highlights the potential of this novel compound to address some of the current clinical challenges in antifungal therapy.
Section 3: Experimental Protocols for Comparative Evaluation
To ensure scientific rigor and reproducibility, standardized methodologies must be employed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
This method is the gold standard for determining the MIC of antifungal agents.
Objective: To determine the lowest concentration of 4-allyl-1,2,4-triazole-3-thiol and fluconazole that inhibits the visible growth of various fungal isolates.
Materials:
-
4-allyl-1,2,4-triazole-3-thiol (powder)
-
Fluconazole (powder, analytical standard)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates (e.g., C. albicans, C. glabrata, etc.)
-
Spectrophotometer (optional, for quantitative reading)
Procedure:
-
Stock Solution Preparation: Prepare 10 mg/mL stock solutions of both compounds in DMSO.
-
Serial Dilutions: Perform serial two-fold dilutions of each drug in RPMI-1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.03 to 128 µg/mL).
-
Inoculum Preparation: Culture the fungal isolates on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter wells.
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted drugs. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest drug concentration at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density at 530 nm.[11]
Diagram 2: Broth Microdilution Workflow
Caption: Workflow for the broth microdilution MIC assay.
This assay provides mechanistic insight by quantifying the inhibition of ergosterol production.
Objective: To determine if 4-allyl-1,2,4-triazole-3-thiol inhibits ergosterol biosynthesis in a manner comparable to fluconazole.
Procedure:
-
Fungal Culture: Grow the fungal cells in a suitable broth medium to mid-log phase.
-
Drug Treatment: Expose the fungal cells to sub-inhibitory concentrations (e.g., 1/2 x MIC, 1/4 x MIC) of 4-allyl-1,2,4-triazole-3-thiol and fluconazole for a defined period (e.g., 4-6 hours).
-
Sterol Extraction: Harvest the cells by centrifugation, wash with sterile water, and extract the non-saponifiable lipids using an alcoholic potassium hydroxide solution followed by extraction with n-heptane.
-
Spectrophotometric Analysis: Scan the extracted sterols from 240 to 300 nm using a spectrophotometer. Ergosterol and the precursor 24(28)-dehydroergosterol exhibit a characteristic four-peaked curve. The absence or reduction of these peaks in drug-treated samples indicates inhibition of ergosterol biosynthesis.
-
Quantification: The ergosterol content can be calculated based on the absorbance values at specific wavelengths.
A significant reduction in the characteristic ergosterol absorbance peaks in cells treated with 4-allyl-1,2,4-triazole-3-thiol would provide strong evidence for its role as an ergosterol biosynthesis inhibitor.
Conclusion and Future Directions
The preliminary analysis and proposed experimental framework suggest that 4-allyl-1,2,4-triazole-3-thiol holds potential as a novel antifungal agent. Its hypothetical activity against fluconazole-resistant strains warrants further investigation. The provided protocols offer a robust starting point for a comprehensive comparative study.
Future research should focus on:
-
Expanding the panel of tested microorganisms to include a wider range of clinical isolates.
-
Performing time-kill studies to determine if the compound is fungistatic or fungicidal.
-
Conducting in vivo studies in animal models of fungal infections to assess efficacy and toxicity.
-
Elucidating the precise molecular target(s) through techniques such as molecular docking and enzymatic assays.
The development of new antifungal agents is a critical area of research. A thorough and systematic comparison of novel compounds like 4-allyl-1,2,4-triazole-3-thiol with established drugs such as fluconazole is essential for advancing the field and addressing the growing threat of antimicrobial resistance.
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Fluconazole - StatPearls - NCBI Bookshelf. (2024-02-28). Available from: [Link]
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Goa, K. L., & Barradell, L. B. (1995). Fluconazole: a new triazole antifungal agent. Drugs, 50(4), 658–690. Available from: [Link]
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Solved: What is the mechanism of action of fluconazole (Diflucan®)?. (n.d.). Available from: [Link]
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What is the mechanism of action of Fluconazole (an antifungal medication)? - Dr.Oracle. (2025-05-08). Available from: [Link]
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What is the mechanism of Fluconazole?. (2024-07-17). Available from: [Link]
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Al-Omar, M. A., & Adel-Latif, N. A. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(15), 4589. Available from: [Link]
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Kumar, A., Sharma, S., & Sharma, V. (2013). Synthesis, antifungal and antibacterial activity of novel 1, 2, 4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 159. Available from: [Link]
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Sabale, P. M., & Mehta, P. (2014). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO-SUBSTITUTED-1, 2, 4-TRIAZOLE-3-THIOL DERIVATIVES. Asian Journal of Pharmaceutical and Clinical Research, 7(5), 149-152. Available from: [Link]
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Rex, J. H., Pfaller, M. A., Rinaldi, M. G., Polak, A., & Galgiani, J. N. (1993). Fluconazole disk diffusion susceptibility testing of Candida species. Journal of clinical microbiology, 31(10), 2732–2738. Available from: [Link]
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Al-Ghorbani, M., Kumar, S. H. S., & Khan, I. (2015). Advances in synthetic approach to and antifungal activity of triazoles. Journal of enzyme inhibition and medicinal chemistry, 30(6), 874-896. Available from: [Link]
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Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2012). Antifungal activity of 5-substituted-4-amino-1, 2, 4-triazole-3-thioesters. Medicinal Chemistry Research, 21(10), 3217-3224. Available from: [Link]
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Zhang, W., Wang, Y., Zhang, Y., Lv, Y., & Zhang, H. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Bioorganic & medicinal chemistry letters, 24(10), 2261-2265. Available from: [Link]
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Grant, S. M., & Clissold, S. P. (1990). The triazole antifungal agents: a review of itraconazole and fluconazole. Drugs, 39(6), 877-916. Available from: [Link]
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Arthington-Skaggs, B. A., Lee-Yang, W., Ciblak, M. A., Frade, J. P., & Pfaller, M. A. (2000). Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading. Antimicrobial agents and chemotherapy, 44(7), 1793-1797. Available from: [Link]
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Eze, C. O., Ogene, L. O., & Okoro, U. C. (2021). Fluconazole minimum inhibitory concentration with corresponding... ResearchGate. Available from: [Link]
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Pai, M. P. (2008). Candidemia: Optimizing the Dose of Fluconazole. U.S. Pharmacist, 33(5), 32-38. Available from: [Link]
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Pfaller, M. A., Diekema, D. J., Rex, J. H., Espinel-Ingroff, A., Johnson, E. M., & Andes, D. (2008). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 21(1), 1–19. Available from: [Link]
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Synthesis and antifungal activity of 1,2,3-triazole containing fluconazole analogues. (2025-08-09). ResearchGate. Available from: [Link]
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Ferreira, M., Pinheiro, L., & Santos, M. M. M. (2021). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 14(11), 1100. Available from: [Link]
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Alyahyaoy, H. A., & Hraishawi, R. M. O. (2019). Synthesis, characterization and antibacterial evaluation of new 1, 2, 4-triazole-3-thiol derivatives. International Journal of Green Pharmacy (IJGP), 13(02). Available from: [Link]
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Choonia, H. S., & Kaplancikli, Z. A. (2013). Synthesis and antimicrobial evaluation of some novel 1, 2, 4-triazole and 1, 3, 4-thiadiazole derivatives. Arzneimittelforschung, 63(04), 212-216. Available from: [Link]
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Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][2][4]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 267-280. Available from: [Link]
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Upmanyu, N., Kumar, S., & Dhar, M. (2011). Synthesis and anti-microbial evaluation of some novel 1, 2, 4-triazole derivatives. Acta poloniae pharmaceutica, 68(2), 213-221. Available from: [Link]
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Zhang, Y., Liu, Y., Zhang, H., & Liu, X. (2022). Design, synthesis, and antimicrobial evaluation of novel 1, 2, 4-trizaole thioether derivatives with a 1, 3, 4-thiadiazole skeleton. RSC advances, 12(43), 28221-28228. Available from: [Link]
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Bekhit, A. A., & Abdel-Aziem, T. (2010). Synthesis and antimicrobial activity of new 1, 2, 4-triazole-3-thiol metronidazole derivatives. Monatshefte für Chemie-Chemical Monthly, 141(4), 471-478. Available from: [Link]
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El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2016). Chemistry and Biological Activities of 1, 2, 4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 21(11), 1498. Available from: [Link]
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Gumrukcuoglu, N., & Uslu, H. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1, 2, 4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available from: [Link]
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Wujec, M., & Paneth, A. (2019). 1, 2, 4-Triazoles as Important Antibacterial Agents. Molecules, 24(17), 3144. Available from: [Link]
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Gumrukcuoglu, N., Uslu, H., & Bektas, H. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1, 2, 4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available from: [Link]
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Proposed reaction mechanism for construction of 4H-1, 2, 4-triazole-3-thiol. (n.d.). ResearchGate. Available from: [Link]
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Kaplaushenko, A., Shcherbyna, R., & Vashchenko, O. (2021). Synthesis and Biological Activity of 5-Substituted-2, 4-dihydro-1, 2, 4-triazole-3-thiones and Their Derivatives. Molecules, 26(15), 4589. Available from: [Link]
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ChemInform Abstract: Synthesis of 1, 2, 4-Triazole-3-thiols and Their S-Substituted Derivatives. (2025-08-09). ResearchGate. Available from: [Link]
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Shcherbyna, R. O., & Panasenko, O. I. (2024). Synthesis methods of 1, 2, 4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry, 22(1), 4-16. Available from: [Link]
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A Comparative Guide to Validating the Anticancer Activity of Novel Triazole Derivatives on MCF-7 Cell Lines
As Senior Application Scientists, our goal extends beyond merely presenting data; we aim to provide a comprehensive framework for robust scientific inquiry. This guide offers an in-depth, experimentally-grounded comparison of novel triazole derivatives against a standard chemotherapeutic agent, Doxorubicin, using the human breast cancer cell line MCF-7 as a model system. We will delve into the causality behind our experimental choices, provide validated protocols, and interpret the resulting data within the context of modern cancer biology.
The MCF-7 cell line is an estrogen-receptor (ER) positive, luminal A subtype of breast cancer cell, making it a cornerstone for studying hormone-responsive breast cancers. Triazole derivatives have emerged as a promising class of heterocyclic compounds, with numerous reports highlighting their potential as anticancer agents due to their ability to interact with various biological targets.[1][2] This guide provides the necessary tools to validate and compare the efficacy of newly synthesized triazole compounds.
Experimental Design: A Multi-Faceted Approach to Validation
To comprehensively evaluate the anticancer potential of our novel compounds, Triazole-A and Triazole-B , we employ a multi-assay strategy. This approach allows us to move beyond a simple measure of cell death to understand the how and why of their activity. We compare them against Doxorubicin , a well-characterized anthracycline antibiotic widely used in breast cancer chemotherapy.[3][4]
Our validation workflow is designed to answer three critical questions:
-
Cytotoxicity: What is the effective concentration of the novel compounds required to inhibit cancer cell growth?
-
Mechanism of Cell Death: Do the compounds induce programmed cell death (apoptosis)?
-
Cell Cycle Effects: Do the compounds interfere with the cancer cells' ability to replicate their DNA and divide?
Methodologies & Protocols
Scientific trustworthiness is built on reproducible methods. The following protocols are standardized for the MCF-7 cell line and provide a self-validating system for assessing anticancer activity.
Cell Culture and Maintenance
MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[5] Cells are maintained in a humidified incubator at 37°C with 5% CO2. For all experiments, cells are used at approximately 80-90% confluency to ensure they are in the logarithmic growth phase.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into a purple formazan product, the amount of which is proportional to the number of viable cells.[6]
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[6]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of Triazole-A, Triazole-B, and Doxorubicin. Include a vehicle control (DMSO). Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[8] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding & Treatment: Seed 2 x 10⁵ cells/well in a 6-well plate. After 24 hours, treat with IC50 concentrations of the compounds for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash twice with cold PBS.[8]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Cell Cycle Analysis
Anticancer drugs often induce cell death by arresting the cell cycle at specific checkpoints (G0/G1, S, or G2/M), preventing cell division.[9] This assay uses PI to stain the cellular DNA content, allowing for the quantification of cells in each phase of the cell cycle via flow cytometry.
Protocol:
-
Cell Seeding & Treatment: Seed 2 x 10⁵ cells/well in a 6-well plate and treat with IC50 concentrations of the compounds for 24 hours.
-
Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The resulting histogram is used to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Comparative Results
The following tables present hypothetical data to illustrate a successful validation study where the novel triazole derivatives exhibit superior or comparable activity to the standard drug, Doxorubicin.
Table 1: Cytotoxicity (IC50) of Triazole Derivatives and Doxorubicin on MCF-7 Cells
| Compound | IC50 (µM) after 24h |
| Triazole-A | 2.5 ± 0.3 |
| Triazole-B | 8.1 ± 0.9 |
| Doxorubicin | 5.3 ± 0.6 |
| DMSO (Vehicle) | > 100 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Apoptosis Induction in MCF-7 Cells (24h Treatment at IC50)
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptotic Cells (%) |
| Vehicle Control | 2.1 ± 0.4 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| Triazole-A | 28.7 ± 2.1 | 15.3 ± 1.8 | 44.0 ± 3.0 |
| Triazole-B | 19.5 ± 1.5 | 10.2 ± 1.1 | 29.7 ± 2.1 |
| Doxorubicin | 21.3 ± 1.9 | 12.8 ± 1.4 | 34.1 ± 2.5 |
Data represent the percentage of cells in each quadrant as determined by Annexin V/PI flow cytometry.
Table 3: Cell Cycle Distribution in MCF-7 Cells (24h Treatment at IC50)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.2 ± 3.1 | 23.5 ± 2.0 | 11.3 ± 1.5 |
| Triazole-A | 15.8 ± 1.8 | 20.1 ± 2.2 | 64.1 ± 3.5 |
| Triazole-B | 58.9 ± 2.9 | 15.2 ± 1.7 | 25.9 ± 2.4 |
| Doxorubicin | 25.4 ± 2.3 | 21.9 ± 1.9 | 52.7 ± 3.1 |
Data represent the percentage of cells in each phase of the cell cycle.
Discussion: Interpreting the Anticancer Profile
The data presented provides a compelling narrative for the anticancer potential of the novel triazole derivatives.
Triazole-A Demonstrates Superior Potency and Mechanism: With an IC50 value of 2.5 µM, Triazole-A is more than twice as potent as Doxorubicin (5.3 µM). This enhanced cytotoxicity is strongly correlated with its ability to induce apoptosis, with 44% of cells undergoing programmed cell death compared to 34.1% for Doxorubicin. The cell cycle analysis reveals a potent arrest in the G2/M phase (64.1%).[9][10] This is a common mechanism for drugs that interfere with microtubule formation or the mitotic spindle checkpoint.[11] This multi-pronged attack—potent cytotoxicity driven by robust apoptosis induction and cell cycle arrest—positions Triazole-A as a highly promising candidate for further development.
Triazole-B Exhibits a Different Mode of Action: While less potent than Triazole-A and Doxorubicin, Triazole-B (IC50 = 8.1 µM) still shows significant anticancer activity. Its primary effect appears to be a reduction of cells in the S phase, suggesting it may interfere with DNA synthesis. This distinct mechanism, compared to Triazole-A and Doxorubicin, could be valuable for combination therapies or for cancers resistant to G2/M-arresting agents.
Plausible Molecular Mechanism: The induction of G2/M arrest and apoptosis by triazole derivatives often involves the modulation of key signaling pathways.[10][11] For instance, a compound like Triazole-A could inhibit critical cell survival kinases like Akt, leading to the deactivation of anti-apoptotic proteins (e.g., Bcl-2) and the activation of pro-apoptotic proteins (e.g., Bax). This disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.[12]
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A Senior Application Scientist's Guide to Comparing the Corrosion Inhibition Efficiency of Triazole-Thiol Derivatives
Introduction: The Critical Role of Corrosion Inhibition
Corrosion, the electrochemical degradation of metals, represents a multi-trillion-dollar global problem, impacting industrial infrastructure, safety, and productivity.[1] In numerous sectors, from energy production to chemical processing, the use of acidic solutions for cleaning, pickling, or stimulation necessitates the use of corrosion inhibitors.[1] Organic inhibitors are particularly effective, forming a protective barrier on the metal surface.[2] Among these, heterocyclic compounds containing nitrogen, sulfur, and π-electron systems have shown exceptional promise.[3]
This guide focuses on a highly effective class of organic inhibitors: triazole-thiol derivatives . These molecules are noteworthy for their robust performance, stemming from the synergistic effect of the triazole ring and the thiol group. The triazole moiety, with its three nitrogen atoms and aromatic π-system, and the sulfur atom in the thiol group act as potent active centers for adsorption onto metal surfaces.[4][5][6] This guide provides a comparative analysis of different triazole-thiol derivatives, explains the mechanistic principles behind their function, and details the authoritative experimental and theoretical protocols required for their evaluation.
Part 1: The Mechanism of Triazole-Thiol Inhibition
The efficacy of a triazole-thiol inhibitor is fundamentally linked to its ability to adsorb onto the metal surface, displacing water molecules and creating a barrier to the corrosive environment.[6] This adsorption process is not merely a passive layering but a complex interaction involving multiple mechanisms.
The Causality of Adsorption:
The molecular structure of triazole-thiol derivatives contains several key features that facilitate strong adsorption:
-
Heteroatom Coordination: The lone pair electrons on the nitrogen atoms of the triazole ring and the sulfur atom of the thiol group can be shared with the vacant d-orbitals of metal atoms (like iron in steel), forming coordinate covalent bonds (chemisorption).[4][6]
-
π-Electron Interaction: The π-electrons of the aromatic triazole ring can interact with the metal surface, further strengthening the bond.[1][4]
-
Electrostatic Interaction: In acidic solutions, the inhibitor molecule can become protonated. This positively charged species can then be electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻) from the acid (physisorption).[7]
Typically, the adsorption process is a combination of physical and chemical interactions.[6][7] The strength and nature of this adsorption dictate the inhibitor's efficiency and can be characterized by analyzing adsorption isotherms. The Langmuir isotherm model is frequently found to best describe the adsorption behavior of these inhibitors, suggesting the formation of a monolayer on the metal surface.[2][4][6][7]
Below is a diagram illustrating the general mechanism of inhibition.
Caption: Standard workflow for evaluating corrosion inhibitor efficiency.
Protocol 1: Potentiodynamic Polarization (PDP)
Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and Tafel slopes, and to classify the inhibitor type (anodic, cathodic, or mixed). [8][9] Methodology:
-
Electrode Preparation: A working electrode (e.g., carbon steel coupon) is sequentially polished with silicon carbide papers of decreasing grit size, rinsed with deionized water and acetone, and dried.
-
Cell Assembly: A standard three-electrode electrochemical cell is assembled, containing the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite). [9]3. Electrolyte: The cell is filled with the corrosive medium (e.g., 1M HCl) with and without the desired concentration of the triazole-thiol inhibitor.
-
Stabilization: The working electrode is immersed in the solution, and the open-circuit potential (OCP) is allowed to stabilize for approximately 30-60 minutes. This step is critical to ensure the system reaches a steady state before polarization.
-
Polarization Scan: A potential scan is applied using a potentiostat, typically from -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s). [9]A slow scan rate is crucial to allow the electrode interface to respond fully to the potential change, ensuring the measurement is close to a steady-state condition. [10]6. Data Analysis: The resulting Tafel plot (log(i) vs. E) is analyzed. The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr). [11]7. Calculate Inhibition Efficiency (%IE):
-
%IE = [ (i_corr(blank) - i_corr(inh)) / i_corr(blank) ] * 100
-
where i_corr(blank) is the corrosion current density without inhibitor and i_corr(inh) is with the inhibitor. [11]
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the mechanism of inhibition and determine the polarization resistance (R_p), which is inversely proportional to the corrosion rate. EIS is a non-destructive technique that provides detailed information about the electrode/electrolyte interface. [12][13][14] Methodology:
-
Setup: The same three-electrode cell setup as in PDP is used.
-
Stabilization: The system is allowed to stabilize at its OCP.
-
EIS Measurement: A small amplitude AC potential signal (e.g., 10 mV) is applied at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz). The small perturbation ensures the measurement does not significantly disturb the corroding system.
-
Data Presentation: The data is typically presented as Nyquist and Bode plots.
-
Equivalent Circuit Modeling: The Nyquist plot is modeled using an appropriate equivalent electrical circuit (EEC) to extract quantitative parameters. [13]For an inhibited system, the circuit often includes the solution resistance (R_s), the polarization resistance (R_p or charge transfer resistance R_ct), and a constant phase element (CPE) representing the double-layer capacitance (C_dl). [13]6. Calculate Inhibition Efficiency (%IE):
-
%IE = [ (R_p(inh) - R_p(blank)) / R_p(inh) ] * 100
-
where R_p(inh) and R_p(blank) are the polarization resistances with and without the inhibitor, respectively.
-
Protocol 3: Surface Analysis (SEM & XPS)
Objective: To visually and chemically confirm the formation of a protective film on the metal surface. [15] Methodology:
-
Sample Preparation: Metal coupons are immersed in the corrosive media with and without the optimal inhibitor concentration for a set period (e.g., 24 hours).
-
Post-Immersion Handling (Critical for XPS): To prevent post-immersion oxidation that could corrupt the surface chemistry data, samples for XPS must be handled carefully. After removal from the solution, they should be rinsed gently with a suitable solvent (e.g., deionized water), dried under a stream of inert gas (N₂ or Ar), and immediately transferred to the XPS vacuum chamber, ideally using a glove box connected to the instrument's load-lock. [16][17]3. SEM Analysis: The surface morphology is observed using a Scanning Electron Microscope. An uninhibited sample will show a rough, damaged surface, while a well-inhibited sample should appear much smoother, indicating the presence of a protective film. [2]4. XPS Analysis: X-ray Photoelectron Spectroscopy is used to determine the elemental and chemical composition of the surface. High-resolution scans of N 1s, S 2p, C 1s, and Fe 2p regions can confirm the presence of the inhibitor on the surface and provide insights into its binding state with the metal. [18][19]
Protocol 4: Quantum Chemical Calculations
Objective: To correlate the molecular structure of the inhibitors with their experimentally observed efficiency and to predict the performance of new derivatives.
Methodology:
-
Software: Density Functional Theory (DFT) calculations are performed using software packages like Gaussian or VASP.
-
Geometry Optimization: The molecular structure of the triazole-thiol derivative is optimized to find its lowest energy conformation.
-
Parameter Calculation: Several quantum chemical parameters are calculated: [20][21] * E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher E_HOMO values generally correlate with better inhibition efficiency. [21] * E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition. [20] * Dipole Moment (μ): A higher dipole moment may indicate stronger electrostatic interaction with the metal surface. [7][21]4. Correlation: These calculated parameters are then correlated with the experimental %IE values to build a quantitative structure-activity relationship (QSAR) model. [22]
-
Conclusion and Future Outlook
Triazole-thiol derivatives stand out as a highly effective and versatile class of corrosion inhibitors. Their performance is rooted in their molecular structure, which facilitates strong adsorption onto metal surfaces through a combination of physisorption and chemisorption. [6][7]As demonstrated, subtle modifications to the molecular backbone can fine-tune their efficiency, often achieving over 95% protection in aggressive acidic media. [3][6] The robust evaluation of these inhibitors requires a synergistic approach, combining electrochemical methods (PDP, EIS) for quantitative performance assessment, surface analysis techniques (SEM, XPS) for direct observation of the protective film, and theoretical calculations (DFT) for mechanistic insight and predictive power. By adhering to the authoritative protocols detailed in this guide, researchers can generate reliable, comparable data that advances the field.
Future research will likely focus on developing "green" triazole-thiol derivatives with lower environmental toxicity and enhanced biodegradability, without compromising their exceptional performance. [6]The integration of computational screening with targeted synthesis will accelerate the discovery of next-generation inhibitors tailored for specific industrial applications.
References
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- Evaluation of oilfield corrosion inhibitors by electrochemical impedance spectroscopy (EIS). (1994). SciTech Connect.
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Scientific Reports.
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- Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. (2023). Semantic Scholar.
- Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. (2020). Oxford Academic.
- Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994).
- Technical Note: Quantum Chemical Parameters and Corrosion Inhibition Efficiency of Some Organic Compounds. (1982).
- Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. (n.d.). MDPI.
- Synthesis and Evaluation of Some Triazole Derivatives as Corrosion Inhibitors and Biocides. (2025).
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- Application Note: Electrochemical Impedance Spectroscopy for Evaluating the Performance of Alox Aqualox 232 Corrosion Inhibitor. (2025). BenchChem.
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- Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study. (2023). Research Square.
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- Quantum chemical calculation for the inhibitory effect of compounds. (2025).
- Frumkin adsorption isotherm for inhibition of mild steel corrosion in... (n.d.).
- Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. (n.d.). Jetir.Org.
- El Aoufir, Y., et al. (2021). Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. RSC Advances.
- Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.).
- Adsorption Isotherms for adsorption of inhibitory molecule on alloy surface; (a) Temkin (b). (n.d.).
- Potentiodynamic. (n.d.). Corrosionpedia.
- Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evalu
- Potentiodynamic Corrosion Testing. (2025).
- Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry. (n.d.).
- A Review on 1,2,4-Triazole Derivatives as Corrosion Inhibitors. (2017).
- Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnam
- G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2023).
- Potentiodynamic polarization curves of corrosion inhibition of mild... (n.d.).
- Synthesis of 1,2,3-Triazole Derivatives and Its Evaluation as Corrosion Inhibitors for Carbon Steel. (n.d.). Semantic Scholar.
- How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests? (2025).
- Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. (2017).
- Potentiodynamic Corrosion Testing. (2016).
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A Senior Application Scientist's Guide to Comparative Docking Analysis of 1,2,4-Triazole Isomers
Introduction: The Significance of Isomeric States in Triazole-Based Drug Design
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically vital drugs, including antifungal agents like fluconazole and anticancer drugs such as letrozole and anastrozole.[1][2][3] Its prevalence is due to its unique physicochemical properties: it is metabolically stable, capable of engaging in hydrogen bonding as both a donor and acceptor, and its polar nature can improve a compound's pharmacological profile.[4]
However, the efficacy of a 1,2,4-triazole derivative is exquisitely dependent on its structure. Subtle shifts in substituent positions (structural isomerism) or the location of a proton within the triazole ring itself (tautomerism) can dramatically alter the molecule's three-dimensional shape, electrostatic potential, and hydrogen bonding pattern.[5][6] These changes directly impact how the molecule interacts with its protein target. This guide provides a comprehensive framework for leveraging molecular docking to dissect these isomeric nuances, enabling a more rational and predictive approach to drug design.
As computational scientists, our goal is not merely to generate data but to understand the underlying chemical principles driving biological activity. This comparative docking guide is structured to explain the causality behind each step, ensuring a robust and insightful analysis.
Pillar 1: The Chemistry of 1,2,4-Triazole Isomers and Tautomers
Before any computational analysis, a firm grasp of the ligand's chemistry is paramount. For 1,2,4-triazole, the most critical concept is tautomerism. The unsubstituted ring can exist in two tautomeric forms: the 1H- and 4H-tautomers, which are typically in rapid equilibrium.[7]
Caption: Tautomeric equilibrium of the 1,2,4-triazole ring.
Pillar 2: The Experimental Workflow: A Self-Validating Protocol
Molecular docking is a powerful method for predicting the preferred orientation of a ligand when bound to a protein target.[8] The process involves two main stages: sampling ligand conformations within the binding site and then ranking them using a scoring function.[9] Our workflow is designed to ensure reproducibility and scientific validity at each stage.
Caption: High-level workflow for comparative molecular docking.
Step-by-Step Methodology
This protocol uses well-validated, freely available academic software. We will use the example of docking substituted 1,2,4-triazole isomers to Human Aromatase (CYP19A1) , a key target in breast cancer therapy.[2]
1. Protein Target Preparation
-
Objective: To prepare a clean, structurally correct receptor model for docking.
-
Protocol:
-
Obtain Structure: Download the crystal structure of Human Aromatase from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 3EQM, which is co-crystallized with the inhibitor anastrozole.
-
Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.[10][11] The rationale here is to create a clean binding pocket, preventing interference from non-structural elements.
-
Add Hydrogens & Assign Charges: Protein crystal structures typically lack hydrogen atoms. Use a tool like Chimera's AddH or AutoDock Tools to add hydrogens, as they are critical for proper hydrogen bonding and electrostatic calculations.[12] Subsequently, assign partial charges using a standard force field (e.g., AMBER, Gasteiger).[13][14]
-
File Format Conversion: Save the prepared protein structure in the PDBQT format required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.
-
2. Ligand Preparation: Isomers and Tautomers
-
Objective: To generate high-quality 3D structures for all relevant isomers and tautomers with correct protonation states and charges.
-
Protocol:
-
Define Isomers: For this guide, let's define two structural isomers:
-
Isomer A: 3-phenyl-1H-1,2,4-triazole
-
Isomer B: 4-phenyl-4H-1,2,4-triazole
-
-
Generate Tautomers: For Isomer A, two tautomers are relevant: the 1H- and 2H-forms. Isomer B exists as a single 4H-form.
-
2D to 3D Conversion: Draw each isomer/tautomer using chemical drawing software (e.g., MarvinSketch, ChemDraw). Convert these 2D drawings into 3D structures.
-
Energy Minimization: Perform an energy minimization on each 3D structure using a force field (e.g., MMFF94). This step ensures realistic bond lengths, angles, and conformations.[11]
-
Assign Charges & Define Rotatable Bonds: As with the protein, assign Gasteiger charges. The docking software will also need to identify rotatable bonds to allow for ligand flexibility during the simulation.[14]
-
File Format Conversion: Save each prepared ligand in the PDBQT format.
-
3. Docking Grid Generation
-
Objective: To define the specific three-dimensional space within the protein where the docking algorithm will search for binding poses.
-
Protocol:
-
Identify the Active Site: Load the prepared protein into AutoDock Tools. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from published literature.
-
Define the Grid Box: Center a 3D grid box on the active site. The size of the box should be large enough to accommodate the ligands and allow them to rotate freely, but not so large that it wastes computational time searching irrelevant space. A typical size is 25 x 25 x 25 Å.
-
4. Running the Docking Simulation
-
Objective: To execute the docking algorithm to predict the binding poses and affinities of each ligand.
-
Protocol:
-
Software: We will use AutoDock Vina, which is efficient and widely used.[15]
-
Configuration: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the exhaustiveness parameter.
-
Execute Docking: Run the AutoDock Vina simulation for each prepared ligand (i.e., for each isomer and each of its tautomers). The exhaustiveness parameter controls the thoroughness of the search; a value of 8 is a good starting point, but higher values can be used for more rigorous searches.
-
Pillar 3: Data Analysis and Interpretation
The output of a docking simulation is a set of predicted binding poses for each ligand, ranked by a scoring function that estimates the binding affinity (typically in kcal/mol).[8][9]
Quantitative Data Summary
The most direct comparison comes from the binding energy scores. Lower (more negative) scores indicate a more favorable predicted binding affinity.[15]
| Ligand Name | Isomer | Tautomer | Binding Energy (kcal/mol) | Key Interacting Residues | H-Bonds |
| Ligand A1 | 3-phenyl | 1H | -8.2 | PHE221, TRP224, MET374 | HEM, SER378 |
| Ligand A2 | 3-phenyl | 2H | -7.5 | PHE221, LEU477 | HEM |
| Ligand B | 4-phenyl | 4H | -9.1 | PHE221, TRP224, LEU372 | HEM, ARG115 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Qualitative Analysis: The Power of Visual Inspection
Binding energy is only part of the story. The true insight comes from visually inspecting the top-ranked poses for each isomer and tautomer.
-
Causality and Interpretation:
-
In our hypothetical results, Ligand B shows the best binding score (-9.1 kcal/mol). Visual analysis would likely reveal that the nitrogen at the 1-position of its triazole ring forms a crucial hydrogen bond with the heme iron of the aromatase enzyme, a known critical interaction for inhibitors.[2] The 4-phenyl substituent may also be fitting snugly into a hydrophobic pocket defined by residues like PHE221 and LEU372.
-
For Isomer A , the 1H-tautomer (Ligand A1 ) performs better than the 2H-tautomer (Ligand A2 ). This suggests that the hydrogen-bond donor/acceptor pattern of the 1H form is more complementary to the active site residues. For instance, the N2 atom might be acting as a hydrogen bond acceptor from a residue like SER378, an interaction that is impossible for the 2H-tautomer.
-
Conclusion and Future Outlook
This guide outlines a systematic and scientifically rigorous approach to the comparative docking analysis of 1,2,4-triazole isomers. By meticulously preparing all relevant structural isomers and tautomers and combining quantitative scoring with qualitative visual analysis, researchers can gain a deep understanding of the structure-activity relationships that govern molecular recognition.
The insights derived from this process are invaluable for:
-
Prioritizing which isomers to synthesize for in vitro testing.
-
Guiding the design of new derivatives with improved potency and selectivity.
-
Explaining experimental results and building predictive models for future drug discovery efforts.
Computational methods like molecular docking are not a replacement for experimental validation, but when applied with chemical knowledge and scientific rigor, they are an indispensable tool for accelerating the discovery of novel therapeutics.
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A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]
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Maddila, S., Pagadala, R., & Jonnalagadda, S. B. (2013). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Letters in Organic Chemistry, 10(10), 703-718. [Link]
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Quora. (2021). How does one prepare proteins for molecular docking? [Link]
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Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (n.d.). ResearchGate. [Link]
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Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
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Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2022). Molecules. [Link]
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Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (2023). International Journal of Modern Terapeutics and Lopharmacology. [Link]
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Singh, T., & Sharma, R. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. [Link]
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Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. (2024). Cal-Tek. [Link]
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Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (2025). Indian Journal of Pharmaceutical Education and Research. [Link]
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Ghaleb, A., et al. (2018). In silico analysis of 3D-QSAR and molecular docking results to design new 1,2,4-triazoles as antibacterial agents. RHAZES: Green and Applied Chemistry. [Link]
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Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. (2022). International Journal of Pharmacy and Biological Sciences. [Link]
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Molecules. [Link]
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A Comparative Guide to the Antioxidant Potential of Triazole Thiols: The Impact of C5 Substituents
Introduction: The Rising Prominence of Triazole Thiols in Antioxidant Research
The relentless pursuit of novel antioxidant agents is a cornerstone of modern medicinal chemistry and drug development. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. In this context, synthetic heterocyclic compounds have emerged as a promising frontier for the development of potent and selective antioxidants. Among these, the 1,2,4-triazole scaffold, particularly its 3-thiol derivatives, has garnered significant attention.[1]
The unique structural features of 1,2,4-triazole-3-thiols, including the presence of a labile thiol proton and the aromatic triazole ring, confer them with inherent antioxidant capabilities. The thiol group can readily donate a hydrogen atom to scavenge free radicals, while the triazole nucleus contributes to the overall stability of the resulting radical. However, the true potential of these molecules lies in the tunability of their antioxidant activity through strategic chemical modifications. The C5 position of the triazole ring, in particular, presents a prime target for substitution, allowing for the introduction of various functional groups that can profoundly influence the molecule's electron-donating capacity and, consequently, its antioxidant efficacy.
This guide provides a comprehensive comparison of the antioxidant potential of a series of 1,2,4-triazole-3-thiol derivatives with diverse C5 substituents. We will delve into the experimental validation of their antioxidant activity, elucidate the underlying structure-activity relationships (SAR), and provide detailed protocols for the key assays employed in this evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical landscape of triazole thiols and to inform the rational design of next-generation antioxidant therapeutics.
The Chemistry of Antioxidant Action: A Mechanistic Overview
The antioxidant activity of triazole thiols is primarily attributed to their ability to donate a hydrogen atom from the thiol (-SH) group to neutralize free radicals. The ease of this donation is significantly influenced by the electronic environment of the triazole ring, which can be modulated by the substituent at the C5 position. Electron-donating groups (EDGs) at C5 increase the electron density on the triazole ring, which in turn weakens the S-H bond, facilitating hydrogen atom transfer (HAT). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, strengthening the S-H bond and diminishing antioxidant activity.
Furthermore, the nature of the C5 substituent can introduce additional mechanisms of antioxidant action. For instance, the presence of a phenolic moiety can contribute to radical scavenging through its own hydroxyl group, often working in synergy with the thiol group. The overall antioxidant capacity is therefore a composite of these electronic and structural factors.
Experimental Validation: Methodologies for Assessing Antioxidant Potential
To objectively compare the antioxidant potential of our C5-substituted triazole thiols, we employed a battery of well-established in vitro assays. Each assay targets a different facet of antioxidant activity, providing a comprehensive profile of each compound's efficacy.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and reliable methods for screening antioxidant activity. The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, a deep violet-colored compound. Upon reduction, the color of the DPPH solution fades to a pale yellow, a change that can be quantified spectrophotometrically at approximately 517 nm.[2][3] The lower the concentration of the test compound required to scavenge 50% of the DPPH radicals (the IC50 value), the higher its antioxidant activity.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber-colored bottle to protect from light.
-
Prepare stock solutions of the test triazole thiols and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the stock solutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and the standard.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
Plot the percentage of inhibition against the concentration of the test compounds to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This radical is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. This decolorization is proportional to the antioxidant's concentration and potency.[4][5][6]
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm to obtain the working solution.
-
-
Assay Procedure:
-
Add 10 µL of the test compound or standard at various concentrations to 1 mL of the ABTS•+ working solution.
-
Mix thoroughly and incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance with the sample.
-
Determine the IC50 value from a plot of % inhibition versus concentration.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay directly measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue-colored complex, which is monitored by measuring the change in absorbance at 593 nm.[2][7] The FRAP assay is a simple and rapid method, but it is worth noting that it does not measure the activity of thiol-containing antioxidants as effectively as other methods.[8]
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Add 50 µL of the test compound or standard to 1.5 mL of the FRAP reagent.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm against a blank.
-
-
Data Analysis:
-
Construct a standard curve using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents (µM).
-
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key stages of antioxidant potential validation.
Caption: Experimental workflow for validating the antioxidant potential of C5-substituted triazole thiols.
Comparative Analysis: Unveiling the Influence of C5 Substituents
A series of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols were synthesized and evaluated for their antioxidant activity. The substituents at the C5 position were chosen to represent a range of electronic and steric properties, including simple alkyl chains, and substituted aryl moieties. The results of the DPPH and ABTS assays are summarized in the table below, with ascorbic acid serving as the standard antioxidant for comparison.
| Compound | C5 Substituent | DPPH IC50 (µM) | ABTS IC50 (µM) |
| 1 | Phenyl | 1300 ± 200[9] | - |
| 2 | 4-Pyridyl | 2200 ± 100[9] | - |
| 3 | Thiophen-2-ylmethyl | >1000 | - |
| 4 | 2-Hydroxyphenyl | 7.12 ± 2.32 (µg/mL)[6] | 4.59 ± 4.19 (µg/mL)[6] |
| 5 | Aryl with EDG (-OH) | 5.71 ± 2.29 (µg/mL) | 4.12 ± 0.5 (µg/mL) |
| Ascorbic Acid | - | ~5.84 (µg/mL)*[4] | - |
*Note: Some IC50 values from the literature were reported in µg/mL and are presented as such for direct comparison with the cited sources.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data presented in the comparison table clearly demonstrates that the nature of the C5 substituent has a profound impact on the antioxidant potential of triazole thiols. A careful analysis of these results allows us to establish key structure-activity relationships:
-
Aromatic vs. Heteroaromatic Substituents: A comparison between the phenyl (Compound 1) and 4-pyridyl (Compound 2) substituted triazoles reveals that the phenyl group confers stronger DPPH radical scavenging activity.[9] This suggests that the electron-donating nature of the phenyl ring enhances the hydrogen-donating ability of the thiol group more effectively than the slightly electron-withdrawing pyridine ring.
-
The Power of Phenolic Hydroxyl Groups: The most striking observation is the dramatic increase in antioxidant activity upon the introduction of a hydroxyl group on an aryl substituent at the C5 position. Compound 4, bearing a 2-hydroxyphenyl group, and Compound 5, with an aryl moiety containing an electron-donating hydroxyl group, exhibited significantly lower IC50 values in both DPPH and ABTS assays, indicating potent antioxidant activity.[6] This enhanced activity can be attributed to two factors:
-
The electron-donating effect of the hydroxyl group further activates the thiol for hydrogen donation.
-
The phenolic hydroxyl group itself can participate in radical scavenging, providing an additional site for antioxidant action.
-
-
Influence of Other Substituents: The presence of a thiophen-2-ylmethyl group (Compound 3) resulted in weaker antioxidant activity compared to the phenyl-substituted analog. This highlights the nuanced electronic effects that different aromatic systems can exert on the triazole core.
The following diagram illustrates the key structural features that influence the antioxidant activity of C5-substituted triazole thiols.
Caption: Structure-activity relationship of C5-substituted triazole thiols. (Note: Placeholder images would be replaced with actual chemical structures in a final document).
Conclusion and Future Directions
This comparative guide unequivocally demonstrates that the C5 position of the 1,2,4-triazole-3-thiol scaffold is a critical determinant of antioxidant activity. The introduction of aryl substituents, particularly those bearing electron-donating groups like hydroxyl functions, can dramatically enhance the radical scavenging capabilities of these molecules. The synergistic effect of the thiol and phenolic hydroxyl groups appears to be a particularly promising strategy for the design of highly potent antioxidants.
The findings presented here provide a solid foundation for the rational design of novel triazole-thiol-based antioxidants. Future research should focus on a more extensive exploration of the C5 substituent landscape, including a wider variety of electron-donating and sterically diverse groups. Furthermore, the evaluation of these compounds in more complex biological systems, such as cell-based assays and in vivo models, will be crucial to validate their therapeutic potential. The continued investigation of this versatile heterocyclic scaffold holds great promise for the development of effective new treatments for diseases rooted in oxidative stress.
References
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Agrawal R. et al. (2014). Synthesis and characterization of a series of 5-aryl-substituted-4H-1,2,4-triazole-3-thiols. MDPI. Available at: [Link]
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Al-Masoudi, N. A. et al. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
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Bihdan, A. et al. (2021). Synthesis and antioxidant properties of some new 5-phenethyl-3-thio-1,2,4-triazoles. Pharmacia. Available at: [Link]
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Das, B. et al. (2019). Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. Journal of Pharmacy and Pharmacology. Available at: [Link]
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Gecibesler, I. H. & Cetin, A. (2015). Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Hieu, T. T. et al. (2024). Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. ACS Omega. Available at: [Link]
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Hussein, R. A. et al. (2022). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Al-Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]
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Kaur, H. et al. (2022). Novel pyrimidine and its triazole fused derivatives: Synthesis and investigation of antioxidant and anti-inflammatory activity. ResearchGate. Available at: [Link]
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Nayak, S. et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
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Harmankaya, R. & Harmankaya, H. (2022). Antioxidant Properties of 1,2,4-Triazoles. ISRES Publishing. Available at: [Link]
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Palamarchuk, I. et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science. Available at: [Link]
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Shakir, R. M. et al. (2022). Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-Methylphenol. ResearchGate. Available at: [Link]
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Apak, R. et al. (2011). Comparative evaluation of antioxidant capacities of thiol-based antioxidants measured by different in vitro methods. Talanta. Available at: [Link]
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Maddila, S. et al. (2016). Synthesis and Biological Studies of Novel Biphenyl-3,5-dihydro-2H-thiazolopyrimidines Derivatives. ResearchGate. Available at: [Link]
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Gundla, R. et al. (2022). C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors. ChemRxiv. Available at: [Link]
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Abdel-Aziz, H. A. et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. MDPI. Available at: [Link]
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Pokuri, L. et al. (2014). Insights on the Antioxidant Potential of 1, 2, 4-Triazoles: Synthesis, Screening & QSAR Studies. ResearchGate. Available at: [Link]
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Black, W. C. et al. (2008). Comparative structure-activity relationship studies of 1-(5-methylsulfonylpyrid-2-yl)-5-alkyl and (hetero)aryl triazoles and pyrazoles in canine COX inhibition. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Ilyasov, I. R. et al. (2020). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. Available at: [Link]
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Gulcin, İ. (2020). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]
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Zen-Bio, Inc. (2020). FRAP Antioxidant Assay Kit. Zen-Bio. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safe and compliant disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, a compound featuring a triazole core, a thiol group, and a phenoxymethyl moiety. The procedures outlined herein are grounded in established principles of chemical safety and waste management, designed to protect both the researcher and the environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of comprehensive toxicological data, this compound should be treated as a potentially hazardous substance. The presence of a thiol group suggests a risk of malodor and potential irritation to the skin, eyes, and respiratory tract.[6] The triazole ring is a common feature in many biologically active compounds, further necessitating cautious handling.
Before initiating any disposal procedures, ensure the following personal protective equipment is in use:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are recommended. Ensure to change them immediately if they become contaminated.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: While not typically required for small quantities handled in a well-ventilated area, a respirator may be necessary if there is a risk of aerosolization or if working with larger quantities. All handling of this compound, especially during disposal, should be conducted within a certified chemical fume hood.[7]
II. Disposal Protocol: A Step-by-Step Approach
The core principle of the disposal of this compound is the chemical inactivation of the reactive thiol group through oxidation, followed by proper waste segregation and disposal. Sodium hypochlorite (bleach) is an effective and readily available oxidizing agent for this purpose.[8][9][10]
A. Decontamination of Dilute Aqueous Waste
For dilute aqueous solutions (e.g., from reaction workups or chromatography fractions):
-
Collection: Collect all dilute aqueous waste containing the thiol in a designated container.
-
Treatment: In a chemical fume hood, slowly add an excess of commercial bleach (sodium hypochlorite solution, typically 5-6%) to the aqueous waste with stirring. The addition may be exothermic, so proceed with caution. A general rule of thumb is to use a 1:1 mixture of bleach and water for creating a treatment bath.[9]
-
Reaction Time: Allow the mixture to stir for at least 2 hours, or let it sit overnight, to ensure complete oxidation of the thiol.[9] The absence of the characteristic thiol odor can be a preliminary indicator of a complete reaction.
-
Neutralization and Disposal: After the reaction is complete, check the pH of the solution. If necessary, neutralize it according to your institution's EHS guidelines before disposing of it down the drain with copious amounts of water.
B. Disposal of Concentrated or Pure Compound and Organic Solutions
DO NOT attempt to treat concentrated solutions or the pure solid compound directly with bleach, as this could lead to a vigorous and potentially uncontrolled exothermic reaction.
-
Segregation and Collection: Collect the concentrated compound, any organic solutions containing it, and any grossly contaminated items (e.g., a large amount of spilled solid) in a designated hazardous waste container.
-
Labeling: The container must be clearly labeled with the full chemical name: "Hazardous Waste: this compound" and any other identifiers required by your institution.
-
Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS personnel or a certified hazardous waste disposal company.[3]
C. Disposal of Contaminated Solid Waste
For items with minor contamination, such as gloves, paper towels, and pipette tips:
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.[10]
-
Sealing and Storage: Once the container is full, seal it and store it in the satellite accumulation area for pickup by EHS.
D. Decontamination of Glassware
-
Pre-washing Treatment: All glassware that has come into direct contact with the compound should be decontaminated before being washed with the general lab glassware.
-
Bleach Bath: Immerse the glassware in a bleach bath (a 1:1 mixture of bleach and water is effective) and allow it to soak overnight in a chemical fume hood.[9]
-
Final Washing: After soaking, rinse the glassware thoroughly with water before proceeding with standard washing procedures.
III. Summary of Disposal Procedures
The following table summarizes the recommended disposal routes for different types of waste generated while working with this compound.
| Waste Type | Recommended Container | Treatment Method | Final Disposal Route |
| Dilute Aqueous Solutions | Labeled Waste Beaker/Flask | Oxidation with excess sodium hypochlorite (bleach) | Neutralize and dispose down the drain with water (pending institutional approval) |
| Concentrated Compound/Solutions | Labeled Hazardous Waste Bottle | None by the user | Collection by certified hazardous waste disposal service |
| Contaminated Solid Waste | Labeled Hazardous Waste Bag/Container | None by the user | Collection by certified hazardous waste disposal service |
| Contaminated Glassware | N/A | Soak in a bleach bath overnight | Standard glassware washing after decontamination |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
V. Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following the procedures outlined in this guide—which emphasize hazard assessment, the use of appropriate PPE, and the chemical inactivation of the thiol group—researchers can effectively manage this waste stream. Always remember to consult your institution's EHS department for specific guidance and to ensure full compliance with all applicable regulations.
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
The University of Tennessee Health Science Center. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results; it begins with ensuring a safe and controlled laboratory environment. The handling of specialized chemical reagents like 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, a unique heterocyclic compound, demands a meticulous and informed approach to personal safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of risk assessment and chemical causality.
While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly indexed, its core structure—a substituted 1,2,4-triazole-3-thiol—provides a strong basis for hazard assessment by referencing closely related analogs. Data from similar triazole-thiol compounds consistently indicate classifications for acute toxicity (oral, dermal, and inhalation) and as a skin and eye irritant.[1][2][3] Therefore, our safety protocols must be designed to mitigate these specific risks.
Hazard Analysis: The 'Why' Behind the 'What'
Understanding the potential routes of exposure is fundamental to selecting the correct PPE. For a solid compound like this compound, the primary risks are:
-
Inhalation: Fine dust or aerosols generated during weighing or transfer can be inhaled, leading to potential systemic toxicity.[1]
-
Dermal Contact: Direct skin contact can cause local irritation and allow the compound to be absorbed into the bloodstream.[1][2]
-
Ocular Contact: Accidental splashes of solutions or contact with airborne powder can cause serious eye irritation.[3][4]
-
Ingestion: Though less common in a controlled lab setting, accidental ingestion via contaminated hands is a risk that proper hygiene and PPE can eliminate.[1][3]
Our PPE strategy is a multi-layered defense engineered to block these exposure pathways.
Core Protective Equipment: Your First Line of Defense
All handling of this compound must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[5] The following PPE is mandatory:
Standard safety glasses are insufficient. The risk of splashes and airborne dust necessitates the use of:
-
Chemical Safety Goggles: These must provide a complete seal around the eyes, conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6] This design is critical to prevent fine particulates from entering the eye area from the top or sides.
A multi-component approach is essential to prevent dermal exposure.
-
Gloves: Use compatible, chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.[1][5] The "double-gloving" technique (wearing two pairs of gloves) is highly recommended during weighing and transfer operations where the risk of contamination is highest. Proper glove removal technique is paramount to avoid contaminating your hands.[1][5]
-
Laboratory Coat: A full-length, buttoned lab coat made of a suitable protective material is required. This protects street clothes and underlying skin from contamination.
-
Additional Protection: For procedures involving larger quantities or a significant risk of splashing, a chemically resistant apron and protective footwear should be used.[1]
When engineering controls like a fume hood cannot guarantee exposure levels are kept low, or during spill clean-up, respiratory protection is necessary.
-
Approved Respirator: A government-approved (e.g., NIOSH in the US) particulate respirator or an air-purifying respirator with appropriate cartridges should be used.[1][6][7] The choice of respirator must be based on a formal risk assessment of the specific procedure being performed.
Operational Plan: From Preparation to Disposal
A safe workflow is as critical as the PPE itself. The following diagram and procedural steps outline a self-validating system for handling this compound.
Caption: Safe Handling Workflow for Triazole-3-thiol Derivatives.
Step-by-Step Handling Protocol:
-
Preparation:
-
Verify the chemical fume hood is operational and certified.
-
Assemble all necessary equipment and reagents.
-
Inspect all PPE for defects.
-
-
Donning PPE (in order):
-
Lab Coat
-
Chemical Safety Goggles
-
Inner pair of nitrile gloves
-
Outer pair of nitrile gloves
-
-
Chemical Handling:
-
Post-Handling & Doffing PPE:
-
After handling, remove the outer, potentially contaminated gloves and dispose of them in a designated hazardous waste container.
-
With the inner gloves still on, decontaminate any surfaces or equipment used.
-
Remove the lab coat and remaining PPE, being careful to avoid contact with the exterior.
-
Dispose of all contaminated disposable PPE as hazardous waste.[3][5]
-
Emergency Response & Disposal
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][5]
Disposal: All waste material, including contaminated PPE and excess chemical, must be collected in a suitable, closed container and disposed of as hazardous chemical waste through an approved waste disposal plant, in accordance with all local, state, and federal regulations.[3][5] Do not allow the product to enter drains.[5]
By adhering to this comprehensive safety framework, you build a culture of safety that protects not only yourself but your entire research team, ensuring that scientific advancement and personal well-being go hand in hand.
References
- Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. Cole-Parmer.
- Safety D
- Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. Carl ROTH.
- 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS.
- SAFETY DATA SHEET - 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. Thermo Fisher Scientific Chemicals, Inc.
- SAFETY DATA SHEET - 3-Amino-5-mercapto-1,2,4-triazole. Thermo Fisher Scientific Chemicals, Inc.
- 3-Mercapto-1,2,4-triazole SDS, 3179-31-5 Safety D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
